2,6-Dimethyl-4-nitrosophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677516. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGGFXVVFUIJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065417 | |
| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-93-6 | |
| Record name | 2,6-Dimethyl-4-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-nitrosophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-4-nitrosophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroso-2,6-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYL-4-NITROSOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M44WX5WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: Beyond Synthesis, Towards Mechanistic Understanding
An In-depth Technical Guide to the Mechanism of Nitrosation of 2,6-Dimethylphenol
For the modern researcher in drug development and organic synthesis, the nitrosation of phenols is not merely a textbook reaction. It is a gateway to a class of compounds—nitrosophenols—that are pivotal as intermediates, antioxidants, and ligands in coordination chemistry. The study of 2,6-dimethylphenol, in particular, offers a unique window into the subtleties of electrophilic aromatic substitution. The ortho-methyl groups act as steric sentinels, simplifying the product landscape and allowing for a focused investigation of the electronic and kinetic factors that govern the reaction. This guide eschews a simple recitation of facts. Instead, it is designed to provide a deep, field-tested understanding of the why behind the how. We will dissect the causality of experimental choices, explore the kinetic landscape, and present a self-validating protocol that ensures reproducibility and accuracy.
Part 1: The Core Mechanism - A Tale of Electrophilic Attraction
The nitrosation of 2,6-dimethylphenol is a classic example of an electrophilic aromatic substitution reaction.[1] The hydroxyl group of the phenol is a powerful activating group, donating electron density into the benzene ring through resonance.[2] This increased nucleophilicity makes the ring highly susceptible to attack by weak electrophiles like the nitrosonium ion. The methyl groups further enhance this activation through an inductive and hyperconjugative effect, causing additional electron charge to flow into the aromatic nucleus.[3]
Generation of the Electrophile: The Many Faces of the Nitrosating Agent
The reaction is initiated not by sodium nitrite itself, but by the electrophilic species it generates in an acidic medium.[4] While often simplified to the nitrosonium ion (NO⁺), the reality is a dynamic equilibrium of several nitrosating agents. The reaction is typically conducted at low temperatures (below 10°C) to manage the thermal instability of nitrous acid (HONO).[5]
The process begins with the protonation of nitrous acid, which is formed in situ from sodium nitrite and a strong acid (e.g., H₂SO₄ or HCl).[5][6]
NaNO₂ + H⁺ ⇌ HONO
This nitrous acid can then follow several pathways to generate the active electrophile. The specific dominant species depends on the acid concentration and the medium.
-
The Nitrosonium Ion (NO⁺): In strongly acidic solutions, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.[7][8] HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺
-
The Nitrous Acidium Ion (H₂O⁺-NO): This protonated form of nitrous acid can also act as the electrophile directly. Kinetically, it is often indistinguishable from the nitrosonium ion.[3][9]
-
Dinitrogen Trioxide (N₂O₃): In less acidic conditions, two molecules of nitrous acid can dehydrate to form dinitrogen trioxide, another effective nitrosating agent. 2 HONO ⇌ N₂O₃ + H₂O
The interplay between these species is critical. For kinetic studies, maintaining a stable, well-defined pH is paramount to ensure a constant concentration of the active nitrosating species.
Caption: Formation of active nitrosating agents from sodium nitrite.
Electrophilic Attack and Regioselectivity
The electron-rich π-system of 2,6-dimethylphenol attacks the electrophilic nitrosonium ion. The hydroxyl group directs the substitution primarily to the ortho and para positions. In this specific substrate, both ortho positions are sterically blocked by the methyl groups. This is a crucial feature, as it prevents the formation of ortho-isomers and directs the nitrosation exclusively to the C4 (para) position.[10] This steric hindrance simplifies the product purification and makes 2,6-dimethylphenol an ideal substrate for studying the kinetics of para-nitrosation.
The attack results in the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. The positive charge is delocalized across the ring and onto the oxygen atom of the hydroxyl group, which powerfully stabilizes the intermediate.
The reaction is completed by the removal of a proton from the C4 position by a weak base (like water or the conjugate base of the acid used), which restores the aromaticity of the ring and yields the final product, 4-nitroso-2,6-dimethylphenol.
Caption: Mechanism of electrophilic attack on 2,6-dimethylphenol.
Part 2: Reaction Kinetics - The Rate-Determining Step
Kinetic studies reveal that the nitrosation of phenols is typically first-order with respect to the phenolic substrate.[9] The rate-determining step is often the slow transfer of a proton from the Wheland intermediate to restore aromaticity.[3][9] This is supported by the observation of kinetic isotope effects when the reaction is carried out with deuterated phenols.
The rate of reaction is influenced by several factors:
-
pH: The reaction rate is highly dependent on the pH of the medium. This is a direct consequence of the equilibrium governing the formation of the active nitrosating species.[3]
-
Substituent Effects: The electron-donating methyl groups in 2,6-dimethylphenol increase its reactivity compared to unsubstituted phenol due to the hyperconjugative effect.[3]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the transition state, thereby affecting the reaction rate. Studies in water/acetonitrile mixtures show that increasing the organic component (lowering the dielectric constant) can significantly inhibit the reaction.[9]
Table 1: Comparative Reactivity of Phenolic Compounds
| Compound | Relative Reactivity (k₂) | Key Factors Influencing Rate |
| Phenol | Base Value | Unsubstituted reference. |
| p-Cresol | Very Low | The preferred para position is blocked by the methyl group.[3] |
| o-Cresol | Higher than Phenol | Activating methyl group at ortho position. |
| 2,6-Dimethylphenol | Significantly Higher | Two activating methyl groups enhance ring nucleophilicity.[3] |
| 2-Chlorophenol | Lower than Phenol | The electron-withdrawing effect of the halogen deactivates the ring.[3] |
This table synthesizes qualitative data from kinetic studies to illustrate the impact of substituents.[3]
Part 3: Experimental Protocol - A Self-Validating Workflow
This protocol is designed to be a self-validating system. Each step includes a causal explanation, allowing the researcher to understand its importance and troubleshoot effectively.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| 2,6-Dimethylphenol | >99% | Sigma-Aldrich | Substrate |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | Nitrosating agent precursor |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | VWR | Catalyst, proton source |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Soln. | Lab Prepared | Neutralizing agent |
| Anhydrous MgSO₄ | ACS Reagent | Sigma-Aldrich | Drying agent |
| Deionized Water | 18 MΩ·cm | Millipore System | Solvent |
Step-by-Step Methodology
Justification for Core Choices:
-
Low Temperature (0-5 °C): This is critical for two reasons. First, it ensures the stability of nitrous acid, which is prone to decomposition at higher temperatures.[5] Second, it helps to control the exothermic nature of the reaction, preventing the formation of unwanted byproducts.
-
Slow, Dropwise Addition: The nitrosating agent is added slowly to the phenol solution. This maintains a low instantaneous concentration of the electrophile, minimizing potential side reactions and ensuring better control over the reaction rate.
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylphenol (e.g., 1.22 g, 10 mmol) in 50 mL of deionized water containing a catalytic amount of sulfuric acid (e.g., 0.5 mL of 2M H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (e.g., 0.76 g, 11 mmol, 1.1 equivalents) in 20 mL of cold deionized water. Place this solution in the dropping funnel.
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred phenol solution over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A color change to a deep green or brown is typically observed as the nitroso product forms.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 30 mL). The organic layer will be colored.
-
Combine the organic extracts and wash sequentially with 30 mL of cold water, 30 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally 30 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-nitroso-2,6-dimethylphenol.
Sources
- 1. byjus.com [byjus.com]
- 2. Ellesmere OCR A level Chemistry - 6.1.1 (i,j) Electrophilic Substitution of Phenols. [sites.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. quora.com [quora.com]
- 7. How Nitrous Acid Facilitates Nitrosation Reactions in Biochemistry [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Nitrosation of phenolic compounds: inhibition and enhancement. | Semantic Scholar [semanticscholar.org]
tautomerism of 2,6-Dimethyl-4-nitrosophenol and its quinone monoxime form
An In-depth Technical Guide to the Tautomerism of 2,6-Dimethyl-4-nitrosophenol and its Quinone Monoxime Form
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium between this compound and its corresponding quinone monoxime isomer. This phenomenon is a cornerstone in understanding the chemical behavior, spectroscopic properties, and reactivity of p-nitrosophenols. We will explore the structural nuances, the energetic factors governing the equilibrium, and the profound influence of the molecular environment. This document synthesizes theoretical principles with practical, field-proven methodologies for analysis, offering valuable insights for researchers in organic synthesis, materials science, and drug development.
Introduction: The Concept of Tautomerism
Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and the location of a double bond.[1] This is not to be confused with resonance, where only the distribution of electrons differs. In prototropic tautomerism, a proton shift is the defining feature, a process essential for many biological and chemical transformations.[2]
The specific case of p-nitrosophenols presents a classic example of this phenomenon, existing in a tautomeric equilibrium with their p-quinone monoxime counterparts.[3][4][5][6] For this compound, this equilibrium is a delicate balance between an aromatic phenol form and a non-aromatic quinonoid form. Understanding the factors that tip this balance is critical for predicting and controlling the compound's properties and reactivity.
Synthesis and Physicochemical Properties
The primary and most established route to this compound involves the direct electrophilic nitrosation of 2,6-dimethylphenol.[3] The reaction employs a nitrosating agent, typically sodium nitrite, in an acidic medium which generates the nitrosonium ion (NO⁺) in situ.[3] The hydroxyl group of the phenol is a strong activating group, directing the substitution, while the methyl groups at the ortho positions sterically favor substitution at the para position.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | PubChem CID 83351[7] |
| Molecular Weight | 151.16 g/mol | PubChem CID 83351[7] |
| IUPAC Name | This compound | PubChem CID 83351[7] |
| Synonyms | 4-Nitroso-2,6-xylenol, 4-(Hydroxyimino)-2,6-dimethylcyclohexa-2,5-dienone | PubChem CID 83351[7] |
| CAS Number | 13331-93-6 | PubChem CID 83351[7] |
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the nitrosation of phenols.[8]
Objective: To synthesize 2,6-dimethyl-p-nitrosophenol via electrophilic aromatic substitution.
Materials:
-
2,6-dimethylphenol
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker and Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Phenol Solution: Dissolve 25 g of 2,6-dimethylphenol in 246 mL of a 50% aqueous solution of glacial acetic acid in a large beaker.
-
Cooling: Place the beaker in an ice bath and cool the solution to 15°C or lower with continuous stirring. It is crucial to maintain a low temperature to control the reaction rate and prevent side reactions.
-
Preparation of Nitrite Solution: Separately, prepare a solution of sodium nitrite by dissolving the appropriate stoichiometric amount (approximately 14.2 g) in deionized water. For example, 91 g of a 30% aqueous sodium nitrite solution can be used.[8]
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, stirring phenol solution using a dropping funnel over a period of 30-60 minutes. The slow addition prevents a rapid temperature increase.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour to ensure the reaction goes to completion.
-
Isolation of Product: The product, this compound, will precipitate out of the solution. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual acid and unreacted salts. Allow the product to air-dry or dry in a desiccator.
Safety Precautions: Nitrosating agents can be hazardous. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
The Tautomeric Equilibrium: A Deeper Look
The tautomerism in this compound involves an equilibrium between the aromatic nitrosophenol form and the quinone monoxime form.[3] In many environments, particularly in the solid state, the equilibrium heavily favors the quinone monoxime tautomer.[3]
Energetic and Structural Stability
A critical question is why the non-aromatic quinone monoxime form is often more stable than its aromatic nitrosophenol counterpart. The loss of aromaticity comes with a significant energetic penalty. However, two key factors compensate for this loss:[9][10]
-
Residual π-Electron Stabilization: The quinonoid structure, while not aromatic, still possesses a conjugated π-electron system that provides substantial stabilization. Hückel model calculations suggest that a quinonoid system can retain a significant fraction (around 40%) of the π-electron stabilization energy associated with a true aromatic ring.[10] This reduces the energetic gap between the two tautomers.[10]
-
Proton Affinity: The dissociable proton is held more tightly by the oxime group (=N-OH) than by the phenolic hydroxyl group (-OH).[10] This is reflected in their respective pKa values; typical phenols have a pKa around 10, while oximes are less acidic with a pKa around 12.[10] The more stable binding of the proton to the oxime nitrogen provides a significant thermodynamic advantage, often sufficient to overcome the reduced π-electron stabilization.[9][10]
Influence of Solvent and pH
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment.
-
Solvent Effects: The relative stability of the tautomers can be influenced by the solvent.[11] Polar solvents may stabilize one tautomer more than the other through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium. Computational models like the Polarizable Continuum Model (PCM) are used to predict these solvent effects.[11] For instance, in some systems, polar solvents like DMSO have been shown to favor the anti-oxime isomer, while less polar solvents like chloroform favor the syn-oxime isomer.[11]
-
pH Effects: The pH of the solution plays a crucial role, especially in aqueous media. Under alkaline conditions, deprotonation of the hydroxyl group occurs. The resulting anion of the nitrosophenol form is highly stabilized by resonance, which can shift the equilibrium. Conversely, the formation of p-nitrosophenol from phenol and a nitrosating agent is often most significant at pH values greater than 8, suggesting that the phenolate ion is the reactive species.[12]
Experimental and Computational Characterization
A combination of spectroscopic, crystallographic, and computational methods is required for a full characterization of the tautomeric system.
Spectroscopic Analysis
Spectroscopy provides direct evidence of the tautomeric forms present in a sample.
-
Nuclear Magnetic Resonance (NMR): NMR is one of the most powerful tools for studying tautomerism in solution.[13] The rate of interconversion between tautomers determines the appearance of the spectrum.
-
Slow Exchange: If the interconversion is slow on the NMR timescale, separate, sharp signals will be observed for each tautomer.
-
Fast Exchange: If the interconversion is rapid, a single, averaged set of signals will be observed.
-
Intermediate Exchange: At intermediate rates, the signals become broad and may coalesce.
-
For this compound, ¹H NMR spectroscopy shows distinct peaks that can be assigned to the predominant tautomer.[3]
| Proton Environment | Typical Chemical Shift (δ, ppm) | Tautomer Assignment |
| Methyl groups (-CH₃) | ~ 2.2 | Quinone Monoxime |
| Ring protons | 8.1 – 8.3 | Quinone Monoxime |
The downfield shift of the ring protons is characteristic of the quinonoid structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups that differ between the two tautomers. The quinone monoxime form would exhibit characteristic stretches for C=O, C=N, and N-OH, while the nitrosophenol form would show stretches for a phenolic O-H and aromatic C=C bonds.[14]
Experimental Protocol 2: NMR Spectroscopic Analysis of Tautomerism
Objective: To use ¹H NMR spectroscopy to characterize the tautomeric state of this compound in solution.
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and lineshape.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative proton counts. Assign the chemical shifts by comparing them to literature values and expected ranges for the functional groups in each tautomer.[3] Note the chemical shifts of the methyl and ring protons to confirm the predominant structure in that solvent.
-
(Optional) Variable Temperature (VT) NMR: To study the dynamics of the equilibrium, acquire spectra at different temperatures. Observe any changes in chemical shifts, signal broadening, or coalescence, which provide information about the rate of tautomeric interconversion.
X-ray Crystallography
X-ray crystallography provides definitive, unambiguous structural information in the solid state.[15] For many p-nitrosophenols, this technique has confirmed that the quinone monoxime tautomer is the more stable form in the crystal lattice.[3] A crystal structure for this compound has been deposited in the Crystallography Open Database (COD) under the identification code 2014777.[3][7] Analysis of such a structure would reveal precise bond lengths and angles, confirming the C=O and C=N double bonds of the quinone monoxime form and identifying intermolecular interactions like hydrogen bonding that stabilize the crystal packing.[3]
Computational Chemistry
Theoretical calculations are indispensable for understanding the energetics of tautomerism.[16]
-
Methods: Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods are commonly used to calculate the optimized geometries and energies of the tautomers.[3]
-
Insights: These calculations can provide the relative energies (ΔE) and Gibbs free energies (ΔG) between the tautomers, allowing for a prediction of the equilibrium constant.[2] Furthermore, computational methods can be used to locate the transition structure for the interconversion, providing the activation energy barrier for the proton shift.[11] For 2-nitrosophenol, this barrier was calculated to be around 10 kcal/mol.[11]
Conclusion
The tautomerism of this compound is a sophisticated interplay of aromaticity, proton affinity, and environmental factors. While the nitrosophenol form benefits from aromatic stabilization, the quinone monoxime tautomer is frequently the dominant species due to the greater stability of the oxime functional group and significant residual π-conjugation.[9][10] This equilibrium is not static; it is dynamically influenced by solvent polarity and pH. A multi-faceted approach combining advanced spectroscopic techniques like NMR, definitive structural analysis via X-ray crystallography, and insightful computational modeling is essential to fully characterize this fascinating chemical system. The principles discussed herein are critical for any scientist or researcher working with nitrosophenols, enabling a deeper understanding of their structure and a more precise control over their reactivity.
References
- ResearchGate. (2003). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study.
- ResearchGate. (2005). Tautomeric equilibria, H-bonding and π-electron delocalization in o -nitrosophenol. A B3LYP/6-311 + G(2df,2p) study.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl-p-nitrosophenol.
- Chemistry Stack Exchange. (2021). Why is quinone mono oxime more stable than 4-nitrosophenol?.
- ResearchGate. (2020). The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3.
- ACS Publications. (1951). The Tautomerism of Quinoneoxime-para-nitrosophenol Systems.
- ResearchGate. (n.d.). Tautomeric equilibria in o-nitrosophenol: a ketoxime and b nitrosoenol forms.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Nitrosophenol.
- ChemBK. (n.d.). 2,6-Dimethyl-4-nitrophenol,4-Nitro-2,6-xylenol.
- ResearchGate. (n.d.). Effect of pH on the yields of 4-nitrosophenol in the....
- NIH - PubMed Central. (n.d.). X Ray crystallography.
- NIH - PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds.
- The Royal Society of Chemistry. (n.d.). Supporting information for - ....
- Journal of the American Chemical Society. (1939). THE TAUTOMERISM OF QUINONEOXIME AND PARANITROSOPHENOL.
- ResearchGate. (n.d.). Chromatographic Resolution of Quinone Oximes.
- ResearchGate. (n.d.). Keto-enol tautomerism of (E)-2-[(3,4-dimethylphenylimino)methyl]-4-nitrophenol: Synthesis, X-ray, FT-IR, UV–Vis, NMR and quantum chemical characterizations.
- MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
- Brainly.in. (2021). Which of the following exhibits tautomerism?.
- Longdom Publishing. (n.d.). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols.
- ResearchGate. (2007). The Use of NMR Spectroscopy to Study Tautomerism.
- RSC Publishing. (1937). The tautomerism of benzoquinoneoxime–p-nitrosophenol systems.
- ACS Omega. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- PubMed. (2022). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 117. The tautomerism of benzoquinoneoxime–p-nitrosophenol systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Spectroscopic Characterization of 2,6-Dimethyl-4-nitrosophenol
Introduction
2,6-Dimethyl-4-nitrosophenol, also known as 4-nitroso-2,6-xylenol, is an aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate for dyes, pharmaceuticals, and other specialty chemicals.[1] Its molecular structure, featuring a phenol ring activated by a hydroxyl group and substituted with two sterically hindering methyl groups and a reactive nitroso group, presents a unique case for spectroscopic analysis.[1] A pivotal characteristic of this molecule is its existence within a tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form. This dynamic equilibrium profoundly influences its spectroscopic signature and is a critical consideration for accurate characterization.
This guide provides an in-depth analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causality behind experimental choices, interpret the resulting spectral data, and provide field-proven protocols to ensure reproducible and reliable characterization for researchers and drug development professionals.
The Critical Role of Tautomerism
Understanding the spectroscopic profile of this compound is impossible without first appreciating its tautomeric nature. The molecule dynamically interconverts between the phenolic form and the quinone monoxime form. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature. Each tautomer possesses distinct functional groups (Phenol: -OH, -N=O; Quinone Monoxime: =O, =N-OH), which give rise to different spectroscopic signals. Therefore, an observed spectrum is often a weighted average of both forms, or one form may dominate under specific analytical conditions.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei. For this compound, NMR is essential for confirming the substitution pattern and assessing the impact of the electron-withdrawing nitroso group.
¹H NMR Spectral Interpretation
The proton NMR spectrum gives a direct count and connectivity of the different types of hydrogen atoms. The expected signals for the dominant nitrosophenol form are straightforward due to the molecule's symmetry.
-
Causality of Signal Position: The aromatic protons are situated adjacent to the carbon bearing the nitroso group. The nitroso group is strongly electron-withdrawing, which significantly deshields these protons, causing their signal to appear far downfield. Conversely, the methyl protons are attached to carbons further from the nitroso group's direct influence and appear in the typical upfield region for aryl methyl groups.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
| Methyl Protons (2,6-CH₃) | ~ 2.2 | Singlet | 6H | Symmetrical methyl groups on the aromatic ring. |
| Aromatic Protons (H-3, H-5) | ~ 8.1 – 8.3 | Singlet | 2H | Symmetrical protons deshielded by the adjacent C-NO group.[1] |
| Hydroxyl Proton (-OH) | Variable | Broad Singlet | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature; subject to exchange. |
¹³C NMR Spectral Interpretation
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. While direct spectral data for the title compound is sparse, we can make authoritative assignments based on data from the structurally analogous 2,6-Dimethyl-4-nitrophenol and established chemical shift principles.[2]
-
Expert Insight: The key carbon to identify is C-4, the carbon atom directly bonded to the nitroso group. Its chemical shift is highly diagnostic. The other aromatic carbons are assigned based on their substitution and proximity to the hydroxyl and methyl groups. The symmetry of the molecule simplifies the spectrum, with C-2/C-6 and C-3/C-5 appearing as equivalent pairs.
| Carbon Assignment | Expected Chemical Shift (δ) ppm | Rationale |
| Methyl Carbons (2,6-C H₃) | ~ 16-18 | Typical range for methyl groups on a benzene ring.[2] |
| C-3, C-5 | ~ 124-126 | Aromatic CH carbons, influenced by both -OH and -NO groups. |
| C-2, C-6 | ~ 127-129 | Quaternary carbons attached to methyl groups.[2] |
| C-4 (C-NO) | ~ 140-150 | Deshielded quaternary carbon attached to the electron-withdrawing nitroso group. |
| C-1 (C-OH) | ~ 158-160 | Deshielded quaternary carbon attached to the electronegative oxygen atom.[2] |
Experimental Protocol: NMR Analysis
This protocol ensures the acquisition of high-quality, reproducible NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve phenols and slow down the exchange of the hydroxyl proton.[2]
-
Include a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.[2]
-
Ensure complete dissolution by gentle swirling or brief sonication.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire data using a standard pulse program, typically with 8 to 16 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
IR Spectral Interpretation
The IR spectrum of this compound will be dominated by vibrations from the hydroxyl, nitroso, and aromatic components. The presence of tautomerism is a key interpretive challenge and opportunity.
-
Trustworthiness through Causality: The N=O bond in the nitroso group has a characteristic stretching frequency. Likewise, the O-H bond of the phenol gives a distinct, often broad, absorption band. The exact positions of these bands provide clues to the molecular environment, such as hydrogen bonding. If the quinone monoxime tautomer is present, one would expect to see characteristic C=O and C=N stretching bands, and the O-H stretch would shift to a region typical for oximes.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Significance |
| O–H Stretch (Phenol) | ~ 3200 | Strong, Broad | Indicative of the hydroxyl group, broadened by hydrogen bonding.[1] |
| C–H Stretch (Aromatic) | 3100 - 3000 | Medium | C-H bonds on the benzene ring. |
| C–H Stretch (Aliphatic) | 3000 - 2850 | Medium | C-H bonds of the methyl groups. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Benzene ring skeletal vibrations. |
| N=O Stretch (Nitroso) | ~ 1500 | Strong | A key diagnostic peak for the nitroso functional group.[1] |
Note on Tautomerism: The presence of the quinone monoxime form would introduce additional peaks, notably a C=O stretch around 1650-1680 cm⁻¹ and a C=N stretch around 1620-1640 cm⁻¹. The presence and relative intensity of these peaks versus the N=O stretch can provide insight into the equilibrium position under the sampling conditions.
Experimental Protocol: FTIR Analysis
Caption: General workflow for FTIR spectroscopic analysis.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Analysis:
-
The instrument software automatically ratios the sample spectrum against the background.
-
Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies as detailed in the interpretation table.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as the aromatic ring and the nitroso group in our target molecule.
UV-Vis Spectral Interpretation
The UV-Vis spectrum is characterized by one or more absorption bands, with the position of maximum absorbance (λmax) being highly informative.
-
Expert Insight: The nitroso group itself is a chromophore and is expected to exhibit a weak n → π* transition at longer wavelengths. The entire nitrosophenol system, however, is a conjugated system, which will give rise to more intense π → π* transitions at shorter wavelengths. The λmax is sensitive to the solvent environment (solvatochromism) and, critically, to the tautomeric equilibrium. The quinone monoxime form, with its extended conjugation, will have a different λmax than the nitrosophenol form.
| Transition Type | Expected λmax (nm) | Significance |
| n → π | ~ 350 | Attributed to the electronic transition within the nitroso group.[1] This band is characteristic of the nitrosophenol tautomer. |
| π → π | ~ 250 - 300 | Associated with electronic transitions within the conjugated aromatic system. |
The reported absorption maximum at approximately 350 nm is a strong indicator of the nitroso group's presence and corresponds to the n → π* transition.[1]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).
-
Perform serial dilutions to create a series of standards of lower concentrations. The final concentration should yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one quartz cuvette with the pure solvent to serve as the reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Run a baseline correction with the solvent-filled cuvette in both beams.
-
Scan the sample over a wavelength range (e.g., 200-600 nm) to record the absorption spectrum.
-
-
Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) by measuring the absorbance of the standards to create a calibration curve.
-
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and substitution pattern, IR spectroscopy provides definitive evidence of key functional groups like the hydroxyl and nitroso moieties, and UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. The central interpretive challenge lies in the molecule's tautomeric equilibrium between its nitrosophenol and quinone monoxime forms. A Senior Application Scientist must always consider this equilibrium, as it influences all spectral data. By employing the robust protocols and interpretive logic outlined in this guide, researchers can confidently and accurately characterize this important chemical intermediate.
References
- Benchchem. (n.d.). This compound.
- Benchchem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Dimethyl-4-nitrophenol.
- ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL(2423-71-4) 1H NMR spectrum.
- PubChem. (n.d.). This compound.
- N.S.CHEMICALS. (n.d.). 4-Nitroso-2,6-Xylenol.
- NIST. (n.d.). Phenol, 2,6-dimethyl-4-nitroso-. NIST Chemistry WebBook.
- Hartley, A. M., & Asai, R. I. (1963). Spectrophotometric Determination of Nitrite as 4-Nitroso-2, 6-xylenol. Analytical Chemistry, 35(9), 1207–1211.
- SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol - Optional[FTIR] - Spectrum.
Sources
An In-depth Technical Guide to 2,6-Dimethyl-4-nitrosophenol: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Phenolic Intermediate
2,6-Dimethyl-4-nitrosophenol is a fascinating and highly reactive aromatic compound that holds a significant position as a versatile intermediate in organic synthesis. Its unique structural features, characterized by a phenol ring flanked by two sterically hindering methyl groups and a reactive nitroso group at the para-position, dictate its distinct chemical behavior. This guide provides an in-depth exploration of this compound, from its fundamental chemical and physical properties to its synthesis, key reactions, and critical role as a precursor in the development of dyes, photographic materials, and potentially novel pharmaceutical agents. For researchers and professionals in drug development, understanding the nuances of this compound's reactivity and synthetic utility is paramount for leveraging its potential in the creation of complex molecular architectures. The historical context of nitrosophenols dates back to the 19th century, with early interest piqued by their vibrant colors and potential as dyes[1]. Over time, a more sophisticated understanding of their chemical properties, including the critical concept of tautomerism, has solidified their importance as valuable building blocks in modern chemistry.
Core Chemical and Physical Properties
This compound, identified primarily by the CAS number 13331-93-6 (with 4965-29-1 also being a recognized synonym), is a yellow crystalline powder[2]. The presence of the methyl groups at the 2 and 6 positions provides steric hindrance that influences the reactivity of both the phenolic hydroxyl and the nitroso functional groups[1].
| Property | Value | Source(s) |
| CAS Number | 13331-93-6 | [2][3][4] |
| Synonyms | 4-Nitroso-2,6-xylenol, 2,6-Dimethyl-p-nitrosophenol, 4965-29-1 | [2] |
| Molecular Formula | C₈H₉NO₂ | [2][] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Appearance | Light to dark yellow crystalline powder | [2] |
| Melting Point | 170-171 °C | [] |
| Boiling Point | 310.0 ± 42.0 °C at 760 mmHg | [] |
| Solubility | Almost insoluble in water; soluble in organic solvents like acetone, chloroform, and methanol. | [2] |
| Density | 1.16 ± 0.1 g/cm³ | [] |
The Critical Role of Tautomerism: A Duality of Structure and Reactivity
A paramount feature of p-nitrosophenols, including this compound, is the existence of a tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form. In many instances, particularly in the solid state, the quinone monoxime tautomer is the more stable of the two[1]. This equilibrium is a critical determinant of the compound's chemical behavior and spectroscopic properties[1]. The stability of the quinonoid form, despite the loss of aromaticity in the benzene ring, is attributed to a combination of factors, including the greater stability of the oxime functionality compared to the nitroso group and the partial retention of π-electron stabilization within the quinonoid system[6].
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound: An Experimental Protocol
The most established method for the synthesis of this compound involves the direct nitrosation of 2,6-dimethylphenol[1]. This electrophilic aromatic substitution reaction is typically performed using a nitrosating agent, such as sodium nitrite, in an acidic medium[1].
Step-by-Step Synthesis Protocol
Materials:
-
2,6-Dimethylphenol
-
Sodium nitrite
-
Glacial acetic acid
-
Water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution of Starting Material: Dissolve 2,6-dimethylphenol in a 50% aqueous solution of glacial acetic acid.
-
Cooling: Place the reaction vessel in an ice bath and cool the solution to a temperature of 15°C or lower.
-
Addition of Nitrosating Agent: While maintaining the low temperature and stirring, slowly add a 30% aqueous solution of sodium nitrite dropwise to the reaction mixture.
-
Reaction: Continue stirring the mixture at a low temperature to allow the nitrosation reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation of Product: The product, this compound, will precipitate out of the solution. Isolate the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual acid and unreacted reagents. Dry the product under vacuum.
Caption: Experimental workflow for the synthesis of this compound.
Key Chemical Reactions and Synthetic Utility
The reactivity of this compound is dominated by its two functional groups: the phenolic hydroxyl group and the nitroso group. The nitroso group is particularly versatile and can undergo both reduction and oxidation, making this compound a pivotal intermediate for a range of other valuable chemicals[1].
Reduction to 4-Amino-2,6-dimethylphenol
The reduction of the nitroso group to a primary amine is a crucial transformation that yields 4-amino-2,6-dimethylphenol[1]. This aminophenol derivative is a key building block for various dyes, photographic developers, and as a pharmaceutical intermediate[1][7]. Common reducing agents for this conversion include catalytic hydrogenation or chemical reductants like sodium dithionite or stannous chloride[1].
Oxidation to 2,6-Dimethyl-4-nitrophenol
Conversely, the nitroso group can be oxidized to a nitro group to produce 2,6-Dimethyl-4-nitrophenol. This reaction requires stronger oxidizing agents, such as nitric acid, under controlled conditions[1]. The resulting nitrophenol is also a significant industrial chemical used in the synthesis of pesticides and herbicides[1].
Caption: Key synthetic transformations of this compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum typically shows a signal for the methyl protons around δ 2.2 ppm and signals for the aromatic protons adjacent to the nitroso group in the region of δ 8.1–8.3 ppm[1].
-
¹³C NMR Spectroscopy: The carbon NMR provides information about the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a stretching vibration for the N=O group at approximately 1500 cm⁻¹ and a broad O–H stretch around 3200 cm⁻¹[1].
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound, with a molecular ion peak observed at an m/z of 151.16[1][8].
Applications in Research and Drug Development
While direct applications of this compound as a therapeutic agent are not widely reported, its significance lies in its role as a key intermediate in the synthesis of more complex molecules with potential biological activity. The nitroso and nitro functional groups are prevalent in a variety of bioactive compounds, exhibiting a wide spectrum of activities including antimicrobial and anti-inflammatory properties[9][10].
The primary value of this compound in a pharmaceutical context is as a precursor to 4-amino-2,6-dimethylphenol[1]. This aminophenol is a versatile building block for the synthesis of Active Pharmaceutical Ingredients (APIs)[7]. While specific drug molecules derived directly from 4-amino-2,6-dimethylphenol are not extensively documented in publicly available literature, substituted aminophenols are a well-established class of intermediates in medicinal chemistry. For instance, the structurally related 4-amino-3,5-dimethylphenol is a known metabolite of the local anesthetic lidocaine[11].
The broader class of halogenated nitrophenols, which share structural similarities, are extensively used as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides[12]. This underscores the general utility of the nitrophenol scaffold in the development of biologically active molecules.
Safety and Handling
This compound is classified as toxic if swallowed and causes serious eye irritation[8]. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to synthetic chemists and drug development professionals. Its rich chemistry, centered around the reactive nitroso group and the phenomenon of tautomerism, provides a gateway to a variety of other valuable chemical entities. While its direct biological applications are not yet fully explored, its role as a key intermediate, particularly in the synthesis of 4-amino-2,6-dimethylphenol, solidifies its importance in the broader landscape of organic synthesis and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the development of new materials and therapeutic agents.
References
- N.S.CHEMICALS. (n.d.). 4-Nitroso-2,6-Xylenol.
- Chemsrc. (2025). This compound | CAS#:13331-93-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals.
- Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dimethyl-4-nitroso- (CAS 13331-93-6).
- Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359–366. [Link]
- Sciencemadness.org. (2015). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- de la Mora-Vargas, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
- ResearchGate. (n.d.). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2,6-Dimethylphenol in Pharmaceutical Synthesis.
- Chemistry Stack Exchange. (2021). Why is quinone mono oxime more stable than 4-nitrosophenol?.
- PubChem. (n.d.). 4-Amino-3,5-dimethylphenol.
- Sciencemadness.org. (2015). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen.
- The Royal Society of Chemistry. (n.d.). Supporting information for.
- de la Mora-Vargas, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
- NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Amino-2,6-dimethylphenol.
- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,6-Dimethylphenol as a Pharmaceutical Intermediate.
- National Center for Biotechnology Information. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide.
- Sciencemadness.org. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol.
- ResearchGate. (n.d.). Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol.
- ResearchGate. (n.d.). General Scheme for the synthesis of azo dyes of 2-nitrophenol.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitroso-2,6-Xylenol – N.S.CHEMICALS [nschemicals.in]
- 3. This compound | CAS#:13331-93-6 | Chemsrc [chemsrc.com]
- 4. This compound | 13331-93-6 [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethyl-4-nitrosophenol
Introduction
2,6-Dimethyl-4-nitrosophenol is a phenolic compound of significant interest in various fields of chemical research and development. Its molecular structure, characterized by a phenol ring substituted with two methyl groups and a nitroso group, imparts a unique combination of steric and electronic properties. These characteristics influence its reactivity and physical behavior, making a thorough understanding of its properties crucial for its application in organic synthesis and materials science. This guide provides an in-depth analysis of the melting point and solubility of this compound, supported by detailed experimental protocols for their determination.
Physicochemical Properties
The physical properties of this compound are fundamental to its handling, purification, and application. The following table summarizes the available data on its melting point and a qualitative assessment of its solubility.
| Property | Value/Observation | Source(s) |
| Melting Point | 166–171 °C | [1] |
| Solubility | ||
| Water | Insoluble (anticipated) | |
| Polar Organic Solvents (e.g., Ethanol, Methanol) | Soluble (anticipated) | [2][3] |
| Aprotic Solvents (e.g., Acetone, DMSO) | Soluble (anticipated) | [2] |
| Nonpolar Solvents (e.g., Benzene, Chloroform) | Soluble (anticipated) | [2] |
Experimental Determination of Physical Properties
Accurate determination of the physical properties of a compound is a cornerstone of chemical research. The following sections provide detailed, field-proven protocols for measuring the melting point and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress this range.
This method utilizes a melting point apparatus, such as a Mel-Temp or a Thiele tube, to determine the temperature range over which the solid transitions to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently crush them to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm in height.
-
Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to estimate the approximate melting point. Set the heating rate of the apparatus to a high value.
-
Accurate Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 15-20°C below the estimated melting point.
-
Set the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Repeat for Accuracy: It is good practice to perform at least two measurements to ensure the reproducibility of the results.
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heating and a more accurate melting point reading.
-
Slow Heating Rate: A slow heating rate is crucial to allow for the establishment of thermal equilibrium, preventing a lag between the thermometer reading and the actual temperature of the sample.[4] This leads to a more precise determination of the melting range.
Sources
An In-depth Technical Guide on the Historical Perspectives of Nitrosophenol Derivative Research
Abstract
The study of nitrosophenol derivatives is a journey through the evolution of organic chemistry, from the serendipitous discovery of their intensely colored metal complexes to their crucial role as intermediates in the synthesis of blockbuster pharmaceuticals and other industrially significant compounds. This guide provides a comprehensive historical and technical overview of nitrosophenol derivative research, designed for researchers, scientists, and drug development professionals. We will explore the foundational synthetic methodologies, delve into the fascinating concept of their tautomeric nature, and trace the trajectory of their applications across various scientific disciplines. By examining the causality behind key discoveries and experimental choices, this guide aims to provide not only a historical narrative but also field-proven insights into the chemistry of these versatile molecules.
The Dawn of a New Chromophore: Early Encounters and Foundational Syntheses (19th - Early 20th Century)
The story of nitrosophenol derivatives begins not with the isolation of the parent compounds themselves, but with the observation of their vibrant and colorful interactions with metals. This early focus on their coordination chemistry was a direct result of the limited synthetic and analytical tools available to 19th-century chemists.
Serendipity and the First Glimpse: The Metal Complexes of o-Nitrosophenols (Millon, 1849)
The first documented encounter with a nitrosophenol derivative is credited to Eugéne Millon in 1849, who observed the formation of a mercury(II) complex, now recognized as the first metal-nitrosophenolato complex.[1] These complexes were notable for their intense colors, a characteristic that immediately drew the attention of chemists and hinted at the novel electronic properties of the then-unknown organic ligand.[1]
The Elusive Free Ligand: Challenges in Isolation and Characterization
Despite the early discovery of their metal complexes, the synthesis and isolation of free o-nitrosophenol ligands proved to be a significant challenge for early organic chemists. These compounds are often unstable, prone to decomposition, condensation, or oxidation to the corresponding nitro derivatives.[2] This inherent instability is a key reason why their metal complexes were observed and studied long before the free ligands themselves were successfully isolated and characterized.
A Synthetic Breakthrough: The Baudisch Reaction and its Mechanistic Implications
A major breakthrough in the synthesis of o-nitrosophenols came in 1939 with the work of Oskar Baudisch.[3][4][5] The Baudisch reaction provided a direct route to these elusive compounds by reacting benzene, hydroxylamine, and hydrogen peroxide in the presence of copper(II) ions.[5] This reaction was of significant historical interest as it represented an early example of metal-promoted functionalization of an aromatic substrate.[3]
The mechanism of the Baudisch reaction is thought to proceed through the formation of the highly reactive nitrosyl radical (HN=O), which then attacks the aromatic ring.[3][6] The presence of the copper ion is crucial, as it is believed to coordinate to both the nitrosyl group and the phenoxy oxygen, thereby directing the substitution to the ortho position.[3]
Experimental Protocol: The Baudisch Reaction for the Synthesis of o-Nitrosophenols
The following is a representative protocol for the Baudisch reaction, based on the principles described in the literature.[4][7]
Materials:
-
Benzene or substituted benzene
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Hydrogen peroxide (H₂O₂)
-
Copper(II) salt (e.g., CuSO₄)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of hydroxylamine hydrochloride and the copper(II) salt.
-
Add the aromatic substrate (benzene or a substituted benzene) to the solution with vigorous stirring.
-
Slowly add hydrogen peroxide to the reaction mixture.
-
Continue stirring for the specified reaction time, monitoring the reaction progress by observing the formation of the colored copper-nitrosophenolato complex.
-
Upon completion, the o-nitrosophenol can be liberated from its copper complex by acidification and extracted with an organic solvent.
-
The crude product is then purified, typically by chromatography or recrystallization.
The Rise of p-Nitrosophenols: Industrial Drivers and Early Synthetic Routes
While the Baudisch reaction provided a route to o-nitrosophenols, the synthesis of p-nitrosophenols was driven by different industrial needs. These compounds became important intermediates in the production of dyes and, later, pharmaceuticals. Early synthetic methods for p-nitrosophenol often involved the nitrosation of phenol using nitrous acid.[8][9] Careful control of reaction conditions such as temperature, pH, and reagent concentration was crucial to maximize the yield of the desired para isomer and minimize the formation of byproducts.[8][9]
| Early Synthetic Method | Key Reagents | Typical Yield (%) | Reference |
| Nitrosation of Phenol | Phenol, Sodium Nitrite, Sulfuric Acid | 86-91.5 | [10] |
| Nitrosation with Nitrous Anhydride | Phenol, Liquefied Nitrous Anhydride | 89 | [10] |
Unraveling a Chemical Chameleon: The Tautomerism of Nitrosophenols
One of the most fascinating and fundamentally important aspects of nitrosophenol chemistry is their existence as a mixture of two tautomeric forms in equilibrium: the nitrosophenol form and the quinone-oxime form.[11] This tautomerism is central to understanding their reactivity, spectroscopic properties, and biological activity.
The Quinone-Oxime/Nitrosophenol Equilibrium: A Central Concept
The equilibrium between the two tautomers involves the migration of a proton and a shift in the positions of double bonds. The nitrosophenol form possesses an aromatic ring with hydroxyl (-OH) and nitroso (-NO) substituents. In contrast, the quinone-oxime form has a quinoidal ring structure with a carbonyl group (=O) and an oxime group (=NOH).
Caption: Tautomeric equilibrium between the nitrosophenol and quinone-oxime forms.
Spectroscopic Evidence and Mechanistic Studies: From UV-Vis to NMR
The existence of this tautomeric equilibrium has been extensively studied using various spectroscopic techniques. UV-Vis spectroscopy is particularly useful for distinguishing between the two forms, as they exhibit distinct absorption maxima.[12][13][14] The nitrosophenol tautomer typically absorbs at longer wavelengths compared to the quinone-oxime form.[12] Nuclear Magnetic Resonance (NMR) spectroscopy has also been a powerful tool for studying this equilibrium, with the chemical shifts of the protons and carbons being sensitive to the tautomeric form present.[12][15][16]
| Tautomer | Characteristic UV-Vis λmax (nm) | Key ¹H NMR Features | Reference |
| Nitrosophenol | ~700 | Aromatic proton signals, broad OH signal | [12] |
| Quinone-Oxime | ~300-400 | Vinylic proton signals, distinct oxime OH signal | [14] |
Influence of Substituents and Solvents on Tautomeric Preference: A Structure-Property Deep Dive
The position of the tautomeric equilibrium is highly sensitive to both the electronic nature of substituents on the aromatic ring and the polarity of the solvent. Electron-withdrawing groups tend to favor the quinone-oxime form, while electron-donating groups can stabilize the nitrosophenol tautomer. The solvent also plays a critical role; polar solvents can stabilize the more polar quinone-oxime tautomer through hydrogen bonding and other intermolecular interactions.
From Laboratory Curiosities to Industrial Workhorses: The Evolving Applications of Nitrosophenol Derivatives
The journey of nitrosophenol derivatives from intriguing laboratory observations to indispensable industrial chemicals is a testament to their versatile reactivity. Their applications span a wide range of fields, from life-saving medicines to essential agricultural products.
The Pharmaceutical Frontier:
3.1.1. The Paracetamol Story: p-Nitrosophenol as a Key Intermediate
Perhaps the most well-known application of a nitrosophenol derivative in the pharmaceutical industry is the use of p-nitrophenol, and by extension its precursor p-nitrosophenol, in the synthesis of paracetamol (acetaminophen).[17][18][19] The first synthesis of paracetamol was reported by Harmon Northrop Morse in 1877, involving the reduction of p-nitrophenol.[17][20]
The commercial synthesis of paracetamol often begins with the nitration of phenol to produce a mixture of o- and p-nitrophenol.[17] The desired p-isomer is then separated and reduced to p-aminophenol, which is subsequently acetylated to yield paracetamol.[17]
Caption: Simplified synthetic pathway from phenol to paracetamol via a p-nitrosophenol intermediate.
3.1.2. Other Medicinal Applications: A Historical Overview
Beyond paracetamol, other nitrophenol derivatives have found applications as precursors to various pharmaceuticals, including the analgesic phenacetin and the anti-inflammatory drug mesalazine. The rich chemistry of the nitro and hydroxyl groups allows for a wide range of chemical transformations, making them valuable building blocks in medicinal chemistry.
The Agrochemical Revolution: Herbicides and Pesticides Derived from Nitrophenols
In the mid-20th century, the growing need for increased agricultural productivity spurred the development of new herbicides and pesticides. Nitrophenol derivatives, particularly dinitrophenols, were found to possess potent herbicidal and insecticidal properties.[21][22] For example, p-nitrophenol is a precursor to the rice herbicide fluorodifen and the pesticide parathion.
Analytical Chemistry and Coordination Complexes:
3.3.1. Nitrosophenols as Sensitive Reagents for Metal Ion Detection
The intense colors of nitrosophenol-metal complexes, which were the first indication of their existence, have been harnessed for applications in analytical chemistry.[2] These compounds can serve as sensitive colorimetric reagents for the detection and quantification of various metal ions.[2][23][24] The formation of a colored complex upon the addition of a nitrosophenol derivative to a sample containing a specific metal ion provides a simple and effective method for its analysis.[2]
3.3.2. The Chemistry and Application of Nitrosophenol-Metal Complexes
The coordination chemistry of nitrosophenols is rich and varied, with the ability to form stable complexes with a wide range of metal ions. These complexes have been investigated for a variety of applications, including catalysis and materials science. The specific geometry and electronic properties of the metal complexes can be tuned by modifying the substituents on the nitrosophenol ligand, opening up possibilities for the design of new functional materials.
The Rubber Industry: Vulcanization Accelerators
Nitrosophenol derivatives have also found application in the rubber industry as vulcanization accelerators. These compounds can influence the rate and efficiency of the cross-linking process, leading to improved physical properties of the final rubber product.
Modern Perspectives and Future Directions
Contemporary Synthetic Methodologies: Improving Selectivity and Efficiency
Modern research in nitrosophenol chemistry continues to focus on developing more efficient, selective, and environmentally friendly synthetic methods.[25][26] This includes the use of novel catalysts and reaction media to control the regioselectivity of the nitrosation reaction and minimize the formation of unwanted byproducts.[25][26][27]
Nitrosophenol Derivatives in Materials Science and Catalysis
The unique electronic and coordination properties of nitrosophenol derivatives and their metal complexes make them attractive candidates for applications in materials science and catalysis.[28] Research is ongoing to explore their potential in areas such as the development of new sensors, catalysts for organic transformations, and functional polymeric materials.
Unanswered Questions and Future Research Horizons
Despite over a century and a half of research, there are still many unanswered questions and exciting avenues for future exploration in the field of nitrosophenol chemistry. A deeper understanding of the factors controlling the tautomeric equilibrium, the development of new catalytic systems for their synthesis, and the exploration of their potential in novel applications will undoubtedly continue to be active areas of research for years to come.
References
- The Dawn of Nitrosated Phenols: A Technical Guide to the Discovery and History of o-Nitrosophenol Deriv
- History of Paracetamol | How It's Made | The Science Blog. ReAgent Chemicals. URL
- Baudisch reaction. Wikipedia. URL
- History and Interaction of Parcetamol. Hilaris Publisher. URL
- Improving the selectivity of o-Nitrosophenol form
- Optimizing o-Nitrosophenol synthesis yield and purity. Benchchem. URL
- Obtaining ortho-nitrophenol. Chemistry Online. URL
- The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. PMC - NIH. URL
- Paracetamol - Molecule of the Month. University of Bristol. URL
- The Tautomerism of Quinoneoxime-para-nitrosophenol Systems1.
- Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. URL
- Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study.
- Paracetamol. Wikipedia. URL
- Baudisch Reaction. Merck Index. URL
- Process for the manufacture of p-nitrosophenol.
- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implic
- Method of preparing p-nitrosophenol.
- Baudisch Reaction, Chemical Reactions, Assignment Help. Expertsmind.com. URL
- Schematic representing the history of 4-nitrophenol acquired during the...
- Yield of nitrophenol at varying concentrations of phenol and nitrite ion.
- Nitration of phenol to 2-nitrophenol and 4-nitrophenol. NOP. URL
- Studies on the Baudisch reaction. I. The synthesis of o-nitrosophenols.
- Process for the manufacture of p-nitrosophenol.
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
- Nitrophenol. Wikipedia. URL
- What is the chemistry for the preparation of paracetamol
- Method of nitrosation of phenol.
- 4-Nitrosophenol (104-91-6) 1H NMR spectrum. ChemicalBook. URL
- Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. Semantic Scholar. URL
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
- (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +...
- (PDF) Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes.
- On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Quora. URL
- 4-Nitrophenol. Wikipedia. URL
- Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity.
- The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. MDPI. URL
- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. URL
- A BIM-Guided Virtual-to-Real Framework for Component-Level Semantic Segmentation of Construction Site Point Clouds. MDPI. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Baudisch reaction - Wikipedia [en.wikipedia.org]
- 4. Baudisch Reaction [drugfuture.com]
- 5. expertsmind.com [expertsmind.com]
- 6. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 9. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 10. RU2129117C1 - Method of preparing p-nitrosophenol - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Nitrosophenol (104-91-6) 1H NMR spectrum [chemicalbook.com]
- 16. quora.com [quora.com]
- 17. reagent.co.uk [reagent.co.uk]
- 18. Paracetamol - Wikipedia [en.wikipedia.org]
- 19. quora.com [quora.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. paspk.org [paspk.org]
- 27. chemistry-online.com [chemistry-online.com]
- 28. researchgate.net [researchgate.net]
The Enigmatic Nitroso Group in Phenols: A Duality of Stability and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we often encounter functional groups that present both unique opportunities and significant challenges. The nitroso group, when attached to a phenolic ring, is a quintessential example of this duality. Its chemistry is a delicate interplay of electronic effects, tautomeric equilibria, and carefully controlled reaction conditions. This guide provides a deep dive into the core principles governing the stability and reactivity of nitrosophenols, offering field-proven insights and detailed protocols to empower researchers in synthesis and drug development.
The Core of Stability: The Nitroso-Quinone Oxime Tautomerism
The defining characteristic of a C-nitrosophenol is its existence in a tautomeric equilibrium with its corresponding quinone monoxime isomer.[1][2] In solution and the solid state, this equilibrium often heavily favors the quinone-oxime form.[3][4][5] This preference can be counterintuitive, as it involves the loss of aromaticity in the phenolic ring.
Several factors drive this equilibrium:
-
Bond Energies: The formation of a carbon-nitrogen double bond (C=N) in the oxime and a carbon-oxygen double bond (C=O) in the quinone ring is often thermodynamically more favorable than retaining the aromatic system with a nitrogen-oxygen double bond (N=O).[6][7]
-
Proton Affinity: The dissociable proton is held more tightly by the oxime functional group compared to the phenolic hydroxyl group, further stabilizing the quinone-oxime tautomer.[5]
-
Hydrogen Bonding: ortho-Nitrosophenols can be stabilized by intramolecular hydrogen bonding, whereas the para isomers often exhibit intermolecular hydrogen bonding, influencing their physical properties like volatility.[8]
This equilibrium is not merely a chemical curiosity; it dictates the molecule's reactivity, color (nitroso monomers are typically green or blue, while oximes are often yellow to brown), and coordination properties.[1][9]
Caption: Fig. 1: Tautomeric equilibrium of p-nitrosophenol.
Beyond tautomerism, the inherent stability of nitrosophenols is limited. The carbon-nitrogen bond dissociation energy for nitrosoarenes is relatively low, in the range of 50–60 kcal/mol (210–250 kJ/mol), rendering these compounds sensitive to heat and light.[1]
Synthesis: The Art of Controlled C-Nitrosation
The primary route to nitrosophenols is the direct C-nitrosation of the parent phenol, an electrophilic aromatic substitution reaction.[10][11] The success of this synthesis hinges on precise control over the reaction environment, as the nitrosating agent, nitrous acid (HNO₂), is notoriously unstable.[8][12]
Mechanism of C-Nitrosation
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is a powerful activating ortho-, para-director, making the ring highly susceptible to electrophilic attack.[11]
-
Generation of the Electrophile: In an acidic medium, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂), which is then protonated and loses water to form the potent electrophile, the nitrosonium ion (NO⁺).[10]
-
Electrophilic Attack: The electron-rich phenol ring, particularly the phenolate ion, attacks the nitrosonium ion.[13] The attack occurs preferentially at the para position due to reduced steric hindrance.[8][14]
-
Proton Transfer: A slow proton transfer from the resulting Wheland intermediate restores aromaticity and yields the final C-nitrosophenol product.[15][16]
Caption: Fig. 2: Mechanism of C-Nitrosation of Phenol.
Critical Reaction Parameters
The yield and regioselectivity of C-nitrosation are profoundly influenced by several factors. Understanding these allows for the rational design of synthetic protocols.
| Parameter | Effect on Reaction | Rationale & Expert Insights |
| pH | Optimal rate observed around pH ≈ 3.[15] | At lower pH, the concentration of the active electrophile (NO⁺) is high, but the concentration of the more nucleophilic phenolate ion is low. At higher pH (>5), the concentration of HNO₂ and subsequently NO⁺ drops precipitously, slowing the reaction.[15] The pH must be carefully buffered. |
| Temperature | Must be kept low, typically 0-5 °C.[8][12] | Nitrous acid is highly unstable at elevated temperatures and decomposes to nitric acid and nitric oxide.[8][12] This not only depletes the nitrosating agent but can lead to unwanted side reactions, such as nitration, forming nitrophenols.[17][18] |
| Substituents | Electron-donating groups (e.g., alkyl) increase the reaction rate. Electron-withdrawing groups (e.g., halogens) decrease it.[15][16] | This follows standard electrophilic substitution principles. The hydroxyl group's activating effect is modulated by other substituents. Steric hindrance from bulky ortho groups can significantly reduce or prevent nitrosation.[14][16] |
| Solvent | Increasing the percentage of an organic co-solvent (e.g., acetonitrile) in water can strongly inhibit the reaction.[15] | This is attributed to a decrease in the dielectric constant of the medium, which can destabilize the charged intermediates involved in the formation of the nitrosonium ion.[15] |
Experimental Protocol: Synthesis of p-Nitrosophenol
This protocol is a self-validating system for the controlled synthesis of the most common nitrosophenol.
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice/Water
-
Sodium Hydroxide (NaOH) solution (for workup)
-
Hydrochloric Acid (HCl) solution (for workup)
Procedure:
-
Preparation of Phenol Solution: Dissolve phenol (1.0 eq) in water with a minimal amount of NaOH solution to form the sodium phenoxide salt. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (1.1 eq). Cool this solution to 0-5 °C.
-
Acidification & Reaction: Prepare a dilute solution of sulfuric acid (approx. 2.0 eq) and cool to 0-5 °C. While vigorously stirring the phenol solution, slowly and simultaneously add the sodium nitrite solution and the sulfuric acid solution via separate addition funnels. The key is to maintain a constant, low temperature and a slightly acidic pH. The rate of addition should be controlled to keep the temperature below 5 °C.[12][19]
-
Monitoring: The reaction mixture will typically turn a deep green or brown color, indicating the formation of the nitrosophenol. The reaction is usually complete within 1-2 hours.
-
Isolation: The product often precipitates from the reaction mixture. It can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization. Alternatively, for separating ortho and para isomers, steam distillation is effective, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[8]
The Baudisch Reaction: A Regiospecific Route to ortho-Nitrosophenols
While standard nitrosation yields the para product, the Baudisch reaction provides a unique method for synthesizing ortho-nitrosophenols.[20][21][22] This reaction utilizes a transition metal ion, typically copper(II), to direct the substitution.[20][23] The metal ion coordinates to both the phenoxy oxygen and the nitrosyl group, forcing the electrophilic attack to occur at the adjacent ortho position.[3][20]
Caption: Fig. 3: Conceptual workflow of the Baudisch Reaction.
The Reactive Nature of Nitrosophenols
Once formed, the nitrosophenol moiety is a versatile functional handle for further chemical transformations. Its reactivity can be broadly categorized into reactions involving the nitroso group itself and its influence on the aromatic ring.
Caption: Fig. 4: Major reactivity pathways for the nitrosophenol functional group.
Oxidation to Nitrophenols
Nitrosophenols can be readily oxidized to the corresponding nitrophenols.[24] This provides an alternative to direct nitration, which can sometimes be overly aggressive, leading to multiple nitrations and other side products.[11][25] Common oxidizing agents include hydrogen peroxide (often with a catalyst like ammonium molybdate) and nitric acid.[24][26] The mechanism of oxidation with nitric acid is complex and has been shown to proceed without the incorporation of nitrogen from the nitric acid itself, suggesting it acts as an oxidant rather than a nitrating agent in this context.[27]
Reduction to Aminophenols
The reduction of the nitroso group to an amino group is a synthetically valuable transformation, providing access to aminophenols, which are crucial building blocks in the pharmaceutical and dye industries. Standard reducing conditions, such as tin in hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H₂/Pd), are effective for this conversion.
Coordination Chemistry and Metal Complexes
The quinone-oxime tautomer of nitrosophenols acts as an excellent chelating ligand for a wide range of metal ions.[3][28] The coordination typically occurs through the nitrogen of the oxime and the oxygen of the quinone.[28] These metal-nitrosophenolato complexes are often intensely colored and stable, finding use as pigments and dyes, such as 'Pigment Green 8', an iron tris(1-nitroso-2-naphtholato) complex.[28][29] This chelating ability also forms the basis for their historical use in analytical chemistry for the colorimetric detection of metal ions.
Conclusion and Future Outlook
The nitroso group in phenols embodies a fascinating area of organic chemistry, governed by a delicate tautomeric balance that dictates its stability and diverse reactivity. A thorough understanding of the C-nitrosation mechanism and the factors that control it is paramount for any scientist aiming to harness these molecules. From the regiospecific synthesis of ortho-isomers via the Baudisch reaction to their transformation into valuable nitro- and aminophenols, or their use as ligands in coordination chemistry, nitrosophenols offer a rich field for exploration. For drug development professionals, these compounds represent versatile intermediates, whose controlled synthesis and subsequent functionalization can unlock pathways to complex molecular architectures. As synthetic methods become more refined, the strategic use of the nitroso group will undoubtedly continue to be a valuable tool in the molecular sciences.
References
- Baudisch reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrWAe55fwXiz7o9z3ZPKvXKTxqMkyz6e4Tuq2xaYt4KVVjoZE2G82Ja3AnBfnu27E0Kbk7VnJmBYsh-6hvCZjlm44wceamrBnFRvAQEQfaGQSGw2UL3rCUcy4jmOjAopjo45Cr5EdOUGo=]
- Baudisch-Reaktion - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa3ijTAI-bxL5e92LIR7YTLQCQ60OjWZJqRtpp5gWH3BZK1eR9QpsRd5sOwoFShHhenOM1a_3hyN3ko3Y06WFTneoqWFbIrh8-vaYWKMCPI54KngfwuT9jFf_8Urf1H4mjUT7jZPfsrEk=]
- Baudisch Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsYOvdWyvqEc1ntou64zr2Og-PAqtyU0uJRl4wFpbjDUSptvSMYNlkgxX80-VH_kymfwCg2QaHadIQyYo2RgsL5tjpswT7KcT783F81VjZ4ZgyQ9flzLftj4yJktjWlDXjAvlSaocN_3lP3sEU2hw_6V6J]
- Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNoxW0rg1XcJMJjTt6O18jYTd_TjvL3L6ab909AZZRkaRhuuaSsnu79V4Xa2uU7U_vCdPtaaHuh9TQNmkD4nv0GGlOQQvtfG_FyOviEc4-xDNtXn26WhnirMzfB1jcvQ1BOA3sCMr84kYRdx_p38X4zOrscdO7lL3BI0sCTFecUksM6lVSURrEBjBLrqJIFkHcx_Nafmwm-xPbswMqlg8OUiFBa3cUbnKLLkBV7gvh-iml6RdswOD9]
- What is the mechanism of nitrosation of phenol? - Quora. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnrBcBND9sGUMH_DkUmHmz6ZkRbKztYKsfT7X6HZKux_XjLw_jVfebj-1TzYXWLzU1Axl0ncG6oEIXDAw8qzWqYwAtj0qv5kBDtXMNV8wN8uqZwZj2VfrjSXx3BZQcsE37VJo4kBYLEESz8X12q8KXv3973OOP2FkJpgt9Dio=]
- Nitrosation of Phenolic Compounds: Inhibition and Enhancement | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoCiupitlmixv_2orst_OPmS0pjoyfpvWj4PWC6Mp1ynPUXqSAhAqLNLgJXlOKxlmkQyZzAzUyoK8L7Xa7owbDd6R-wFM4dsnBrGnpUy5Qv1QLE6CHZufFe1KIpk0zDuuPCW8P1poRyQ==]
- Baudisch Reaction, Chemical Reactions, Assignment Help - Expertsmind.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk-Xr2OA84BT5aHjOrqc2xne2kLkTz-ksSuef7SlAmmuMFYIRwCPAbSr7rIR-iZ9U0oRXIWUj_T3xgk1RevPsBh_JIi--tdBIhHPTjNKLMqQSsgsEyRA1bpCb5MAJR_n5Fm5Y0o0b4XaTSg25f_Qz27SjFexOOdbtBvyFRV40NlNmxPVshAp9XWg==]
- Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZMXDT74DtHbVvBiof-Z2PZgPFm2QpdZ6nK__3tVhvHSxr3mLpqPDxvedTzMt_Ksda-brTz5RkmD15iC0rEIslld8WT83tQf7EbLV8aRojQgq2dyspz24B_LV1NW30gTxVnwua-i5VpNzOzxAKtiWAASk6fj4=]
- Baudisch Reaction - Chempedia - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjTO0NUrmMtyby53X6R5dhShoYxi4MKghCHUHe5R3Sql8-48UbKMRfy2lyLuHh4WdsCwWfe-ymIkW7x7ix4Q-F9ViE0YaOZaT3-7zqPNQwwYXIVE13V4BcWNhskSvTrBgH4O7WWsEjILAQah3ChMB4vk-7kRof8ba_n6QOmRynZ9vonVx3waE=]
- Nitrosation of phenolic compounds: inhibition and enhancement. - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTEoXJdPQ6GNCna4611sqFHQCcVpvLxRodI1zd8Bn3QP4AmQRgU7XkxeVath8nXm5ro5hvyDBQkyrqLeNEdeq9dmesaVvGCf6MYboJu-mbkFReTcikmudTOYrC6NRuRTRg35Rb-qon48tLN-iSShPcJD4ObGz22JgAyTV0CgRvRXnDPfyDHaSY]
- Nitroso - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo_XLzfcL_0EEpOgd1nUIMqcAFnwwjtXaLiF_joQ9d29Tieq0jY1POMogNdOIEVZYGBbctr_WMGhIGq3f2Ijc9r3AK-ZxUoHszWmHB_mS0zmJ69iQZ6Ra7RX-QTasHxw==]
- Metal-Nitrosophenolato Complexes - Encyclopedia.pub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkoqawyIFTDhStw0zGkO3MIPkb6NdpXGyRpt4nhRMRajHMtUFJ2sd7JdLv9XW7TjujTc9kUWw0vwGOMARbsnG3DHebas3XGVI2gbn8kXmp32aKxzJMPx6s0sQ7ADLR]
- Oxime A and nitroso B tautomeric forms of 2-nitroso-1-naphthol 2. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU8rhcTfjnzFDjLnNj5vKZjmcr3DjzQUWIWWlYs2oeZlGGdFUOokLd1Ul_5EgJqobRvdbx1mNhbDFlL2ALeUawvhmRvWOIH1CiZ7wOmKjtPM3pbmPXG1xAj8lc_hnj3YYXcqqCNscS-zZmbUZLR1p7WmBDyFlJwJ8NhzfLfnL9g-JwRbbTbKSADKrlNK2NYt3F4io8Qo8GkMHpw3KrxNBzpFzLIa3QmC1AoR5Kpw==]
- US3761527A - Process for oxidation of 4-nitroso-m-cresol - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUC-GAxWNxmMKpsGacWQ8BOY686xeaKoEMvpkuE6GSktPn2KJUTJBfzhkFt2R5uWtff0VmkgXuCSXDxx2i865h35ayNK_NlQQ4-2ul-Eiiu-1dFwAeg43eHflSnrBZ6pnt9na5BfkXuog=]
- Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvlKxAYyJ4vVx4L20HSCbqwv2AzF0ZjyyrSvM-uTW9ejD55Dx9RgPXBIBP8ZS8ZfdVIDQ-HzCbRV6Zs3Uy_p5I3igb2VJ1HD9XshFMdnLN7RgbMwQnLHHdbxeOlc3mp6yf3OUTPFMKH0bQezDlQg8essnqblsgvVT1CSqeGx9_U47IIOMajehg5_48Pb-2Gy6QySzusrc_Xrh-UvbcwaLSo2ieG6GbY0FfV53Pupjnvi0HQqaEfxS3cfgGJEjqtxvwIGkvh4s=]
- 4-NITROSOPHENOL synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx1MQt4kaLmUQUL3SOavcA9WTX42dDJ4fEozVC7-ilWJMfFwy1uaFQ60R7nErQttxcLS2tyifBLljM-YU02d3aTor7j-UO9G6UFbSPIGebavUMZQa1rqKIkpf5NIWi8tQ2nDbQJAAY7uvTuLkNELpF_h9DWA==]
- Optimizing o-Nitrosophenol synthesis yield and purity - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd2K-VLo_slotvJcNq4FoaEPpok-hlr39pnnK_x0x_fUrO1z8iRvwJ2e5NJNj_FNl-BlrfkdvGkKA2bnVDezQaIXx3nAVl0Gv41JFpWkp60G6jRwTIB1zreZdX_eJj8DW0z9cdUKsgp6B6g5cXSsqf3bwiKNWUAZZ5EzfTEF7Lp08OJvxguyCcjeq1oXachanG]
- The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrzIb1NIee2K4lgSOgasfPB8LWq-VJZqdUeuEvwE1YHT0Q8wdnmP2y6-3Sa-BYUQqUQAGmllGgNc0SeERmcl9K0jRogM1PCdb-qKlRq2aYSezJ1UAf18zpqzn8T5Noqhe7xNj0TX9bsRtReg==]
- Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu-SGYURGlZ5XhT7Tr21CMlCtlPkvApQ9Rn33CBRYfen8kRW74w85ZJsDYMeMnOrdVABUZbv4FbxcLUxEGISniUt_bNXlh0zkzaiXxwJHV20ILD5_fhR8xIZafFtuey0POaoC-UmCpo1RBYw==]
- Electrophilic Substitution Reactions of Phenols - BYJU'S. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBvqLEau_3GQTpvH3pYSwHsOQLEEGeiBkN61ALX9_fyt9UG2whgmu9RqD9Zf-5seVd2uQsRnXXu0VFGA0lT_fa9VmwZ_glaS7IaVF8hz6sKa-MzdEsHLXXVf9PgBihpXvRTS91KBIP_wL-oDDpn4wmFkNoM8w0ejM=]
- Nitrosation by peroxynitrite: use of phenol as a probe - PubMed - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7RlT7Yg9GqoXawhNRDS7-w--Ni6TUQDjRx2D6PxWA0kTYC3HTqLArnNPaARfv62wpD92a7FqEC_re-fIYFAow4pyXWV8o00y_XXyTP_5GZVaEoeOqZ0aJWzh8SYMXvwTAdQ==]
- Nitroso compound | Oxidation, Reduction, Reactivity - Britannica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEldPMJIupRgzXurjRErrQOPbLOHkNq4SQPrluba7ccFLKS8up6a1jUc-lrTLtaBd-G1GdgpA8e2OUN6sBTktsBC6Vs85-wd5hihmNiB1YDlvLYOZwsbbfaHX4t9NfzCQXgwRUh1A4gevf0kGZx]
- Why is quinone mono oxime more stable than 4-nitrosophenol? - Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyxldtVM58SrDva2F-OB7_ibKxMv_sEx5e218kipcbfhTFDCQnUX7Zl9yrWHe9HR2OF_ULOeomC3v48s74eXc6q05oHGy0nvRTSQHJnV-NMs3UKMd4AbH0A8uFVideBWKSsY9bGhgXG54yxK8c_hrTDClnLsZyxGt7_1b6PPzGb7TrdY9aXpJqOy3vDyI_gErHSuLAP0z3cfghSDS3h18ZlTY11RY2WGr_]
- Nitrosation of Phenolic Compounds: Inhibition and Enhancement - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR4wTD_bL684HNg-bhFm8KFhqJX2FKaFgY4LdK9Smx-ihLEJPMp0fo_ojJ0Gjwu1Og04fmlYZ6-5XwrD2K6SIJSmD70gfnDRSGjBlh3wjKrhGoB-eB7gJeljbAeWYdEcMoK4XKhN5a-w==]
- US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw_jTaxUNl14bApmBCRy5encbl0JgnRUkzM6gyHOIMBTbjjkfbM3_zBp6M5-B4_CZgPJZN-QgnkQWqOaXTWGbqD58re_xC3uP2yh6vZqtW2xzDsWelxSvfE5Qn8k_0jFvdSFksLWa37ss=]
- Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdSHPS0nrIQc6cXz-atp_1ZrEECs2rCClyrMFH0k4H26VF4FLr83pA0WavX3XOcMbqYIcXn_lsAAPvgZjfYpNMdwNZLAY7cfyTDZPtPzS979evUin939L6wA7fg229euRD2HizwfGqwAWToa7oZcueDZRSE13hEgyYPj1l9AQYYGCKBQTCis80Wm1RuKrekyr7Nt9nIMvUvZQ82dkoTrzkmoCu2MLf2AM=]
- Kinetics of the nitric acid oxidation of nitrosophenol to nitrophenol - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFISF3huqm0ROfdd0xyqJA7Sv4RRAf6rVDh-p4dpsxPK6FpFMCz9QQ_8ahrpfHU6BchFIq4gv09c2HE6qVRbhxsKDNQmbeT48dvJY0kC7pb5Xt0XnVjBq4iuX5tGLfFmnBnP8cUJo=]
- The tautomerism of benzoquinoneoxime–p-nitrosophenol systems - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGDsrnX9wHSV1-UUQ3cnloTzj-caE-Ari0K9CqqcRLZdBzCyl40GrIqWqbkZuiAt6YH8fvXBjnDQi5-Fe1KY0GB4t7Ekjl9fsNFNc8nhGPD0psaYDRDmXGM8wXax0Z4j1kP1UPXfrb__loIDSVvDTsPG3j4WPXVayaqZQ-Fw==]
- On the mechanism of oxidation of p-nitrosophenol by nitric acid. A labelling study shows the proposed nitrodenitrosation mechanism to be untenable - Journal of the Chemical Society, Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpQyns9SwLTcXGgHDw-0VUa8Hi49La_rXrtQZIKEADrbwQtwe9lV03z773PoFDuyJAJ6ulLB1n6-RsGjZeE7DeDzOlcRKAFBaGM5xuZQkkM0Euf5nQgZfevPewUu3EbZTbqNPpwoNcFwbNrG4_wikmgveXcZ8HmgAQRsOzhA==]
- Nitrosation of phenols - US2225357A - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWlUsVC5ObcegFTifTyQV1DmKiQEc0L_WXZTTcXetPaEAiCfBooBUpDp9l7aP8hxvXpuEow5zRAQ84xCXWnfn-O4pKGOTk_smRG4wj_rcf8hKo0YM2IYAFYxmf84NIAJd981oJG4WQWOk=]
- The Nitrosation of Phenols. Part XVI. - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ-2IksmNoFtIUyGiabu-PzQ8dl4QZ9ilpODSdQmbMncgkUm9ltM-arKJeg0VAZm2a3xyUXBPRw4OeVOonDoyQvuLVz5nqjF8m2q3HNYqQ7djO8LGEQdFvTtV8w47hpqIUQnGraI5DoDimi-XgL9sJiShIRU8Cb7DO]
- Explain electrophilic substitution in nitro compounds. - Equation | CK-12 Foundation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWxUfMQE25qMtbBXldILCA8DcS-bQtGU0XwM1B-uT3U_3sYBocR91ePoA9JflQvdd3dmYY8VcA3SO_2hEsFX9zk23RLAHZerwV_UhDyVN9uKcMkhxdGCoNpcznUAVag65toSnQvmooSzN1drJdFbbKBF5G0WsjXXIrLjUPH0QBKEShBYnftmxdnMSz_0wDfcKrLG9KY9az7g07TcpeYtHLVVf2Al2Cmn4=]
- Electrophilic substitution in meta-nitrophenol - Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCFlEXU33F3ukIvLFURCpIsFSQ1kke24yIGksuReeqVC-xdRST_QhQ05ZrhkQLhcNrFujes29QN6Q-HFfrWx4-7_krYWUZz_cd44rkbg5kp7M0uDbCbiyjfzTAkOxl74yYw4jySq5FBtX49hy_Xp0bKwdsstMlCC4-sAGlFp0Kw9JwsMrlo_o_OqISCdCTV2-UXLzYnlA7KxCyukbY]
- Why is the oxime tautomer more stable than its corresponding nitroso isomer? - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2UefVAhgOXhlkEjDySOVa5pQgQoN8mDdWUT4EVlOZDMWQOM70379w5oGPGGeQkVmPRd7IKRbVU__2eg8VU-s5_Oq0YRfWpgB9HYH8eeilXBAXEeSshhVTSDmFw8oYj0Mvl_hSGzYZ9Yo5aPGao8y7Kan3HjSmvgRJ0sf8aKSNQt80XGGWQeR3z78T8w46IhlPWI6LxhBVcyBL2EkQJ4904ollUNcdJY6U_uNQZbeBhb1w6D6HzyKW63X1MiKW-GU=]
- The Biologically Relevant Coordination Chemistry of Iron and Nitric Oxide: Electronic Structure and Reactivity | Chemical Reviews - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgdlwAF00vgNW2nna5jYpjUFkPtQRoHOLkSNx7LZFppWILqUGyNFaIuwfwlwBcNUIm1qYetCGWstIkb06tLnBRWrJFc_gjHDOyQDpdIV0rXp0QvXuybxAFAQtRfC6xde_oSN1fALmxVoIFSXHRmw==]
- 4-Nitrosophenol | C6H5NO2 | CID 7729 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNE9x_W--P2tnDAF1-3DgSDQFyBoaM2MjoROBknpf5DFLodQa8GWRZK8FafC_QmErCuc7EObTiFOPh1XD2ev-8zpXKNyukkV00J6alLjTmEL8ZxNpSkNoL-oclQn59i8PQ-UBC5qbzXPDxhbVuOhwNaGBS]
- Why is the oxime tautomer more stable than its corresponding nitroso isomer?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5qYygLeNLZmKtP-Qw2VmktSKf7A6-ZUFvwYH6LqOroi4oIXVwGjx6GoWKJLSYKPVXkoZ4FDAB_ruJnIjNaQ--zeoLK2LHGjIu-qJL-9ltjQrDZl2fEFMM6amKKOs1BaZPxRM_jBjBfA2nYjYJuoFk-Kfqu1fU-G-mxhSeGv8LqxKktW0NyhLm98QUaxMTVkCqtXZ44xOMCLsXIjh29CKnp7XOl7-qKTWjotgzMe1SVYIMGXfLtBqbqw==]
- The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeN80vu7p8rEhjcKJanQAZSpJdD6uMq-2DqmwEgi38cCRhGwNqTjtd19qQukcDr-koPBYgallFk1cXepzV5JndtWLNAToosdgZ82yr158drYmpf4e5iJNDQcoL2dBAE3p87wqxGwY_rRfA_SVQQfrbUijfHyWbipDupVnR6WeJAcsjAcnKGahhuLoQUa3pBiGcqfMtun-I7Ig95NJYGUGQ--1xuEFX057LB4YceFPgVL-p6GS6mFSWRVj7-GAQHHoAsa08R6Twof76CAb6]
- Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion | Organic Process Research & Development - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSPbVDtddp0lt7SZMlTB1JkAjuJcof3vd5EZ6buzEextUpHjqxC7SljfNHSURCOYUnpwPuxOFdOhDtB9FFb3NIgz5G5FHJqhvIcSO87pXKdhA7o1vgnVl_7z0xHlQJve3XGzT1qh7QpIiHGA==]
- Interactions of Organic Nitroso Compounds with Metals | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdjqG5yE-vm0NEpJCMKI2p4NQq1np2mYxAMjSEFpAF8LrZB4azedu9I9IsDRlWPAxJ1VxPkto71RRJKi8IHj4eiuZq3S9fQEGPjhiHW4bObkD5yWO5mehir_zmWSkOVUUB8HDinm22m2eCW1RfJkw6W_TFQH-tl8spMrrUJCsR-sS07pX5kSLzZgWF9CEJjyEf2JOzrAYrA34INPiu9G4sxA==]
- The chemistry of nitroso-compounds. Part IV. Acid-catalysed nitrosation of para-substituted phenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiqY9GssmUjRV_twT5VSkOyv6Pqb-3p9cBeCnLyw7II4Bd4MSiy7nORHffFno6Nlg9Vz7aP5VP6XG2uCMYiLrVYobCHc8Yz3_YSISJnEoeBX1Jo_1Xj7fW5vCIU4W0LKBZT3EExw-RuMPujRsIczcEgaZTTX_Q7_ynkjQsPA==]
Sources
- 1. Nitroso - Wikipedia [en.wikipedia.org]
- 2. 117. The tautomerism of benzoquinoneoxime–p-nitrosophenol systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitroso compound | Oxidation, Reduction, Reactivity | Britannica [britannica.com]
- 10. quora.com [quora.com]
- 11. byjus.com [byjus.com]
- 12. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 13. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. paspk.org [paspk.org]
- 18. researchgate.net [researchgate.net]
- 19. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 20. Baudisch reaction - Wikipedia [en.wikipedia.org]
- 21. Baudisch-Reaktion – Wikipedia [de.wikipedia.org]
- 22. Baudisch Reaction [drugfuture.com]
- 23. expertsmind.com [expertsmind.com]
- 24. US3761527A - Process for oxidation of 4-nitroso-m-cresol - Google Patents [patents.google.com]
- 25. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. On the mechanism of oxidation of p-nitrosophenol by nitric acid. A labelling study shows the proposed nitrodenitrosation mechanism to be untenable - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
The Baudisch Reaction: A Comprehensive Technical Guide to ortho-Nitrosation of Phenols
For Researchers, Scientists, and Drug Development Professionals
Foreword
The selective functionalization of aromatic rings remains a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with therapeutic potential. Among the myriad of named reactions that facilitate such transformations, the Baudisch reaction stands out as a unique and historically significant method for the direct ortho-nitrosation of phenols. This guide, intended for the discerning scientist, provides an in-depth exploration of the Baudisch reaction, moving beyond a cursory overview to deliver a detailed understanding of its mechanistic intricacies, practical execution, and potential applications in contemporary research and drug development. Herein, we dissect the causality behind experimental choices, offer self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and empower researchers to harness the full potential of this fascinating transformation.
Introduction: The Significance of ortho-Nitrosophenols and the Baudisch Reaction
ortho-Nitrosophenols are a class of organic compounds characterized by a nitroso group (-NO) positioned adjacent to a hydroxyl group on an aromatic ring. These molecules are not merely synthetic curiosities; they serve as valuable intermediates in the synthesis of a variety of more complex structures, including dyes, ligands for metal complexes, and, significantly, bioactive molecules. Their utility stems from the reactivity of the nitroso group, which can be readily reduced to an amino group, oxidized to a nitro group, or participate in cycloaddition reactions.
The conventional electrophilic nitrosation of phenols typically yields the para-substituted product as the major isomer.[1] The Baudisch reaction, first reported by Oskar Baudisch in 1939, circumvents this inherent regioselectivity to provide a direct route to ortho-nitrosophenols.[2][3] The reaction, in its classical form, involves the treatment of a phenol with hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt.[4] The copper ion is not merely a spectator; it plays a crucial role in directing the nitrosation to the ortho position, a mechanistic feature that we will explore in detail.
The Mechanistic Labyrinth: Unraveling the Pathway of the Baudisch Reaction
The precise mechanism of the Baudisch reaction has been a subject of debate, with several pathways proposed since its discovery. Understanding these proposals is critical for rationalizing reaction outcomes and for optimizing conditions for specific substrates.
Baudisch's Original Proposal: A Nitroxyl Radical Pathway
Baudisch initially postulated that the reaction proceeds through the formation of a nitroxyl radical (HNO).[1] He suggested that hydroxylamine is oxidized by hydrogen peroxide, catalyzed by cupric ions, to generate this transient species. The highly reactive nitroxyl radical then attacks the aromatic ring, followed by hydroxylation and subsequent oxidation to yield the ortho-nitrosophenol as a copper coordination complex.[1][2]
Sources
solubility of 2,6-Dimethyl-4-nitrosophenol in various organic solvents
An In-Depth Technical Guide to the Solubility of 2,6-Dimethyl-4-nitrosophenol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Given the scarcity of published quantitative solubility values for this specific compound, we adopt a framework of empowerment, providing not only the known qualitative characteristics but also the robust experimental and theoretical tools required to determine and predict its solubility in your own laboratory settings.
This compound is a substituted phenolic compound with the chemical formula C₈H₉NO₂. Its structure, featuring a phenolic hydroxyl group, a nitroso moiety, and two sterically hindering methyl groups in the ortho positions, imparts a unique combination of reactivity and physicochemical properties. The nitroso group (-N=O) is a key functional group, distinguishing it significantly from its more commonly cited nitro (-NO₂) analogue, 2,6-dimethyl-4-nitrophenol. The nitroso group is generally more reactive and can exist in a tautomeric equilibrium with its quinone monoxime form, which can influence its solubility and chemical behavior.[1]
Understanding the solubility of this compound is critical for a range of applications, from designing synthetic routes and purification schemes to formulating solutions for biological screening and drug delivery systems.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility.
| Property | Value | Source(s) |
| CAS Number | 13331-93-6 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Appearance | Light to dark yellow crystalline powder | [2] |
| Melting Point | 166–171 °C | [1] |
| Boiling Point | ~310 °C (at 760 mmHg) | [1] |
| Key Structural Feature | Nitroso group (-NO), exists in tautomeric equilibrium with quinone monoxime | [1] |
Solubility Profile: A Qualitative Overview
| Solvent Class | Solvent | Qualitative Solubility | Source(s) |
| Polar Aprotic | Acetone | Soluble | [2][4][5] |
| Polar Protic | Methanol | Soluble | [2][4][5] |
| Halogenated | Chloroform | Soluble | [2][4][5] |
| Aqueous | Water | Almost Insoluble | [2][4][5] |
The presence of the hydroxyl group allows for hydrogen bond donation, while the nitroso and phenolic oxygens can act as hydrogen bond acceptors, contributing to its solubility in polar solvents. The dimethylated benzene ring provides a significant nonpolar character, preventing significant dissolution in water.
Theoretical Frameworks for Solubility Prediction
To move beyond qualitative statements, theoretical models can be employed. These frameworks are invaluable for solvent selection and for understanding the intermolecular forces that govern the dissolution process.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting miscibility.[6] The model deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces (van der Waals).
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute (1) and a solvent (2) in the three-dimensional Hansen space is calculated as:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [7]
A smaller Ra value indicates a higher affinity between the solute and solvent. By experimentally determining the solubility of a solute in a range of solvents with known HSPs, one can calculate the specific HSP values for the solute itself. This process is detailed in the experimental section of this guide.
UNIFAC/UNIQUAC Models
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal mixtures. This is particularly useful in pharmaceutical and chemical engineering contexts for calculating solid-liquid equilibria (i.e., solubility). The model considers molecules as a collection of functional groups, and the activity coefficient is calculated based on the interactions between these groups. While a detailed exposition is beyond the scope of this guide, it is a powerful predictive tool for which custom parameters can be developed once sufficient experimental data is generated.
Experimental Determination of Solubility: A Validated Protocol
The absence of published data necessitates a reliable in-house method. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and straightforwardness.[8][9]
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental procedure.
Caption: Generalized workflow for equilibrium solubility determination.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, purity >95%)
-
Solvent of interest (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., ~10-20 mg). b. Add a known volume or mass of the chosen solvent to the vial (e.g., 2 mL). c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[8][9] Visually confirm that excess solid remains.
-
Sample Separation: a. Remove the vial from the shaker and let it stand briefly to allow larger particles to settle. b. To separate the saturated solution from the undissolved solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).[10] c. Carefully draw the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is critical to remove all particulate matter.[10]
-
Quantification (Using HPLC): a. Method Development: Develop an isocratic reverse-phase HPLC method. A C18 column is typically suitable for phenolic compounds.[11]
- Mobile Phase: A mixture such as acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shape) is a good starting point.[11][12] An example mobile phase could be 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).[11]
- Detection: Use a UV detector set to the maximum absorbance wavelength (λmax) of this compound. Determine this by running a UV spectrum of a dilute solution. b. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and create a calibration curve by plotting peak area versus concentration. c. Sample Analysis: Prepare one or more accurate dilutions of the filtered saturated solution. Inject the diluted sample(s) into the HPLC. d. Calculation: Using the peak area from the sample and the equation from the calibration curve, calculate the concentration of this compound in the diluted sample. Multiply by the dilution factor to determine the concentration in the saturated solution, which is its solubility.
Protocol for Experimental HSP Determination
Once you can reliably measure solubility, you can determine the Hansen Solubility Parameters for this compound.
Caption: Workflow for the experimental determination of Hansen Solubility Parameters.
This process involves simple binary classification (soluble/insoluble) across a range of well-characterized solvents.[7] Software tools can then be used to compute the HSP values (the center of the sphere) that best fit the experimental data.[2]
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be observed.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the full Safety Data Sheet (SDS) for the specific material you are using before commencing any experimental work.[4][13]
Conclusion
While quantitative solubility data for this compound is not widely published, its solubility profile can be thoroughly characterized through systematic and validated experimental methods. This guide provides the necessary framework for researchers to confidently measure the solubility of this compound in various organic solvents using the shake-flask method coupled with HPLC or UV-Vis analysis. Furthermore, it introduces the theoretical tools, such as Hansen Solubility Parameters, that can be experimentally determined to build a predictive understanding of its behavior. By empowering researchers with methodology, this guide serves as a critical resource for advancing the application of this compound in science and industry.
References
- Pichon, N., Cauchi, B., & Guenu, S. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Park, K., & Riffle, J. S. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction.
- Reijenga, J., van Hoof, A., van de Water, A., & Herremans, G. (2013). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC - NIH.
- SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.).
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
- Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Benchchem. (n.d.). This compound | 4965-29-1.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- PubChem. (n.d.). This compound | C8H9NO2 | CID 83351.
- ECHEMI. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- ECHEMI. (n.d.).
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- Hansen Solubility Parameters. (n.d.). HSP Basics.
Sources
- 1. enamine.net [enamine.net]
- 2. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. kinampark.com [kinampark.com]
- 7. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. echemi.com [echemi.com]
The Dawn of Chromatic Analysis: An In-depth Technical Guide to the Early Investigations into the Colorimetric Properties of Nitrosophenols
Abstract
This technical guide delves into the nascent stages of colorimetric analysis, focusing on the pivotal role of nitrosophenols. We will explore the serendipitous discovery of their intense coloration upon interaction with metal ions, the foundational synthetic methodologies, and the underlying chemical principles that govern their chromogenic behavior. This document is intended for researchers, scientists, and drug development professionals, providing a historical and technical foundation for a class of compounds that paved the way for modern analytical chemistry. We will examine the crucial interplay of tautomerism and coordination chemistry that underpins the colorimetric utility of these molecules and provide detailed historical protocols for their synthesis and application.
The Genesis of a New Analytical Tool: Early Discoveries
The story of nitrosophenols in analytical chemistry begins not with a deliberate search for a colorimetric reagent, but with an observation of intense color formation. A seminal moment in this narrative occurred in 1849 when the French chemist Eugéne Millon reported the formation of a deeply colored mercury(II) complex with a nitrosated phenol. This discovery, now recognized as the first documented metal-nitrosophenolato complex, sparked significant interest in this new class of compounds. The vibrant and often specific colors produced upon chelation with various metals hinted at their potential for qualitative and quantitative analysis, a significant leap forward in an era where analytical techniques were often laborious and imprecise.
The initial focus was on the synthesis and isolation of these colored complexes. Early researchers were intrigued by the dramatic color changes, a property that was both analytically promising and aesthetically captivating. These investigations laid the groundwork for the development of "Millon's reagent," a solution of mercuric nitrate in nitric acid, which became a valuable tool for the detection of phenols and proteins containing tyrosine residues, owing to the formation of a characteristic red precipitate.
The Chemical Chameleon: Understanding the Colorimetric Behavior
The remarkable colorimetric properties of nitrosophenols are not merely a result of simple dye chemistry but are deeply rooted in a fascinating chemical duality: the tautomeric equilibrium between the nitrosophenol and the quinone-oxime forms.
The Tautomeric Equilibrium: A Tale of Two Forms
o- and p-Nitrosophenols exist in a dynamic equilibrium between two tautomeric forms: the true nitrosophenol form and the quinone-oxime form. This equilibrium is sensitive to the surrounding chemical environment, including the solvent and, most importantly for analytical applications, the pH.
Caption: Tautomeric equilibrium of nitrosophenols.
The quinone-oxime tautomer is often the more stable form, and its extended conjugated system is primarily responsible for the absorption of light in the visible spectrum, leading to the characteristic colors of these compounds.
Halochromism: The pH-Dependent Color Shift
The tautomeric equilibrium is highly influenced by the acidity or basicity of the solution. This phenomenon, known as halochromism, results in a distinct color change with varying pH. In acidic solutions, the equilibrium tends to favor the less colored nitrosophenol form. As the pH increases, deprotonation of the hydroxyl group of the quinone-oxime form leads to the formation of a highly conjugated phenolate-like structure, resulting in a significant bathochromic shift (a shift to longer wavelengths) and a more intense color. This property made nitrosophenols early candidates for use as pH indicators.
Caption: The principle of halochromism in nitrosophenols.
Metallochromism: The Basis of Metal Ion Detection
The most significant analytical application of nitrosophenols stems from their ability to act as excellent chelating agents for a variety of metal ions. The formation of stable, intensely colored metal complexes forms the basis of their use in colorimetric analysis. The nitrogen atom of the nitroso group and the oxygen atom of the phenolic hydroxyl group (in the nitrosophenol tautomer) or the oxime group (in the quinone-oxime tautomer) act as donor atoms, forming a five- or six-membered chelate ring with the metal ion.
This chelation rigidifies the molecular structure and often leads to the formation of a complex with a more extensive delocalized π-electron system than the free ligand. This results in a strong absorption band in the visible region, and the color of the complex is often characteristic of the specific metal ion.
Caption: Formation of a colored metal-nitrosophenol complex.
Foundational Synthetic Methodologies
The practical application of nitrosophenols in colorimetric analysis was contingent on the development of reliable synthetic procedures. Early methods focused on the direct nitrosation of phenols.
Synthesis of p-Nitrosophenol
The synthesis of p-nitrosophenol was a relatively straightforward process, typically involving the reaction of phenol with nitrous acid at low temperatures.
Historical Protocol: Synthesis of p-Nitrosophenol
-
Preparation of the Phenol Solution: A solution of phenol is prepared in a suitable solvent, often an aqueous alkaline solution to form the more reactive phenoxide ion.
-
Generation of Nitrous Acid: Nitrous acid is generated in situ by the reaction of sodium nitrite with a mineral acid, such as sulfuric or hydrochloric acid, at a low temperature (typically below 5 °C) to prevent its decomposition.
-
Nitrosation Reaction: The cold nitrous acid solution is slowly added to the phenol solution with constant stirring. The reaction mixture is kept cold in an ice bath throughout the addition.
-
Isolation of the Product: p-Nitrosophenol, being sparingly soluble in the acidic aqueous medium, precipitates out of the solution. The precipitate is then collected by filtration, washed with cold water to remove any unreacted starting materials and acid, and then dried.
Synthesis of o-Nitrosophenol
The synthesis of o-nitrosophenol proved to be more challenging for early chemists due to the propensity for the formation of the more stable p-isomer and other side products. One of the key early methods for the selective synthesis of o-nitrosophenols was the Baudisch reaction.
Historical Protocol: The Baudisch Reaction for the Synthesis of a Copper(II) bis(o-nitrosophenolato) Complex
-
Reaction Setup: The original Baudisch reaction involved the use of hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt.
-
Complex Formation: The reaction proceeds through the formation of an intermediate that then reacts with the phenol to yield the o-nitrosophenol, which is immediately chelated by the copper(II) ions present in the reaction mixture.
-
Isolation: The resulting stable and often crystalline copper(II) bis(o-nitrosophenolato) complex could be isolated from the reaction mixture. The free o-nitrosophenol could then be liberated from the complex by treatment with a strong acid.
Early Applications in Analytical Chemistry
The intense and selective color reactions of nitrosophenols with certain metal ions were quickly exploited for analytical purposes. 1-Nitroso-2-naphthol, a derivative of nitrosophenol, became a particularly important reagent.
Colorimetric Determination of Cobalt
One of the most notable early applications of nitrosophenols was in the detection and determination of cobalt. In the late 19th century, Il'inskiy and von Knorre developed a method for the gravimetric and colorimetric determination of cobalt using 1-nitroso-2-naphthol. The reagent forms a stable, intensely colored red-brown precipitate with cobalt(III) ions in a slightly acidic solution. The high sensitivity and selectivity of this reaction for cobalt, especially in the presence of nickel, was a significant advancement in metallurgical analysis.
Historical Protocol: Colorimetric Determination of Cobalt using 1-Nitroso-2-naphthol
-
Sample Preparation: The sample containing cobalt is dissolved in a suitable acid, and the solution is buffered to a slightly acidic pH.
-
Reagent Addition: A solution of 1-nitroso-2-naphthol in ethanol or acetic acid is added to the sample solution.
-
Color Development: Upon addition of the reagent, a characteristic red-brown color develops in the presence of cobalt. The intensity of the color is proportional to the concentration of cobalt in the sample.
-
Visual Comparison: In the absence of spectrophotometers, the color of the unknown sample was often compared visually against a series of standards of known cobalt concentrations to estimate the amount of cobalt present. For more quantitative analysis, the precipitate could be filtered, dried, and weighed.
Detection of Iron and Other Metals
Nitrosophenols were also found to form colored complexes with other metal ions, including iron, copper, and palladium.[1] 1-Nitroso-2-naphthol, for instance, forms a greenish-brown complex with iron(III) ions.[1] By carefully controlling the pH and using masking agents to prevent the interference of other ions, nitrosophenols could be used for the selective detection of these metals.
Table 1: Color of Metal Complexes with 1-Nitroso-2-naphthol
| Metal Ion | Color of the Complex |
| Cobalt(III) | Red-brown |
| Iron(III) | Greenish-brown |
| Copper(II) | Brown |
| Palladium(II) | Brown |
Conclusion: A Legacy of Color
The early investigations into the colorimetric properties of nitrosophenols represent a pivotal chapter in the history of analytical chemistry. The journey from the initial observation of colorful metal complexes to the development of specific analytical reagents laid the foundation for the principles of colorimetric and spectrophotometric analysis that are still widely used today. The intricate interplay of tautomerism and coordination chemistry that governs the chromogenic behavior of these compounds continues to be a subject of scientific interest. This guide serves as a testament to the ingenuity of early chemists who, through careful observation and experimentation, transformed a chemical curiosity into a powerful analytical tool.
References
- BenchChem. (2025).
- Millon, E. (1849). Sur un réactif nouveau de l'albumine et des composés albuminoïdes. Comptes Rendus de l'Académie des Sciences, 28, 40-42.
- Yun, J. H., & Choi, H. S. (2000). Micellar colorimetric determination of iron, cobalt, nickel and copper using 1-nitroso-2-naphthol. Talanta, 52(5), 893-902.
- Il'insky, M., & von Knorre, G. (1885). Ueber die Bestimmung des Kobalts in Gegenwart von Nickel. Berichte der deutschen chemischen Gesellschaft, 18(1), 699-704.
- Baudisch, O. (1916). Über die o-Nitrosophenol-Synthese. Berichte der deutschen chemischen Gesellschaft, 49(1), 172-179.
- Hodgson, H. H. (1926). The tautomerism of the p-nitrosophenol-quinone monoxime series. Journal of the Chemical Society (Resumed), 129, 153-161.
- Feigl, F. (1958). Spot Tests in Inorganic Analysis. Elsevier.
- Sandell, E. B. (1959). Colorimetric Determination of Traces of Metals. Interscience Publishers.
- Burger, K. (1973). Organic Reagents in Metal Analysis. Pergamon.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
Sources
Methodological & Application
The Strategic Role of 2,6-Dimethyl-4-nitrosophenol in Advanced Dye Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Intermediate
In the intricate landscape of synthetic organic chemistry, the strategic selection of intermediates is paramount to achieving desired molecular architectures and functionalities. 2,6-Dimethyl-4-nitrosophenol, a highly reactive aromatic compound, stands out as a pivotal intermediate in the synthesis of a diverse array of dyes. Its unique electronic and structural characteristics, particularly the presence of the nitroso and hydroxyl moieties, render it a versatile precursor for the construction of complex chromophoric systems. The steric hindrance provided by the two methyl groups ortho to the hydroxyl group can also influence the regioselectivity of subsequent reactions, offering a degree of control in the synthesis of specific isomers.[1]
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of two major classes of dyes: oxazine dyes and azo dyes. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.
PART 1: Synthesis of the Keystone Intermediate: this compound
The primary and most established method for the synthesis of this compound involves the direct nitrosation of 2,6-dimethylphenol.[1] This electrophilic aromatic substitution reaction is typically performed using a nitrosating agent, such as sodium nitrite, in an acidic medium.
Protocol 1: Synthesis of this compound
Materials:
-
2,6-Dimethylphenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Glacial acetic acid
-
Distilled water
-
Ice
Procedure:
-
In a well-ventilated fume hood, dissolve 25 grams of 2,6-dimethylphenol in 250 mL of a 50% aqueous glacial acetic acid solution.
-
Cool the solution to below 15°C using an ice bath.
-
Slowly add a solution of 91 grams of 30% aqueous sodium nitrite dropwise to the cooled 2,6-dimethylphenol solution while maintaining the temperature at or below 15°C.[2]
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at the same temperature.
-
The resulting precipitate of this compound is then collected by vacuum filtration.
-
Wash the collected solid with cold distilled water to remove any residual acid and salts.
-
Dry the product in a desiccator over a suitable drying agent.
Causality of Experimental Choices:
-
Low Temperature: The reaction is conducted at a low temperature to prevent the decomposition of nitrous acid (formed in situ from sodium nitrite and acid) and to minimize side reactions.
-
Acidic Medium: The acidic environment is crucial for the formation of the nitrosonium ion (NO⁺), the active electrophile in this reaction.[1]
PART 2: Application in Oxazine Dye Synthesis
Oxazine dyes are a class of heterocyclic compounds characterized by the oxazine ring system. They are known for their vibrant colors and are used in various applications, including as biological stains and in laser technology.[3][4] The synthesis of oxazine dyes can be achieved through the condensation of a p-nitrosophenol derivative with an aromatic amine or phenol.
The Underlying Chemistry: A Condensation Cascade
The synthesis of an oxazine dye from this compound typically involves its reaction with an electron-rich aromatic compound, such as an aniline or a phenol derivative. The reaction proceeds through a series of condensation and cyclization steps, ultimately forming the characteristic phenoxazine ring structure of the dye.
Diagram 1: General Synthesis of an Oxazine Dye
Caption: Condensation reaction for oxazine dye synthesis.
Protocol 2: Synthesis of a Gallocyanine-like Dye
This protocol describes the synthesis of a gallocyanine-like dye, a type of oxazine dye, using this compound and N,N-dimethylaniline.
Materials:
-
This compound
-
N,N-dimethylaniline
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.51 g (0.01 mol) of this compound in 50 mL of ethanol.
-
Add 1.21 g (0.01 mol) of N,N-dimethylaniline to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (approximately 0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by a color change in the solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated dye is collected by vacuum filtration.
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.
Data Presentation: Expected Product Characteristics
| Property | Expected Outcome |
| Appearance | Dark colored crystalline solid |
| Solubility | Soluble in polar organic solvents, sparingly in water |
| λmax (in Ethanol) | Typically in the range of 550-650 nm |
PART 3: Application in Azo Dye Synthesis
Azo dyes represent the largest class of synthetic dyes and are characterized by the presence of the azo group (-N=N-).[5] The synthesis of azo dyes from this compound first requires its reduction to the corresponding aminophenol, which is then diazotized and coupled with a suitable coupling component.
The Two-Step Pathway to Azo Dyes
The conversion of this compound to an azo dye is a two-stage process:
-
Reduction: The nitroso group is reduced to a primary amino group (-NH₂) to form 4-amino-2,6-dimethylphenol.
-
Diazotization and Coupling: The resulting aminophenol is then diazotized and reacted with a coupling component to form the final azo dye.
Diagram 2: Workflow for Azo Dye Synthesis
Sources
Application Notes & Protocols: Synthesis and Characterization of Metal Complexes with 2,6-Dimethyl-4-nitrosophenol
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes utilizing 2,6-Dimethyl-4-nitrosophenol as a primary ligand. We delve into the coordination chemistry of this versatile ligand, present detailed, field-proven protocols for its synthesis and subsequent complexation with transition metals, and outline a systematic approach for the structural and spectroscopic characterization of the resulting complexes. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Introduction: The this compound Ligand
This compound is a fascinating organic molecule that holds a unique position in coordination chemistry. Its structure is characterized by a phenolic hydroxyl group and a nitroso group in the para position on a dimethyl-substituted benzene ring. A critical feature of p-nitrosophenols is the existence of a tautomeric equilibrium between the nitrosophenol form and the more stable quinone monoxime form, particularly in the solid state.[1] This tautomerism is fundamental to its reactivity and coordination behavior.
The methyl groups at the 2 and 6 positions introduce significant steric hindrance.[1] This steric shielding influences the accessibility of the coordinating functional groups and can dictate the final geometry and stability of the metal complex. When deprotonated, the molecule acts as a bidentate ligand, coordinating with metal ions through the oxygen atoms of the phenolate and the nitroso group (or more accurately, the oxime group), forming stable chelate rings.[1]
Caption: Tautomeric equilibrium of the ligand.
Principles of Synthesis: Strategies for Complexation
The synthesis of metal complexes with this compound can be approached via two primary pathways. The choice of method often depends on the stability of the free ligand and the desired metal ion.
Strategy A: Two-Step Synthesis (Ligand First, then Complexation)
This is the most conventional approach. It involves the initial synthesis and isolation of the free this compound ligand, followed by its reaction with a suitable metal salt.[2][3] This method allows for the purification of the ligand before complexation, which can lead to a cleaner final product. It is the preferred method when the free ligand is reasonably stable and can be isolated.
Strategy B: In Situ Synthesis (One-Pot Reaction)
In this approach, the nitrosation of the precursor, 2,6-dimethylphenol, and the subsequent metal complexation occur in the same reaction vessel. Often, the metal ion itself can mediate or catalyze the nitrosation process. This method is particularly useful for generating complexes where the free ligand is unstable or difficult to isolate.[3] The historical Baudisch reaction, for instance, utilized a copper(II)-mediated ortho-nitrosation of phenols.[2]
Detailed Experimental Protocols
These protocols provide a framework for the synthesis and characterization of a representative transition metal complex.
Protocol 1: Synthesis of the Ligand, this compound
This protocol describes the direct nitrosation of 2,6-dimethylphenol.
Rationale: The reaction proceeds via an electrophilic aromatic substitution. Sodium nitrite reacts with an acid (like HCl) to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺), which attacks the electron-rich phenol ring at the para position, favored due to steric hindrance from the ortho-methyl groups.[1]
Materials:
-
2,6-Dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol
-
Deionized Water
-
Ice bath
Procedure:
-
Dissolution: In a 250 mL beaker, dissolve 10.0 g of 2,6-dimethylphenol in 100 mL of ethanol. Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Nitrite Solution: In a separate beaker, prepare a solution of 6.0 g of sodium nitrite in 25 mL of deionized water.
-
Acidification & Addition: Slowly add 10 mL of concentrated HCl to the cooled ethanolic phenol solution. Immediately following, add the sodium nitrite solution dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. A precipitate should form.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold deionized water until the filtrate is neutral. Dry the product in a desiccator under vacuum. The product should be a yellowish-brown solid.
Protocol 2: Synthesis of a Bis(2,6-dimethyl-4-nitrosophenolato)copper(II) Complex
This protocol details the complexation of the synthesized ligand with copper(II) chloride.
Rationale: The deprotonated ligand (phenolate-oximate) acts as a bidentate chelating agent. Copper(II) ions readily coordinate with two equivalents of the ligand to form a stable, often neutral, complex.[2][3] The reaction is typically carried out in a solvent like ethanol where both the ligand and the metal salt have adequate solubility.
Materials:
-
This compound (from Protocol 1)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Triethylamine (or other suitable base)
Procedure:
-
Ligand Solution: Dissolve 2.0 g of this compound in 50 mL of warm ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Deprotonation: Add a stoichiometric amount of triethylamine dropwise to the ligand solution to facilitate deprotonation of the phenolic proton.
-
Metal Salt Solution: In a separate beaker, dissolve 1.1 g of CuCl₂·2H₂O (a 2:1 ligand-to-metal molar ratio) in 20 mL of ethanol.
-
Complexation: Add the copper(II) chloride solution dropwise to the warm ligand solution with vigorous stirring. A color change and the formation of a precipitate should be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours to ensure complete complex formation.
-
Isolation: Cool the mixture to room temperature. Collect the solid complex by vacuum filtration.
-
Purification: Wash the product with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Drying: Dry the final complex in a vacuum oven at 60 °C.
| Parameter | Protocol 1: Ligand Synthesis | Protocol 2: Copper(II) Complex |
| Primary Reactant | 2,6-Dimethylphenol | This compound |
| Reagent | NaNO₂ / HCl | CuCl₂·2H₂O / Triethylamine |
| Solvent | Ethanol / Water | Ethanol |
| Temperature | 0-5 °C | Reflux (~78 °C) |
| Typical Yield | > 80% | > 70% |
| Appearance | Yellowish-brown solid | Dark colored solid |
Characterization of the Metal Complex
A multi-technique approach is essential to confirm the identity and structure of the synthesized complex.
Caption: Experimental workflow for synthesis and characterization.
-
FT-IR Spectroscopy: This is a powerful tool to verify coordination. Compare the spectrum of the free ligand with that of the metal complex.
-
O-H Stretch: The broad O-H stretching band of the phenol (around 3300 cm⁻¹) in the free ligand should disappear upon deprotonation and coordination.
-
N-O and C=O Stretches: Significant shifts in the stretching frequencies of the N-O and C=O bonds (from the quinone oxime tautomer) are expected upon coordination to the metal ion, indicating the involvement of these groups in bonding.
-
-
UV-Vis Spectroscopy: The electronic spectrum of the complex will differ significantly from the free ligand. The formation of the complex often gives rise to new absorption bands in the visible region, which are responsible for their typically intense colors.[3] These can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions.
-
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should match the calculated values for the proposed formula (e.g., Cu(C₈H₈NO₂)₂), confirming the stoichiometry.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[4]
Applications and Future Directions
Metal-nitrosophenolato complexes are more than just academic curiosities. Their unique properties open doors to various applications:
-
Catalysis: Similar to other Schiff base and nitrophenol complexes, these compounds have potential as catalysts in organic reactions, such as oxidation and epoxidation.[1][3]
-
Colorimetry and Dyes: The intense coloration of many of these complexes has led to their historical use in the colorimetric detection of metal ions and as pigments.[3] An iron complex of a related ligand, 1-nitroso-2-naphthol, is used commercially as 'Pigment Green 8'.[3]
-
Synthetic Intermediates: The metal complex can serve as a stable carrier for the nitrosophenol ligand, which can be released later for further synthetic transformations.[3]
The steric and electronic properties of the this compound ligand can be fine-tuned by modifying the substituents on the aromatic ring, offering a pathway to develop novel complexes with tailored catalytic or material properties.
References
- Nicholls, A. (2021). Metal-Nitrosophenolato Complexes. Encyclopedia.pub.
- Nicholls, A., et al. (2021). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. MDPI.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ACS Publications. (1976). Metal complexes in organic synthesis. I. Cycloaddition of dimethyl acetylenedicarboxylate with the bis copper(II) complexes formed from o-nitrosophenols. The Journal of Organic Chemistry.
- ResearchGate. (2020). The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3.
Sources
Application Note: A Detailed Protocol for the Synthesis of Azo Dyes from 2,6-Dimethyl-4-nitrosophenol
Abstract
Azo dyes constitute the largest and most versatile class of synthetic colorants, with widespread applications in textiles, printing, pharmaceuticals, and analytical sciences. This document provides a comprehensive experimental protocol for the synthesis of a representative azo dye starting from 2,6-Dimethyl-4-nitrosophenol. The protocol details a two-stage process: the initial reduction of the nitroso group to a primary amine, followed by the classical diazotization of the resulting aminophenol and subsequent azo coupling with an electron-rich aromatic compound, 2-naphthol (β-naphthol). This guide is intended for researchers, chemists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety considerations.
Scientific Principles and Rationale
The synthesis of azo dyes from aromatic precursors is a cornerstone of organic chemistry, proceeding through two fundamental reactions: diazotization and azo coupling .[1]
Stage 1: In Situ Reduction and Diazotization
The starting material, this compound, cannot be directly diazotized. The nitroso (-NO) group must first be converted to a primary aromatic amine (-NH₂). This is achieved via in situ reduction to form 4-amino-2,6-dimethylphenol. While various reducing agents can be employed, this protocol will conceptually rely on a standard reduction method adaptable to this substrate.
Following reduction, the newly formed primary aromatic amine is converted into a diazonium salt. This reaction, known as diazotization, is performed by treating the amine with nitrous acid (HNO₂).[2] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3] The mechanism involves the formation of the electrophilic nitrosonium ion (N≡O⁺), which is attacked by the nucleophilic amine.[4] A series of proton transfers and the elimination of a water molecule yields the aryldiazonium salt.[4]
This entire process must be conducted at low temperatures (0–5 °C) because aryldiazonium salts are thermally unstable and can decompose, potentially explosively if isolated in a dry state.[5][6] The low temperature ensures the salt remains in solution and is stable enough for the subsequent coupling reaction.[3]
Stage 2: Azo Coupling
The azo coupling is an electrophilic aromatic substitution reaction. The aryldiazonium ion, a weak electrophile, attacks an electron-rich "coupling component." Suitable coupling components are typically phenols (like 2-naphthol) or aromatic amines. The reaction with phenols is best carried out in a mildly alkaline solution (pH > 7), which deprotonates the phenol to the more strongly activating phenoxide ion.[7] The diazonium ion then attacks the activated aromatic ring, usually at the para position relative to the activating group. If the para position is blocked, coupling occurs at an ortho position. In the case of 2-naphthol, the coupling occurs at the C1 position, adjacent to the hydroxyl group. The resulting molecule contains the characteristic azo group (-N=N-), which acts as a chromophore and imparts a vibrant color to the compound.[8]
Experimental Protocol
This protocol details the synthesis of 1-((4-hydroxy-3,5-dimethylphenyl)diazenyl)naphthalen-2-ol from this compound and 2-naphthol.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (0.01 mol scale) | Notes |
| This compound | 151.16 | 1.51 g (0.01 mol) | Starting Material |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 4.51 g (0.02 mol) | Reducing Agent |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~10 mL | For reduction and diazotization |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g (0.011 mol) | Diazotizing Agent |
| 2-Naphthol (β-Naphthol) | 144.17 | 1.44 g (0.01 mol) | Coupling Component |
| Sodium Hydroxide (NaOH) | 40.00 | ~2.0 g | For coupling solution |
| Deionized Water | 18.02 | As needed | Solvent |
| Ethanol | 46.07 | As needed | Recrystallization solvent |
| Ice | - | As needed | For cooling |
| Equipment | - | - | Beakers, magnetic stirrer, stir bar, ice bath, Büchner funnel, vacuum flask |
Step-by-Step Procedure
Part A: Reduction and Diazotization of this compound
-
Reduction to Amine: In a 250 mL beaker, add 1.51 g (0.01 mol) of this compound and 4.51 g (0.02 mol) of stannous chloride dihydrate.
-
Add 10 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir the mixture at room temperature for 20-30 minutes until the initial color fades and a clear solution of the aminophenol hydrochloride salt is formed.
-
Diazotization: Cool the resulting 4-amino-2,6-dimethylphenol solution to 0–5 °C in a large ice-water bath with continuous magnetic stirring. It is critical to maintain this temperature range for the stability of the diazonium salt.[1]
-
In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.
-
Using a dropper pipette, add the sodium nitrite solution dropwise to the cold, stirred aminophenol solution over 10–15 minutes. Ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization is complete. The resulting solution contains the freshly prepared diazonium salt and should be used immediately.[8]
Part B: Preparation of the Coupling Component Solution
-
In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution (~2 g NaOH in 50 mL water).[2]
-
Stir until the 2-naphthol is fully dissolved, forming the sodium naphthoxide solution.
-
Cool this solution thoroughly in an ice-water bath to 0–5 °C.[9]
Part C: Azo Coupling Reaction
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B).[8]
-
A brightly colored (typically red-orange) precipitate of the azo dye should form immediately upon mixing.[2]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for another 20–30 minutes to ensure the coupling reaction goes to completion.[8]
Part D: Isolation and Purification
-
Isolate the crude azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and impurities.
-
Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of a hot ethanol-water mixture and heat gently while stirring until the dye dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the purified dye.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the final product in a desiccator or a low-temperature vacuum oven.
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of an azo dye.
General Reaction Scheme
Caption: Overall reaction scheme for azo dye synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Chemical Hazards: Concentrated acids (HCl) are highly corrosive. Aromatic compounds like phenols and their derivatives can be toxic and should be handled with care.[8]
-
Diazonium Salt Instability: Crucially, do not isolate the diazonium salt. It is known to be explosive when dry.[6] Always keep it in a cold aqueous solution and use it immediately after preparation. Any unused diazonium salt should be decomposed by adding a reducing agent like sodium bisulfite before disposal.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from The Chinese University of Hong Kong.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.).
- Structures, Stability, and Safety of Diazonium Salts | Request PDF. (n.d.).
- Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. (n.d.). Journal of Nanostructures.
- Diazonium compound - Wikipedia. (n.d.).
- Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Deriv
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. (2022). Rafidain Journal of Science.
- Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β-naphthol, resorcinol and salicylic acid. (2015).
- Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. (2021). International Journal of Drug Delivery Technology.
- Preparation of 2-Naphthol Aniline Dye. (n.d.).
- Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. (2025). JoVE.
- Making an Azo Dye from Phenol. (2023). Chemistry LibreTexts.
- The Synthesis of Azo Dyes. (n.d.).
- Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). Science Alert.
- Preparation of 2-Naphthol Aniline Dye. (n.d.). BYJU'S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. biotechjournal.in [biotechjournal.in]
The Strategic Role of 2,6-Dimethyl-4-nitrosophenol in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Beyond a Simple Reagent, a Gateway to Bioactive Scaffolds
In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. 2,6-Dimethyl-4-nitrosophenol, a seemingly modest phenolic compound, emerges as a highly versatile and strategic intermediate. Its true value lies not in its direct biological activity, but in its capacity to serve as a pivotal precursor to key structural motifs found in several active pharmaceutical ingredients (APIs). The presence of a phenolic hydroxyl group and a readily transformable nitroso moiety within a sterically defined aromatic ring makes this compound a powerful tool for medicinal chemists.
This technical guide provides an in-depth exploration of the primary application of this compound in pharmaceutical synthesis. We will move beyond theoretical discussions to provide field-proven insights and detailed, actionable protocols. The focus will be on its crucial role in accessing the 2,6-dimethylaniline scaffold, a cornerstone for a class of widely used anesthetic and antiarrhythmic drugs.
Core Application: A Controlled Entryway to 4-Amino-2,6-dimethylphenol
The principal utility of this compound in pharmaceutical manufacturing is its function as a stable intermediate for the production of 4-amino-2,6-dimethylphenol. The nitroso group acts as a masked amino group, allowing for its introduction onto the 2,6-dimethylphenol ring with high regioselectivity. This transformation is fundamental, as the resulting aminophenol is a direct precursor to 2,6-dimethylaniline, the starting material for the synthesis of the widely used local anesthetic, Lidocaine.[1][2][3][4][5]
The synthetic logic is clear: direct amination of 2,6-dimethylphenol is challenging. Nitrosation, followed by reduction, provides a reliable and high-yielding pathway to the desired aniline derivative. The methyl groups at positions 2 and 6 provide steric hindrance that directs the electrophilic nitrosation to the para-position, ensuring the formation of the correct isomer.[1]
Synthetic Pathway Overview
The overall transformation from a common industrial feedstock to a key pharmaceutical building block can be visualized as a two-step process. This pathway highlights the strategic importance of the nitrosophenol intermediate.
Caption: Synthetic route from 2,6-Dimethylphenol to 2,6-Dimethylaniline via the key this compound intermediate.
Protocol 1: Synthesis of this compound
This protocol details the electrophilic nitrosation of 2,6-dimethylphenol. The choice of an acidic medium is critical for the in situ generation of the nitrosonium ion (NO⁺), the active electrophile.
Materials and Equipment:
-
2,6-Dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask (e.g., three-neck round-bottom flask)
-
Dropping funnel
-
Büchner funnel and filtration apparatus
Step-by-Step Methodology:
-
Dissolution: In a reaction flask, dissolve 2,6-dimethylphenol (1.0 eq) in ethanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with vigorous stirring.
-
Acidification: Slowly add a pre-cooled solution of concentrated hydrochloric acid (approx. 1.2 eq) to the flask, maintaining the temperature below 5 °C. The causality here is to generate nitrous acid in the subsequent step without it decomposing prematurely at higher temperatures.
-
Nitrosation: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise from a dropping funnel to the reaction mixture over a period of 30-60 minutes. It is imperative to maintain the temperature at 0-5 °C throughout the addition to prevent side reactions and control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: The product, this compound, will precipitate from the reaction mixture. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold water to remove any inorganic salts and unreacted acid. Dry the product under vacuum to yield this compound.
Protocol 2: Reduction to 4-Amino-2,6-dimethylphenol
The reduction of the nitroso group to a primary amine is a pivotal step. Various reducing agents can be employed; sodium dithionite (sodium hydrosulfite) is a common and effective choice for this transformation on a laboratory scale.[1]
Materials and Equipment:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Water
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Step-by-Step Methodology:
-
Suspension: Suspend the this compound (1.0 eq) in water in a round-bottom flask.
-
Addition of Reducing Agent: With stirring, add sodium dithionite (approx. 2.0-2.5 eq) portion-wise to the suspension. The portion-wise addition helps to control the exothermic reaction.
-
Heating: Heat the reaction mixture to 50-60 °C for 1-2 hours. The progress of the reaction can often be monitored by a color change as the vibrant color of the nitrosophenol disappears.
-
Cooling and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the 4-amino-2,6-dimethylphenol.
-
Filtration: Collect the product by vacuum filtration.
-
Purification: The crude product can be recrystallized from hot water or an ethanol/water mixture to achieve high purity.
Application Showcase: Synthesis of Lidocaine
The 2,6-dimethylaniline derived from 4-amino-2,6-dimethylphenol is the essential starting material for the industrial synthesis of Lidocaine.[2][3][4] The following workflow illustrates how the intermediate produced via our title compound is utilized in the synthesis of this widely used pharmaceutical.
Workflow: From Intermediate to API
This workflow outlines the two primary steps to synthesize Lidocaine from 2,6-dimethylaniline.
Caption: Two-step synthesis of Lidocaine from the key intermediate 2,6-Dimethylaniline.
Protocol 3: Synthesis of Lidocaine
This protocol is a well-established method for the synthesis of Lidocaine and is commonly used in educational and research settings.[3][4][6]
Part A: Synthesis of α-Chloro-2,6-dimethylacetanilide
-
Reaction Setup: In a suitable flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Acylation: To this solution, add chloroacetyl chloride (approx. 1.1 eq).[5] The reaction is an electrophilic substitution at the nitrogen atom and is typically exothermic. Maintain the temperature between 40-50 °C for about 10 minutes to ensure complete reaction.[5] The causality for using acetic acid as a solvent is its ability to dissolve the starting amine and facilitate the reaction without competing as a nucleophile.
-
Precipitation: Add a solution of sodium acetate in water. The sodium acetate acts as a buffer, neutralizing the HCl byproduct and promoting the precipitation of the amide product.
-
Isolation: Cool the mixture in an ice bath and collect the solid α-chloro-2,6-dimethylacetanilide by vacuum filtration. Wash thoroughly with water to remove acetic acid and salts.[3]
Part B: Synthesis of Lidocaine (α-diethylamino-2,6-dimethylacetanilide)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the α-chloro-2,6-dimethylacetanilide from Part A, toluene (as solvent), and an excess of diethylamine (approx. 2.5-3.0 eq).[4]
-
Nucleophilic Substitution (SN2): Heat the mixture under reflux for 60-90 minutes.[3] In this SN2 reaction, the diethylamine acts as a nucleophile, displacing the chloride ion from the acetanilide intermediate. Toluene is an effective solvent as it has a suitable boiling point for the reaction and does not react with the components.
-
Workup: After cooling, the reaction mixture is typically washed with water to remove excess diethylamine and the diethylamine hydrochloride salt that forms.
-
Extraction: Extract the organic layer with 3 M HCl. This step protonates the tertiary amine of Lidocaine, making it water-soluble and transferring it to the aqueous layer, separating it from unreacted starting material and neutral byproducts.
-
Isolation of Free Base: Cool the acidic aqueous layer in an ice bath and make it strongly basic by adding a concentrated base like KOH or NaOH.[5] This deprotonates the Lidocaine, causing the free base to precipitate as a solid.
-
Final Purification: Collect the crude Lidocaine by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Comparative Synthesis: The Case of Mexiletine
To further underscore the strategic utility of 2,6-dimethyl substituted phenols, it is insightful to consider the synthesis of Mexiletine, another Class Ib antiarrhythmic drug. Unlike Lidocaine, Mexiletine is synthesized directly from 2,6-dimethylphenol.[7] The most common route involves the etherification of the phenolic hydroxyl group with a propylene oxide derivative or chloroacetone, followed by reductive amination.[8][9][10]
This highlights a key decision point in pharmaceutical synthesis:
-
To synthesize an aniline-based API like Lidocaine, the phenolic hydroxyl group of 2,6-dimethylphenol is converted to an amino group, for which the nitrosation route (via this compound) is a prime strategy.
-
To synthesize an ether-based API like Mexiletine, the phenolic hydroxyl group is used directly for an etherification reaction .
Conclusion
This compound is a quintessential example of a strategic intermediate whose value is realized in the subsequent transformations it enables. Its primary application in the pharmaceutical industry is as a well-controlled and high-yielding precursor to 4-amino-2,6-dimethylphenol, and subsequently, to the 2,6-dimethylaniline scaffold. This pathway is integral to the synthesis of Lidocaine, a globally significant local anesthetic. By understanding the chemistry and applying the detailed protocols provided, researchers and drug development professionals can effectively leverage this versatile compound to build complex and vital pharmaceutical molecules.
References
- University of California, Davis. Synthesis of Lidocaine. [Link]
- D'Amico, J. J., & Marvel, C. S. (1951). The Preparation of Lidocaine.
- Masaryk University. Lidocaine. IS MUNI. [Link]
- University of California, San Diego. The Synthesis of Lidocaine. [Link]
- Chemistry LibreTexts. The 2-Step Synthesis of Lidocaine. [Link]
- Google Patents. Process for producing mexiletine hydrochloride. CN105017033A.
- Google Patents. Preparation method of mexiletine hydrochloride. CN102603543B.
- Quick Company. Process For The Preparation Of Mexiletine Hydrochloride. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2,6-Dimethylphenol in Pharmaceutical Synthesis. [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. is.muni.cz [is.muni.cz]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. nbinno.com [nbinno.com]
- 8. CN105017033A - Process for producing mexiletine hydrochloride - Google Patents [patents.google.com]
- 9. CN102603543B - Preparation method of mexiletine hydrochloride - Google Patents [patents.google.com]
- 10. Process For The Preparation Of Mexiletine Hydrochloride [quickcompany.in]
Application Notes & Protocols: High-Fidelity Synthesis of 2,6-Dimethyl-4-aminophenol via Reduction of 2,6-Dimethyl-4-nitrosophenol
Abstract & Scope
This technical guide provides detailed protocols for the synthesis of 2,6-dimethyl-4-aminophenol, a valuable intermediate in the development of pharmaceuticals and specialty dyes.[1][2] The primary transformation detailed is the reduction of the nitroso moiety in the precursor, 2,6-dimethyl-4-nitrosophenol, to a primary amine.[1] We present two robust and validated methods: catalytic hydrogenation using Palladium on Carbon (Pd/C) and a chemical reduction using Tin(II) Chloride (SnCl₂). This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and analytical characterization methods.
Scientific Principle: The Reduction of a Nitroso Group
The conversion of a nitroso (-NO) group to an amino (-NH₂) group is a classical reduction reaction in organic chemistry. This transformation is fundamental for introducing an amine functionality onto an aromatic ring, which is a common feature in many biologically active molecules. The choice of reducing agent is critical and is dictated by factors such as substrate sensitivity, desired yield, scalability, and laboratory capabilities.
-
Catalytic Hydrogenation: This method is often preferred for its high efficiency, clean reaction profile, and atom economy.[3] A heterogeneous catalyst, typically Palladium on Carbon (Pd/C), facilitates the reaction with molecular hydrogen (H₂). The reaction proceeds on the catalyst surface, minimizing side products and simplifying purification. A key advantage is that the primary byproduct is water, making it an environmentally benign choice.[4]
-
Metal-Mediated Reduction (SnCl₂): Stannous chloride (Tin(II) chloride) in an acidic medium is a well-established and effective reagent for reducing nitro and nitroso groups.[1][5] This method is particularly useful when the molecule contains other functional groups that might be sensitive to catalytic hydrogenation (e.g., certain double bonds or protecting groups). The mechanism involves a series of single-electron transfers from Sn(II) to the nitroso group, with protonation steps leading to the final amine product.
Reaction Pathway Visualization
Caption: General reaction scheme for the reduction of this compound.
Critical Safety & Handling Protocols
Safe laboratory practice is paramount. Both the precursor and product, along with the reagents used, present specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
This compound: This compound should be handled with care. While specific data is limited, related nitroso compounds can be mutagenic. Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
2,6-Dimethyl-4-aminophenol: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][8] It is an aminophenol, a class of compounds that can be sensitizers.
-
Hydrogen Gas (H₂): Extremely flammable. When performing catalytic hydrogenation, ensure the system is properly sealed and purged with an inert gas (e.g., nitrogen) before and after introducing hydrogen. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Tin(II) Chloride (SnCl₂): Corrosive and can cause severe skin burns and eye damage. Handle in a fume hood wearing appropriate gloves and eye protection.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. Use with extreme caution in a fume hood.
| Hazard Category | Required PPE & Engineering Controls |
| Chemical Handling | Chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat are mandatory.[6][9] |
| Inhalation | All operations should be conducted in a certified chemical fume hood to avoid inhaling dusts or vapors.[6][10] |
| Fire Safety | For catalytic hydrogenation, ensure no ignition sources are present. Have a Class B fire extinguisher accessible. |
| Waste Disposal | Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations.[11] |
Experimental Methodologies
Two distinct protocols are provided. The choice of method may depend on available equipment (e.g., a hydrogenation apparatus) and the scale of the synthesis.
Protocol 1: Catalytic Hydrogenation with Pd/C
This method is highly efficient and ideal for clean conversion with minimal side products. It is based on established procedures for similar transformations.[4]
| Reagent/Material | Grade | Supplier Example | Quantity (for 0.1 mol scale) |
| This compound | ≥97% | Sigma-Aldrich | 15.1 g (0.1 mol) |
| 5% Palladium on Carbon (Pd/C) | Catalyst Grade | Sigma-Aldrich | 1.0 g |
| Toluene | Anhydrous | Fisher Scientific | 600 mL |
| Hydrogen (H₂) Gas | High Purity | Airgas | As required (approx. 50-55 psi) |
| Nitrogen (N₂) Gas | High Purity | Airgas | For purging |
| Parr Hydrogenation Apparatus | --- | Parr Instrument Co. | 2 L vessel |
| Celite® 545 | Filtration Aid | Sigma-Aldrich | For filtration pad |
-
Vessel Charging: In a 2 L Parr hydrogenation vessel, add this compound (15.1 g, 0.1 mol), 5% Pd/C catalyst (1.0 g), and toluene (600 mL).[4]
-
System Purging: Seal the Parr apparatus. Purge the vessel three times with nitrogen gas to remove all oxygen, ensuring an inert atmosphere.
-
Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas, pressurizing it to 50-55 psi.[4]
-
Reaction Execution: Begin vigorous stirring. An exothermic reaction may cause a slight temperature increase. The reaction is typically rapid, with hydrogen uptake often completing within 15-30 minutes.[4] Continue stirring under the hydrogen atmosphere for a total of 1 hour to ensure complete conversion.
-
Reaction Monitoring: The primary indicator of reaction completion is the cessation of hydrogen uptake, as observed on the pressure gauge of the Parr apparatus.
-
System Purging (Post-Reaction): Carefully vent the excess hydrogen gas in the fume hood. Purge the vessel three times with nitrogen gas to remove all residual hydrogen.
-
Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen. Keep the filter cake wet with solvent (toluene) during and after filtration.
-
Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure 2,6-dimethyl-4-aminophenol.
Protocol 2: Chemical Reduction with Tin(II) Chloride (SnCl₂)
This classic method is reliable and does not require specialized pressure equipment. It is adapted from a general procedure for the reduction of related compounds.[5]
| Reagent/Material | Grade | Supplier Example | Quantity (for 10 mmol scale) |
| This compound | ≥97% | Sigma-Aldrich | 1.51 g (10 mmol) |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent | Sigma-Aldrich | 6.77 g (30 mmol) |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | ~2 mL |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | 150 mL |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | For drying |
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, create a suspension of this compound (1.51 g, 10 mmol) and Tin(II) chloride dihydrate (6.77 g, 30 mmol) in dichloromethane (150 mL).
-
Acidification: Carefully add concentrated HCl (~2 mL) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂). The color of the reaction will change as the reduction proceeds.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates the reaction is complete. This typically takes several hours.
-
Solvent Removal: Once complete, cool the reaction to room temperature and remove the dichloromethane under reduced pressure.
-
Work-up & Neutralization: Dissolve the residue in ethyl acetate. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur. Continue adding NaHCO₃ solution until the aqueous layer is basic (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Drying and Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purification: Purify the resulting solid by recrystallization or silica gel column chromatography as needed.
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis of 2,6-dimethyl-4-aminophenol.
Product Characterization
Confirming the identity and purity of the synthesized 2,6-dimethyl-4-aminophenol is a critical final step.
| Analysis Technique | Parameter | Expected Result |
| Physical Appearance | Form | Off-white to light brown crystalline solid. |
| Melting Point | Range | 137-138 °C (with decomposition).[2][8] |
| FT-IR Spectroscopy | Key Stretches (cm⁻¹) | Broad O-H stretch (~3300-3400), N-H stretches (doublet ~3200-3300), C-N stretch (~1200-1350), C-O stretch (~1000-1250).[12] |
| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Ar-H protons (singlet), -OH proton (broad singlet), -NH₂ protons (broad singlet), -CH₃ protons (singlet).[7] |
| Mass Spectrometry | Molecular Ion (M⁺) | Expected m/z for C₈H₁₁NO is ~137.18.[7][8] |
| HPLC | Purity | Analysis on a suitable column (e.g., C18) should show a single major peak for the pure compound.[13] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst (Protocol 1).- Insufficient reducing agent (Protocol 2).- Low reaction temperature or time. | - Use fresh, high-quality catalyst.- Ensure the SnCl₂ is not overly oxidized; add a slight excess if needed.- Increase reaction time or temperature moderately and continue monitoring. |
| Low Yield | - Product loss during work-up/extraction.- Catalyst poisoning (Protocol 1).- Incomplete neutralization before extraction. | - Perform extractions thoroughly.- Ensure starting materials and solvents are pure.- Ensure the aqueous layer is basic before concluding the extraction. |
| Product is Dark/Oily | - Air oxidation of the aminophenol product.- Presence of impurities from starting material or side reactions. | - Handle the final product under an inert atmosphere (N₂) if possible, especially during drying and storage.- Purify via column chromatography followed by recrystallization. |
References
- Recent Developments in the Reduction of Nitro and Nitroso Compounds - ResearchGate. ResearchGate.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Organic Chemistry Portal.
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
- SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6 - Biochem Chemopharma. Biochem Chemopharma.
- US4990671A - Method for making aminophenols and their amide derivatives - Google Patents. Google Patents.
- A. Preparation of 2,6-dimethyl-4-aminophenol - PrepChem.com. PrepChem.com.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications. ACS Publications.
- Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap. Patsnap.
- 2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses.
- Cas 15980-22-0,2,6-Dimethyl-4-aminophenol - LookChem. LookChem.
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
- Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature - RSC Publishing. Royal Society of Chemistry.
- 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem. PubChem.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. National Institutes of Health.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cas 15980-22-0,2,6-Dimethyl-4-aminophenol | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 5. 2,6-Dimethyl-4-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. biochemopharma.fr [biochemopharma.fr]
- 11. fishersci.com [fishersci.com]
- 12. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Development of a Stability-Indicating HPLC Method for the Analysis of 2,6-Dimethyl-4-nitrosophenol
Application Note
Abstract
This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Dimethyl-4-nitrosophenol. This document provides a detailed protocol, discusses the scientific rationale behind the method development choices, and outlines a forced degradation study to ensure the method's specificity. The target audience for this guide includes researchers, scientists, and professionals in the drug development and chemical analysis fields.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its purity and stability are critical for the quality of the final products. Therefore, a reliable and robust analytical method is essential for its quantification and the monitoring of potential impurities and degradation products. This application note describes a systematic approach to developing a stability-indicating HPLC method, a critical component in the quality control of this compound.
A key physicochemical characteristic of 4-nitrosophenols is their existence in a tautomeric equilibrium between the nitrosophenol and the quinone monoxime forms.[2] This equilibrium is influenced by factors such as solvent and pH, which can impact chromatographic behavior. The developed HPLC method aims to control this tautomerism to ensure a consistent and reproducible analysis.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| LogP | 2.19 | |
| UV-Visible Absorption (λmax) | ~350 nm | |
| pKa (estimated) | ~6.3 - 6.5 | [4] |
| Structure | See Figure 1 |
.dot
Figure 1: Tautomeric equilibrium of this compound.
HPLC Method Development Strategy
The development of a robust and reliable HPLC method requires a systematic approach. The following workflow was employed:
.dot ```dot digraph "HPLC Method Development Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="Analyte Characterization\n(pKa, LogP, UV Spectrum)"]; B [label="Column & Stationary Phase Selection\n(C18 recommended)"]; C [label="Mobile Phase Optimization\n(Organic modifier, pH, Buffer)"]; D [label="Detector Wavelength Selection\n(UV at ~350 nm)"]; E [label="Forced Degradation Study\n(Acid, Base, Oxidation, Thermal, Photo)"]; F [label="Method Specificity & Peak Purity Assessment"]; G [label="Method Validation (ICH Q2(R1))"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Sources
Application Note: High-Purity 2,6-Dimethyl-4-nitrosophenol via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2,6-Dimethyl-4-nitrosophenol by recrystallization. The document outlines the fundamental principles of solvent selection, a detailed step-by-step methodology for the recrystallization process, and critical safety considerations. The causality behind each experimental choice is explained to ensure both procedural success and a deep understanding of the purification mechanism. This guide is intended for researchers, chemists, and professionals in drug development who require high-purity this compound, a key synthetic intermediate.[1]
Introduction: The Rationale for Purification
This compound is a valuable chemical intermediate used in the synthesis of various organic molecules, including potential pharmaceutical agents and dyes.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] The method is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[3] This protocol details a robust and reproducible method to achieve high-purity, crystalline this compound.
Pre-Protocol Considerations: Compound Properties and Safety
A thorough understanding of the material's properties and hazards is critical before commencing any experimental work.
Physicochemical Properties
This compound is typically a yellow to dark yellow crystalline solid.[4] Its structure, featuring a phenolic hydroxyl group, a nitroso group, and two methyl groups, dictates its solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [5] |
| Molecular Weight | 151.16 g/mol | [5] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | ~125 °C (may vary with purity) | [6] |
| Water Solubility | Insoluble | [4][7] |
| Organic Solubility | Slightly soluble in DMSO and Methanol | [4][7] |
The limited water solubility and slight solubility in polar organic solvents are key factors for selecting an appropriate recrystallization solvent.[4][8]
Critical Safety Protocols
This compound and the solvents used for its purification pose several hazards. Adherence to strict safety protocols is mandatory.
-
Compound Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][5][9] It is also toxic if swallowed.[5]
-
Solvent Hazards: Organic solvents are often flammable and can be toxic. All heating must be performed using a steam bath, heating mantle, or hot plate in a well-ventilated fume hood. No open flames.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Chemical splash goggles or safety glasses
-
Flame-resistant lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
Closed-toe shoes
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, seeking medical advice.[4]
-
Skin Contact: Wash skin with plenty of water.[9] Remove contaminated clothing and wash it before reuse.[9]
-
Inhalation: Move the person to fresh air.[9]
Experimental Protocol: Purification by Recrystallization
This protocol is divided into two main stages: selecting the optimal solvent system and performing the bulk recrystallization.
Part A: Solvent System Selection
The ideal solvent will dissolve this compound poorly at room temperature but completely at an elevated temperature.[2][10][11] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble.
Screening Procedure:
-
Place approximately 50-100 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) dropwise, starting with ~1 mL.
-
Agitate at room temperature and record the solubility.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath and observe. A good solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.
-
A mixed-solvent system (e.g., Ethanol/Water, Acetone/Hexane) can be tested if no single solvent is ideal. This involves dissolving the compound in a minimum of the "good" solvent (in which it is highly soluble) and then adding the "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[10] The solution is then gently heated until clear and allowed to cool.
Expected Observations for Solvent Selection:
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Ethanol | Low to Moderate | High | Good, well-formed crystals | Promising Candidate |
| Methanol | Moderate | High | May require significant cooling | Possible, but recovery may be lower |
| Water | Insoluble | Insoluble | None | Unsuitable as a single solvent |
| Toluene | Moderate | High | Possible | Potential candidate |
| Hexane | Insoluble | Low | Poor | Good as an anti-solvent |
| Ethanol/Water | (Tunable) | (Tunable) | Excellent potential | Recommended System |
Based on the phenolic structure, an alcohol like ethanol or a mixed system such as ethanol-water is often an excellent starting point.
Part B: Step-by-Step Recrystallization Workflow
The following workflow assumes ethanol has been selected as a suitable solvent.
Materials & Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water (if using a mixed-solvent system)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hot plate with stirring capability or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Spatula
-
Ice bath
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a hot plate in a fume hood and add a small portion of ethanol. Heat the solvent to a gentle boil while stirring. Continue adding the hot solvent in small increments until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.[2] An excess of solvent will keep more of the product dissolved at low temperatures, reducing the yield.
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration is required. To do this, pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Causality: This step must be done rapidly with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.
-
Crystallization: Cover the flask containing the clear hot solution with a watch glass and set it aside on an insulated surface (e.g., a cork ring) to cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and leads to the formation of small, often impure, crystals. Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol. Turn on the vacuum and pour the cold crystal slurry into the funnel. Causality: The vacuum rapidly pulls the solvent (mother liquor), which contains the dissolved impurities, away from the crystals.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. Causality: The cold solvent wash removes any residual mother liquor adhering to the crystal surfaces. The solvent must be cold to minimize redissolving the purified product.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a low temperature. Determine the melting point and calculate the percent recovery.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add slightly more solvent. If the problem persists, switch to a lower-boiling point solvent or use a mixed-solvent system. |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Boil off some of the solvent under a gentle stream of nitrogen or air in the fume hood to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. |
| Poor Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is properly pre-heated. |
| Colored Impurities Remain | The impurity has similar solubility to the product. | Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use only a small amount to avoid adsorbing the desired product. |
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting a suitable solvent system and adhering to the principles of recrystallization—dissolving in a minimum of hot solvent and cooling slowly—researchers can consistently obtain a high-purity crystalline product, which is essential for the success of subsequent synthetic applications.
References
- Royal Society of Chemistry. (n.d.). Purification of nitrophenols using complex-assisted crystallization. RSC Publishing.
- Solubility of Things. (n.d.). 2,6-dimethyl-4-nitrophenol.
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol.
- Science Learning Center. (n.g.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- ECHEMI. (n.d.). 2,6-Dimethyl-4-nitrophenol SDS, 2423-71-4 Safety Data Sheets.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
- ECHEMI. (n.d.). This compound SDS, 13331-93-6 Safety Data Sheets.
- Google Patents. (n.d.). US3848002A - Process for the production of p-nitrophenols.
- Chemsrc. (2025). This compound.
- Sciencemadness Discussion Board. (2022). p-nitrosophenol purification.
- ChemicalBook. (2025). 2,6-DIMETHYL-4-NITROPHENOL.
- Benchchem. (n.d.). This compound.
- ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis.
- PrepChem.com. (n.d.). Preparation of 4-nitrosophenol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. echemi.com [echemi.com]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Notes & Protocols for the Spectrophotometric Determination of Metal Ions with 2,6-Dimethyl-4-nitrosophenol
Preamble for the Researcher
The spectrophotometric determination of metal ions remains a cornerstone of analytical chemistry, valued for its simplicity, cost-effectiveness, and wide applicability.[1] The efficacy of this technique is intrinsically linked to the chromogenic reagent employed. Nitrosophenols, a class of compounds known for forming intensely colored complexes with various metal ions, have been a subject of interest since the 19th century.[2][3] This guide focuses on a specific, yet underexplored, member of this family: 2,6-Dimethyl-4-nitrosophenol .
The steric hindrance provided by the two methyl groups at the ortho positions to the hydroxyl group can influence the selectivity and stability of the metal complexes formed, making this compound a reagent of interest for targeted analytical applications.[2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore and develop robust spectrophotometric methods for the quantification of metal ions using this promising chromogenic agent. We will delve into the synthesis of the reagent, the fundamental principles of its interaction with metal ions, and a detailed, self-validating protocol for method development and application.
The Principle of Chelation and Chromogenesis
The analytical utility of this compound lies in its ability to act as a chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom or ion.[4] In the case of this compound, the molecule can exist in tautomeric equilibrium with its quinone-monoxime form.[2] This structural feature is pivotal for its chelating ability.
The formation of a metal-ligand complex often results in a significant change in the electronic properties of the ligand, leading to a shift in its maximum absorbance wavelength (λmax) and an increase in its molar absorptivity. This phenomenon, known as a chromogenic effect, is the basis for spectrophotometric quantification. The intensity of the color of the resulting solution, measured as absorbance, is directly proportional to the concentration of the metal ion, as described by the Beer-Lambert Law.
Synthesis of this compound
A reliable analytical method begins with a pure and well-characterized reagent. The following protocol outlines a common and effective method for the synthesis of this compound.
Materials and Reagents
-
2,6-Dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Flask
-
Filter Paper
-
Recrystallization Apparatus
Step-by-Step Synthesis Protocol
-
Dissolution of Starting Material: In a beaker, dissolve a known quantity of 2,6-dimethylphenol in ethanol.
-
Acidification and Cooling: Place the beaker in an ice bath and slowly add a stoichiometric equivalent of concentrated hydrochloric acid or sulfuric acid while stirring continuously. Allow the solution to cool to 0-5 °C.
-
Nitrosation: While maintaining the low temperature and constant stirring, slowly add a chilled aqueous solution of sodium nitrite dropwise. The reaction is exothermic, and slow addition is crucial to prevent side reactions.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion. The formation of a precipitate should be observed.
-
Isolation of the Product: Isolate the crude this compound by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted salts and acid.
-
Purification by Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying and Characterization: Dry the purified crystals in a desiccator. The identity and purity of the synthesized this compound should be confirmed using techniques such as melting point determination, FT-IR, and ¹H-NMR spectroscopy.
Development of a Spectrophotometric Method: A General Protocol
The following is a generalized protocol for the development of a spectrophotometric method for the determination of a metal ion (e.g., Co(II), Fe(II)/Fe(III), Cu(II), or Ni(II)) using the synthesized this compound. This protocol is designed to be a self-validating system, where each step informs the subsequent optimization.
Preliminary Investigation: Complex Formation and Spectral Scan
The initial step is to confirm that this compound forms a colored complex with the target metal ion and to determine the wavelength of maximum absorbance (λmax).
Protocol:
-
Prepare Stock Solutions:
-
Metal Ion Stock Solution (e.g., 1000 ppm): Prepare a stock solution of the target metal ion using a high-purity salt (e.g., CoCl₂·6H₂O, Fe(NH₄)₂(SO₄)₂·6H₂O, CuSO₄·5H₂O, NiCl₂·6H₂O) in deionized water. Acidify slightly to prevent hydrolysis.
-
Reagent Stock Solution (e.g., 0.1% w/v): Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., ethanol).
-
-
Test for Complex Formation:
-
In a test tube, mix a small volume of a diluted metal ion solution with the reagent solution.
-
Visually observe for any color change, which indicates complex formation.
-
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare two solutions:
-
Blank Solution: A solution containing all components except the metal ion (i.e., the reagent, solvent, and any buffer).
-
Sample Solution: A solution containing the metal ion and the reagent, under conditions that favor complex formation (a preliminary pH of around 6-8 is a good starting point).
-
-
Using a UV-Vis spectrophotometer, scan the absorbance of the sample solution against the blank solution over a relevant wavelength range (e.g., 400-800 nm).
-
The wavelength at which the maximum absorbance is observed is the λmax for the metal-ligand complex. This wavelength should be used for all subsequent measurements as it provides the highest sensitivity.
-
Optimization of Reaction Conditions
The stability and sensitivity of the metal-ligand complex are highly dependent on the experimental conditions. Each of the following parameters must be systematically optimized.
Causality: The pH of the solution influences the protonation state of the hydroxyl group of the nitrosophenol and the hydrolysis of the metal ion. The formation of the metal-ligand complex is typically favored within a specific pH range where the ligand is in its deprotonated form and the metal ion is available for chelation.
Protocol:
-
Prepare a series of solutions, each containing a fixed concentration of the metal ion and the reagent.
-
Adjust the pH of each solution to a different value within a wide range (e.g., pH 2 to 12) using appropriate buffer solutions.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a graph of absorbance versus pH. The pH range over which the absorbance is maximal and constant is the optimal pH for the determination.
Causality: A sufficient excess of the reagent is necessary to ensure the complete complexation of all metal ions in the sample, driving the equilibrium towards the formation of the complex.
Protocol:
-
Prepare a series of solutions with a fixed concentration of the metal ion and the optimal pH.
-
Vary the concentration of the this compound in each solution.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus the molar ratio of reagent to metal ion. The absorbance will initially increase and then plateau. The concentration of the reagent at the beginning of the plateau is the optimal concentration to be used.
Causality: The color of the complex should develop rapidly and remain stable for a sufficient period to allow for accurate and reproducible measurements.
Protocol:
-
Prepare a solution containing the metal ion and the reagent under the optimized pH and reagent concentration.
-
Measure the absorbance of the solution at λmax at different time intervals (e.g., every 5 minutes for the first 30 minutes, and then at longer intervals) after mixing the reagents.
-
Plot absorbance versus time. The time required to reach a stable, maximum absorbance and the duration for which the absorbance remains constant will determine the appropriate time window for measurements.
Validation of the Analytical Method
Once the optimal conditions are established, the method must be validated to ensure its accuracy, precision, and reliability.
Protocol:
-
Prepare a series of standard solutions of the metal ion with varying concentrations that are expected to be within the linear range of the assay.
-
For each standard, add the optimal concentration of the reagent and adjust to the optimal pH.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis. A correlation coefficient (R²) close to 1.0 indicates a good linear relationship. The range of concentrations over which the plot is linear is the dynamic range of the assay.
The sensitivity of the method can be expressed as the molar absorptivity (ε) and the limit of detection (LOD).
-
Molar Absorptivity (ε): Calculated from the slope of the calibration curve (if concentration is in mol/L and the path length is 1 cm). A higher molar absorptivity indicates a more sensitive method.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. It can be calculated using the formula: LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).
The metal-to-ligand ratio in the complex can be determined using methods such as the mole ratio method or Job's method of continuous variation.
Mole Ratio Method Protocol:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the reagent.
-
Plot absorbance versus the molar ratio of [Ligand]/[Metal].
-
The point of intersection of the two linear portions of the graph will give the stoichiometry of the complex.
Causality: Real-world samples often contain other ions that may also react with the reagent or the metal ion, causing interference.
Protocol:
-
Prepare a solution containing a known concentration of the target metal ion and a potential interfering ion.
-
Develop the color and measure the absorbance as per the optimized protocol.
-
Compare the absorbance with that of a solution containing only the target metal ion. A significant change in absorbance indicates interference.
-
If interference is observed, masking agents may need to be incorporated into the procedure.
Data Presentation and Visualization
Hypothetical Analytical Characteristics
The following table presents a template for summarizing the analytical characteristics that should be experimentally determined for the spectrophotometric determination of a metal ion with this compound.
| Parameter | Value (To be determined experimentally) |
| Metal Ion | e.g., Co(II) |
| λmax (nm) | TBD |
| Optimal pH | TBD |
| Molar Ratio (Metal:Ligand) | TBD |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | TBD |
| Linear Range (ppm) | TBD |
| Limit of Detection (LOD) (ppm) | TBD |
| Correlation Coefficient (R²) | TBD |
Diagrams
Caption: Chelation of a metal ion by this compound.
Caption: General workflow for spectrophotometric metal ion analysis.
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Metal Salts: Refer to the Safety Data Sheet (SDS) for each specific metal salt used. Many metal compounds are toxic and should be handled with care.
-
Acids and Solvents: Handle strong acids and organic solvents in a well-ventilated fume hood.
Conclusion
While the analytical application of this compound for the spectrophotometric determination of metal ions is not yet widely established in the scientific literature, its chemical structure suggests significant potential as a selective and sensitive chromogenic reagent. This guide provides a robust framework for researchers to systematically develop and validate analytical methods using this compound. By following the outlined protocols for synthesis, optimization, and validation, scientists can unlock the potential of this compound for the quantification of metal ions in various matrices, contributing valuable new methods to the field of analytical chemistry.
References
- Encyclopedia.pub. (2021). Metal-Nitrosophenolato Complexes.
- MDPI. (2021). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 26(24), 7583.
- Royal Society of Chemistry. (1975). Nitrosophenol and nitrosonaphthol derivatives as reagents for the spectrophotometric determination of iron and determination of micro-amounts in waters with 2-nitroso-5-dimethylaminophenol. The Analyst, 100(1195), 813-817.
- Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2,6-Xylenol, 4-nitro-.
- National Center for Biotechnology Information. (2011). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 8(3), 1045-1068.
Sources
Application Notes and Protocols for Evaluating the Antioxidant Activity of 2,6-Dimethyl-4-nitrosophenol
Introduction: Unveiling the Antioxidant Potential of a Sterically Hindered Phenol
For researchers, scientists, and professionals in drug development, the identification and characterization of novel antioxidant compounds are of paramount importance. Phenolic compounds, in particular, are a well-established class of antioxidants, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] This document provides a detailed guide to the evaluation of the antioxidant activity of 2,6-Dimethyl-4-nitrosophenol, a unique molecule with intriguing structural features.
This compound belongs to the broader class of phenolic compounds. Its antioxidant potential is rooted in its phenolic hydroxyl group. However, its structure is distinguished by two key features that influence its reactivity:
-
Steric Hindrance: The presence of two methyl groups at the ortho positions (2 and 6) relative to the hydroxyl group provides significant steric hindrance. This shielding can modulate the accessibility of the hydroxyl group and the nitroso group to reacting species, influencing its radical scavenging kinetics compared to less substituted phenols.[2]
-
Nitroso Group: The nitroso group (-N=O) at the para position is a critical functional group. It is known to be an effective radical scavenger, capable of trapping free radicals and thereby terminating degradation or oxidation chain reactions.[2]
This application note will not just list procedural steps but will delve into the mechanistic rationale behind widely accepted antioxidant assays—DPPH, ABTS, and FRAP—and provide detailed, step-by-step protocols for quantifying the antioxidant capacity of this compound.
Mechanistic Insights: How Phenolic Antioxidants Quench Free Radicals
The primary mechanism by which phenolic compounds like this compound exert their antioxidant effect is through hydrogen atom transfer (HAT).[3] The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical, neutralizing it. This process generates a phenoxyl radical, which is considerably more stable due to the delocalization of the unpaired electron across the aromatic ring. The stability of this resulting phenoxyl radical is a crucial factor in the compound's overall antioxidant efficacy.[1]
Three primary mechanisms describe the reaction between an antioxidant and a radical species like DPPH[3]:
-
Single-Step Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the radical.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then releases a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to become an anion, which then donates an electron to the radical.
The dominant mechanism depends on the antioxidant's structure, the solvent used, and the pH of the medium.[3] The assays detailed below leverage these mechanisms to quantify antioxidant potential through spectrophotometric measurements.
Experimental Workflow for Antioxidant Capacity Assessment
The overall process for evaluating the antioxidant activity of this compound follows a systematic workflow from sample preparation to data analysis. This ensures reproducibility and accurate quantification.
Sources
Application Notes and Protocols for the Synthesis and Use of 2,6-Dimethyl-4-nitrosophenol in Photographic Materials
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Substituted Phenols in Chromogenic Photography
The development of color photography hinges on the principle of chromogenic development, a process where colorless organic compounds, known as dye couplers, react with the oxidation products of a developing agent to form vibrant, stable dyes. The developing agents are typically derivatives of p-phenylenediamine or p-aminophenol. These compounds reduce the light-sensitized silver halide crystals in the photographic emulsion to metallic silver, and in the process, are themselves oxidized. This oxidized form of the developer is the key reactant in the dye-forming process.
2,6-Dimethyl-4-nitrosophenol serves as a crucial intermediate in the synthesis of a specific class of p-aminophenol developing agents. Through a straightforward reduction, the nitroso group is converted to a primary amine, yielding 4-amino-2,6-dimethylphenol. The methyl groups at the 2 and 6 positions provide steric hindrance, which can influence the reactivity of the developing agent and the stability of the resulting dyes, offering a means to fine-tune the color rendition and longevity of photographic images. This guide provides detailed protocols for the synthesis of this compound and its subsequent conversion to 4-amino-2,6-dimethylphenol, followed by application notes for its use in a color photographic developer formulation.
Part 1: Synthesis of this compound
The primary and most established method for synthesizing this compound is through the direct nitrosation of 2,6-dimethylphenol. This reaction is an electrophilic aromatic substitution where the nitrosonium ion (NO⁺) acts as the electrophile.[1]
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite in an acidic medium. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion. The electron-rich 2,6-dimethylphenol then attacks the nitrosonium ion, preferentially at the para position due to the directing effects of the hydroxyl group and the steric hindrance from the ortho methyl groups. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
Caption: Mechanism of 2,6-dimethylphenol nitrosation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established chemical synthesis procedures.
Materials:
-
2,6-Dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Beakers and Erlenmeyer Flasks
-
Buchner Funnel and Filter Paper
Procedure:
-
In a 500 mL beaker, dissolve 25 grams of 2,6-dimethylphenol in 250 mL of a 50% aqueous solution of glacial acetic acid.
-
Cool the solution to 15°C or lower using an ice bath and continuous stirring.
-
Slowly add, dropwise, a solution of 91 grams of 30% aqueous sodium nitrite. Maintain the temperature below 15°C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold deionized water to remove any unreacted starting materials and salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).
Expected Yield: A crystalline solid of this compound.
| Parameter | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Yellow to brown crystalline solid |
| Melting Point | 168-170 °C (decomposes) |
Part 2: Reduction to 4-Amino-2,6-dimethylphenol
The conversion of the nitroso group to a primary amine is a critical step in producing the active photographic developing agent. This reduction can be achieved using various reducing agents.
Reaction Mechanism: Reduction of a Nitroso Group
The nitroso group can be reduced to an amino group through various mechanisms, often involving metal hydrides or catalytic hydrogenation. A common laboratory method involves the use of sodium dithionite or stannous chloride in an acidic medium. The nitroso group is reduced to a hydroxylamine intermediate, which is further reduced to the amine.
Caption: General pathway for the reduction of the nitroso group.
Experimental Protocol: Synthesis of 4-Amino-2,6-dimethylphenol
This protocol outlines a general procedure for the reduction of this compound.
Materials:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄) or Stannous Chloride (SnCl₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Reflux Apparatus
-
Magnetic Stirrer and Stir Bar
-
Standard laboratory glassware
Procedure (using Sodium Dithionite):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10 grams of this compound in 100 mL of a 1:1 mixture of ethanol and water.
-
Heat the mixture to a gentle reflux.
-
In a separate beaker, prepare a solution of sodium dithionite by dissolving an excess (approximately 2-3 molar equivalents) in water.
-
Slowly add the sodium dithionite solution to the refluxing suspension of the nitrosophenol. The color of the reaction mixture should change, indicating the reduction.
-
Continue refluxing for 1-2 hours after the addition is complete, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a solution of sodium hydroxide to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-amino-2,6-dimethylphenol.
| Parameter | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | ~175-178 °C |
Part 3: Application in a Color Photographic Developer
4-Amino-2,6-dimethylphenol can function as a color developing agent in a formulation analogous to the well-established C-41 process for color negative films. In this process, the developing agent reduces the exposed silver halide, and the resulting oxidized developer reacts with dye couplers embedded in the film's emulsion layers to form cyan, magenta, and yellow dyes.
The Chromogenic Development Process
The overall process for developing color negative film involves a sequence of chemical baths, with the color developer being the first and most critical step.
Caption: Simplified workflow for C-41 color negative processing.
Proposed Color Developer Formulation
The following is a proposed formulation for a color developer utilizing 4-amino-2,6-dimethylphenol. This formulation is based on the known principles of C-41 chemistry. Researchers should note that optimization of concentrations and pH will be necessary to achieve desired sensitometric results.
| Component | Function | Concentration Range (per liter) |
| Deionized Water | Solvent | to make 1 L |
| Sodium Sulfite (anhydrous) | Antioxidant/Preservative | 1.0 - 4.0 g |
| 4-Amino-2,6-dimethylphenol | Developing Agent | 2.0 - 5.0 g |
| Potassium Carbonate (anhydrous) | Accelerator/Alkali | 20 - 35 g |
| Potassium Bromide | Antifoggant | 0.5 - 2.0 g |
| Hydroxylamine Sulfate | Antioxidant | 1.0 - 3.0 g |
| pH | 10.0 - 10.25 |
Protocol for Color Negative Development
Safety Precautions: Photographic chemicals can be hazardous. Always work in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses).
Equipment:
-
Developing Tank and Reels
-
Graduated Cylinders and Beakers
-
Thermometer (accurate to ±0.1°C)
-
Timer
-
Water Bath for temperature control
Procedure:
-
Preparation: Prepare the developer solution according to the formulation table. Ensure all components are fully dissolved. Adjust the pH to the target range using a dilute solution of potassium carbonate or sulfuric acid. Bring the developer solution to the working temperature of 38°C (100.4°F) using a water bath.
-
Pre-soak (Optional but Recommended): Fill the developing tank containing the loaded film with water at 38°C for 1 minute. This helps to bring the film to the correct temperature and ensures even development. Discard the water.
-
Development: Pour the pre-heated developer solution into the tank. Start the timer for the recommended development time (typically 3 minutes and 15 seconds for standard C-41 processing, but this will require optimization for this specific developer). Agitate continuously for the first 30 seconds, and then for 10 seconds every 30 seconds thereafter.
-
Stop Bath/Bleach: After the development time, pour out the developer. Immediately pour in the bleach solution (a standard C-41 bleach can be used). The bleach converts the metallic silver back to silver halide.
-
Fixing: After the bleach step, pour in the fixer solution. This removes all the silver halide from the emulsion, leaving only the dye image.
-
Washing: A thorough final wash is crucial to remove all residual chemicals and ensure the archival stability of the negative.
-
Stabilizer: A final rinse in a stabilizing bath helps to prevent fungal growth and can improve dye stability.
-
Drying: Carefully remove the film from the reel and hang it to dry in a dust-free environment.
Conclusion
This compound is a valuable synthetic intermediate that provides access to 4-amino-2,6-dimethylphenol, a promising candidate for a color photographic developing agent. The protocols provided herein offer a comprehensive guide for the synthesis of these compounds and their application in a chromogenic development process. Further research and optimization of the developer formulation are encouraged to fully characterize its performance and explore the unique color palettes and image characteristics that can be achieved with this substituted p-aminophenol derivative.
References
- Benchchem. This compound | 4965-29-1. URL
- PrepChem. Synthesis of 2,6-dimethyl-p-nitrosophenol. URL
- Wikipedia. Photographic developer. URL
- Google Patents. Photographic color developer formulation using an alpha amino acid for enhanced solution stability. URL
- Focal Collective. How to Develop Color (C-41)
Sources
Application Notes & Protocols: The Role of 2,6-Dimethyl-4-nitrosophenol in Polymer Chemistry
Abstract: This technical guide provides an in-depth exploration of 2,6-Dimethyl-4-nitrosophenol, a specialized aromatic compound with significant utility in polymer chemistry. We will delve into its fundamental physicochemical properties, elucidate its mechanism of action as a radical scavenger, and present detailed protocols for its synthesis and application as a polymerization inhibitor. This document is intended for researchers, scientists, and professionals in polymer science and drug development who require a comprehensive understanding of this versatile molecule.
Introduction and Significance
This compound is a phenolic compound distinguished by a nitroso group (-N=O) positioned para to the hydroxyl group and two methyl groups in the ortho positions.[1] This specific arrangement of functional groups, particularly the reactive nitroso moiety and the sterically hindered phenolic hydroxyl, makes it a highly effective tool in controlling polymerization reactions.[2] Its primary role in polymer chemistry is that of a radical scavenger , a compound capable of trapping highly reactive free radicals that initiate and propagate polymer chains.[2] By intercepting these radicals, it can terminate unwanted polymerization, thereby acting as a potent inhibitor or retarder. This function is critical for preventing the premature polymerization of monomers during manufacturing, purification, and storage, as well as for preventing degradation in finished polymer products like rubber, where it serves as an antioxidant.[2]
Physicochemical Properties
The unique substitution pattern of this compound governs its physical and chemical behavior. The methyl groups at the 2 and 6 positions provide steric hindrance, which influences the reactivity of the adjacent phenolic hydroxyl and the para-nitroso group.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 13331-93-6 | [3][4] |
| Appearance | Data not specified; related nitrophenol is orange/yellow crystalline powder | [5][6] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, benzene, and chloroform. | [5] |
| Tautomerism | Exists in tautomeric equilibrium with its quinone oxime form (4-(Hydroxyimino)-2,6-dimethylcyclohexa-2,5-dienone). | [1] |
Mechanism of Action: Radical Scavenging
The efficacy of this compound as a polymerization controller stems from its ability to neutralize free radicals, the driving force of many polymerization processes. This occurs through a dual-action mechanism involving both the nitroso and phenolic functional groups.
-
Nitroso Group (-N=O): The nitroso group is a highly efficient "spin trap." It readily reacts with carbon-centered polymer radicals (P•) to form stable nitroxide radicals.[2] This reaction effectively "caps" the growing polymer chain, preventing it from adding more monomer units and thus terminating the propagation step.
-
Phenolic Hydroxyl Group (-OH): The phenolic hydroxyl group can donate its hydrogen atom to another radical species, such as a propagating polymer radical (P•) or a peroxyl radical (ROO•) in the context of auto-oxidation.[2] This terminates one radical chain, while the resulting phenoxyl radical is resonance-stabilized and generally less reactive, slowing down or halting further reactions.
The steric hindrance from the two ortho-methyl groups can modulate the accessibility and reactivity of these functional groups, making the molecule selective and stable under various conditions.[2]
Caption: Mechanism of radical scavenging by this compound.
Application & Experimental Protocols
Application Note I: Inhibition of Premature Monomer Polymerization
One of the most critical applications of this compound is as a stabilizer for ethylenically unsaturated monomers, such as styrenes and acrylates, during purification (e.g., distillation) and storage.[7] Without an inhibitor, ambient heat or contaminants can generate radicals, leading to spontaneous polymerization. This results in yield loss, increased viscosity, and potentially dangerous runaway reactions. Adding a small quantity (typically in the ppm range) of this compound effectively quenches stray radicals, ensuring monomer stability.
Protocol 1: Evaluating the Inhibition Efficiency in Thermal Polymerization of Styrene
This protocol describes a method to quantify the effectiveness of this compound in preventing the thermal (self-initiated) polymerization of styrene at an elevated temperature.
Objective: To determine the induction period imparted by this compound.
Materials:
-
Styrene, inhibitor-free (freshly passed through an alumina column)
-
This compound
-
Toluene (for dilution)
-
Methanol (for precipitation)
-
High-precision analytical balance
-
Schlenk tubes or similar reaction vessels with septum caps
-
Thermostatically controlled oil bath or heating block
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solution: Accurately weigh 15.1 mg of this compound and dissolve it in 10 mL of toluene to prepare a 10 mM stock solution.
-
Reaction Setup:
-
Label a series of Schlenk tubes.
-
To each tube, add 10 mL of inhibitor-free styrene.
-
Add the required volume of the inhibitor stock solution to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM). Include a control tube with only styrene and an equivalent volume of toluene.
-
-
Degassing: Subject each tube to three freeze-pump-thaw cycles to remove dissolved oxygen, which can also influence polymerization. Backfill with an inert gas like nitrogen or argon.
-
Polymerization: Place the sealed tubes in the preheated oil bath set to 110°C. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 30 minutes), remove one tube from each concentration series. Immediately cool it in an ice bath to quench the reaction.
-
Polymer Isolation & Quantification:
-
Pipette a 1 mL aliquot of the reaction mixture into a pre-weighed beaker.
-
Slowly add the aliquot to 10 mL of vigorously stirring methanol. The polymerized polystyrene will precipitate as a white solid.
-
Filter the precipitate, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.
-
Weigh the dried polymer.
-
-
Data Analysis:
-
Calculate the percent conversion for each time point (% Conversion = (mass of polymer / mass of initial monomer) x 100).
-
Plot % Conversion vs. Time for each inhibitor concentration.
-
The induction period is the time before a significant increase in polymerization rate is observed. This is the key measure of the inhibitor's effectiveness.
-
Caption: Experimental workflow for evaluating polymerization inhibition.
Protocol 2: Laboratory Synthesis of this compound
This protocol is based on the established method of direct nitrosation of 2,6-dimethylphenol.[2]
Principle: An electrophilic aromatic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and an acid, attacks the electron-rich aromatic ring of 2,6-dimethylphenol.[2] The hydroxyl group directs the substitution to the para position.
Materials:
-
2,6-Dimethylphenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Ice bath
-
Beakers, magnetic stir plate, stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a 250 mL beaker, dissolve 12.2 g (0.1 mol) of 2,6-dimethylphenol in 50 mL of ethanol. Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Acidification: While maintaining the low temperature, slowly add 10 mL of concentrated HCl to the solution.
-
Nitrosation: In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water. Add this sodium nitrite solution dropwise to the cold, acidic phenol solution over 30 minutes. Ensure the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for another 1-2 hours. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product on the filter with copious amounts of cold deionized water to remove unreacted salts and acid. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40°C).
Caption: Synthesis of this compound.
Safety and Handling
According to aggregated GHS data, this compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3) and causes serious eye irritation (Eye Irritation, Category 2A).[1]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, safety glasses, and chemical-resistant gloves.[5]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5] If swallowed, seek immediate medical attention.[1]
Conclusion
This compound is a valuable and effective molecule in the field of polymer chemistry. Its function as a potent radical scavenger allows for precise control over free-radical polymerization processes. Key applications include the stabilization of reactive monomers to prevent premature and hazardous polymerization and its use as an antioxidant to extend the lifecycle of polymer materials. The protocols provided herein offer a practical framework for its synthesis and for evaluating its performance, empowering researchers to leverage its unique properties for advanced polymer design and process safety.
References
- ChemBK. 2,6-Dimethyl-4-nitrophenol. [Link]
- PubChem. This compound | C8H9NO2 | CID 83351. [Link]
- Google Patents.
Sources
- 1. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS 13331-93-6 | this compound - Synblock [synblock.com]
- 4. This compound | 13331-93-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]
- 7. MX2007015247A - Ortho-nitrosophenols as polymerization inhibitors. - Google Patents [patents.google.com]
A Methodological Framework for the Spectrophotometric Detection of Metal Ions Using 2,6-Dimethyl-4-nitrosophenol
An Application Note and Protocol for Researchers
Abstract
The monitoring of heavy metal contamination in environmental matrices is a critical task for safeguarding ecological and human health. Spectrophotometric methods, leveraging chromogenic chelating agents, offer a cost-effective, rapid, and accessible analytical approach.[1][2] This document outlines a detailed methodological framework for the application of 2,6-Dimethyl-4-nitrosophenol as a potential chromogenic reagent for the detection and quantification of metal ions. We provide a theoretical basis for the chelation mechanism, detailed protocols for reagent synthesis and analytical procedures, and a comprehensive guide to the necessary method validation to ensure data integrity. This guide is intended for researchers and scientists interested in developing novel analytical methods for environmental analysis.
Introduction: The Principle of Chromogenic Chelation
Heavy metal pollution from industrial and agricultural activities poses a significant environmental threat.[3][4][5] Consequently, the development of sensitive and efficient detection methods is paramount. Among various techniques, UV-Visible spectrophotometry stands out for its simplicity and affordability.[1][2] The core of this method lies in the use of an organic ligand, or chelating agent, that forms a stable, colored complex with a target metal ion.[6] The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion, a principle governed by the Beer-Lambert Law.
Nitrosophenols are a class of compounds that have been investigated for their metal-binding properties.[7] The structure of this compound, featuring both a phenolic hydroxyl group and a nitroso group, makes it a promising candidate for metal chelation. The molecule exists in tautomeric equilibrium with its quinone monoxime form. It is this oxime form that is typically involved in the formation of stable, often colorful, five- or six-membered chelate rings with transition metal ions. The methyl groups at the 2 and 6 positions provide steric hindrance, which can influence the compound's reactivity and, potentially, its selectivity towards certain metal ions compared to unsubstituted nitrosophenols.[7]
This document provides the theoretical and practical foundation for leveraging these properties to develop a validated analytical method for metal detection in environmental samples.
Proposed Mechanism of Metal Chelation
The functionality of this compound as a chromogenic agent is predicated on its ability to form a colored complex upon binding with a metal ion. The proposed mechanism involves the following steps:
-
Tautomerization: In solution, this compound undergoes tautomerization to its more stable quinone monoxime isomer.
-
Deprotonation: In a buffered, slightly acidic to neutral solution, the hydroxyl group of the oxime can deprotonate, creating an anionic ligand.
-
Chelation: The deprotonated ligand coordinates with a metal ion (Mⁿ⁺) through both the nitroso-nitrogen and the phenolate-oxygen, forming a stable chelate complex.
-
Chromophoric Shift: The formation of this metal complex alters the electronic structure of the organic molecule, resulting in a significant shift in its maximum absorbance wavelength (λmax) to a longer wavelength in the visible spectrum (a bathochromic shift). This change produces a distinct color, and its intensity can be quantified.
Sources
- 1. ijaers.com [ijaers.com]
- 2. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethyl-4-nitrosophenol
Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-nitrosophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview: The Nitrosation of 2,6-Dimethylphenol
The most established and direct route to this compound is the electrophilic aromatic substitution of 2,6-dimethylphenol.[1] The reaction involves the in situ generation of the nitrosonium ion (NO+) from sodium nitrite (NaNO₂) in a cooled, acidic medium. This electrophile then attacks the electron-rich phenol ring, primarily at the para-position, which is activated by the hydroxyl group and sterically unhindered.
The methyl groups at positions 2 and 6 serve a crucial dual role: they enhance the nucleophilicity of the phenol ring and sterically hinder the ortho positions, thus directing the incoming electrophile almost exclusively to the para position.[1] This inherent selectivity is a key advantage of this precursor.
Core Reaction Scheme:
-
Step 1: Generation of Nitrous Acid: NaNO₂ + H⁺ (from HCl or H₂SO₄) → HNO₂ + Na⁺
-
Step 2: Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺ (Nitrosonium ion)
-
Step 3: Electrophilic Aromatic Substitution: 2,6-Dimethylphenol + NO⁺ → this compound + H⁺
Controlling the kinetics and thermodynamics of these steps is paramount for achieving a high yield and purity. The following sections address the common pitfalls and provide solutions based on chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is the most common issue and typically points to one of three areas: reaction temperature, reagent stoichiometry, or acid concentration.
-
Temperature Control: The nitrosation of phenols is highly exothermic and temperature-sensitive. Nitrous acid is unstable at temperatures above 5°C, readily decomposing into nitric acid (HNO₃) and nitric oxide (NO).[2] This decomposition not only consumes your nitrosating agent but the resulting nitric acid can lead to undesired nitration side products (2,6-Dimethyl-4-nitrophenol), significantly reducing the yield of the desired nitroso compound.[1]
-
Solution: Maintain a strict reaction temperature between 0-5°C using an ice-salt bath. Ensure the acid is added dropwise to the cooled solution of 2,6-dimethylphenol and sodium nitrite to manage the exotherm.
-
-
Reagent Stoichiometry: The molar quantity of sodium nitrite should not exceed the molar quantity of the 2,6-dimethylphenol.[2] An excess of nitrous acid can lead to the formation of diazonium salts with the product or act as a reducing agent, creating byproducts.[2]
-
Solution: Use a precise 1:1 molar ratio of 2,6-dimethylphenol to sodium nitrite. An excess of the phenol is less detrimental than an excess of the nitrite.
-
-
Acid Concentration: While an acidic medium is necessary, an excessive concentration of strong acid can promote the decomposition of nitrous acid and lead to oxidative side reactions or "tarring".[2][3]
-
Solution: The optimal pH for C-nitrosation is approximately 3.[4] Use a calculated amount of acid sufficient to protonate the sodium nitrite and catalyze the reaction without creating an overly harsh environment. Slow, dropwise addition is critical.
-
Question 2: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material.
Answer: This indicates significant decomposition and polymerization. The primary cause is almost always a loss of temperature control.
-
Causality: At higher temperatures, the generated nitric acid from nitrous acid decomposition acts as a strong oxidizing agent on the highly activated phenol ring, leading to a cascade of oxidation and polymerization reactions.[5] Phenols are notoriously susceptible to oxidation, which produces highly colored, complex mixtures.[5]
-
Solution: This is a preventative issue. Strict adherence to the 0-5°C temperature range is non-negotiable. If the solution begins to darken, it's a sign that the temperature is too high. Ensure vigorous stirring to dissipate localized heat from the exothermic reaction.
-
Question 3: My final product is an off-color, sticky solid that is difficult to purify by recrystallization.
Answer: This points to the presence of impurities, most likely unreacted 2,6-dimethylphenol and/or the oxidized byproduct, 2,6-Dimethyl-4-nitrophenol.
-
Impurity Profile:
-
Unreacted 2,6-Dimethylphenol: Being a phenol, it is relatively non-polar and can co-precipitate with your product, leading to a lower melting point and sticky texture.
-
2,6-Dimethyl-4-nitrophenol: This is the primary side-product from oxidation.[1] Its presence will impart a yellowish or brownish hue to the final product.
-
-
Solution: Optimized Purification Protocol:
-
Initial Wash: After filtering the crude product, wash it thoroughly with cold, dilute acid to remove any inorganic salts, followed by a wash with a cold, non-polar solvent like hexane or petroleum ether. This will help remove residual, non-polar starting material.
-
Recrystallization: Recrystallization from a mixed solvent system is often effective. An ethanol/water mixture is a good starting point.[1] Toluene can also be used. The goal is to find a system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Alkaline Extraction (Advanced): Due to tautomerism, 4-nitrosophenols are acidic and soluble in alkaline solutions.[3] You can dissolve the crude product in a dilute sodium bicarbonate or sodium hydroxide solution, which will deprotonate the nitrosophenol, making it water-soluble. Tarry, non-acidic impurities can then be removed by filtration or extraction with an organic solvent. The aqueous layer can then be carefully re-acidified to precipitate the purified product.
-
Frequently Asked Questions (FAQs)
-
Q1: How pure does my starting 2,6-dimethylphenol need to be?
-
A1: Very pure. The primary contaminants in commercial 2,6-dimethylphenol are other xylenol isomers or cresols. These will also undergo nitrosation, leading to a mixture of products that are very difficult to separate. Using a starting material of >99% purity is highly recommended.
-
-
Q2: Can I use a different acid besides HCl or H₂SO₄?
-
Q3: What are the key safety precautions for this reaction?
-
A3: Handle sodium nitrite with care as it is an oxidizer and is toxic. The reaction generates nitric oxide (NO) gas as a byproduct of nitrous acid decomposition; this is a toxic gas and the reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory.
-
-
Q4: How can I monitor the reaction's progress?
-
A4: Thin-Layer Chromatography (TLC) is an effective method. Use a suitable eluent system (e.g., ethyl acetate/hexane) to separate the starting material from the more polar product. The formation of the colored nitrosophenol also provides a visual cue. The reaction is typically complete within a few hours.
-
Data Summary and Visualization
Table 1: Effect of Key Parameters on Synthesis Outcome
| Parameter | Optimal Range | Effect of Deviation (Too Low) | Effect of Deviation (Too High) |
| Temperature | 0–5 °C | Slower reaction rate | Decomposition of HNO₂, formation of nitrated byproducts, tarring.[2] |
| pH | ~3.0 | Incomplete generation of HNO₂ | Accelerated decomposition of HNO₂, oxidative side reactions.[4] |
| NaNO₂ Molar Ratio | 1.0 (to phenol) | Incomplete reaction, low yield | Formation of diazonium salts and other byproducts.[2] |
| Acid Addition Rate | Slow, Dropwise | N/A | Localized "hot spots," leading to decomposition and tarring. |
Diagram 1: General Synthesis and Purification Workflow
This diagram outlines the critical steps from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path to diagnose and solve issues related to poor reaction yields.
Caption: A decision tree for troubleshooting low yields in nitrosophenol synthesis.
Detailed Experimental Protocol
This protocol is a representative example. Quantities should be scaled as needed.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dimethylphenol (e.g., 0.1 mol) in an appropriate aqueous solvent (e.g., 50% aqueous acetic acid or dilute HCl).[6]
-
Cooling and Reagent Addition: Cool the flask in an ice-salt bath to 0°C. Once the temperature is stable, add sodium nitrite (0.1 mol, 1.0 equivalent) to the stirred solution.
-
Nitrosation: Prepare a solution of concentrated hydrochloric acid (0.11 mol, 1.1 equivalents) diluted with an equal volume of water. Add this acid solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5°C.
-
Reaction: After the acid addition is complete, continue to stir the mixture in the ice bath for an additional 2-3 hours. The solution will typically become a thick slurry as the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with several portions of cold water, a small amount of cold 1M HCl, and finally with a cold non-polar solvent like hexane to remove unreacted starting material.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to yield the purified this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
References
- U.S. Patent No. US2225357A. (1940). Nitrosation of phenols. Google Patents.
- González-Mancebo, S., et al. (n.d.). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent.
- Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols.
- PrepChem. (n.d.). Synthesis of 2,6-dimethyl-p-nitrosophenol.
- Sciencemadness Discussion Board. (2022). p-nitrosophenol purification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
identifying by-products in the nitrosation of 2,6-dimethylphenol
Technical Support Center: Nitrosation of 2,6-Dimethylphenol
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the nitrosation of 2,6-dimethylphenol (2,6-DMP). This guide is designed to provide in-depth, practical answers to common issues encountered during this electrophilic aromatic substitution reaction. As Senior Application Scientists, we aim to explain not just the "how," but the critical "why" behind these experimental observations and troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of 2,6-dimethylphenol nitrosation, and what are its key characteristics?
The primary and expected product is 4-nitroso-2,6-dimethylphenol . The directing effects of the hydroxyl group (-OH) and the two methyl groups (-CH₃) strongly favor electrophilic attack at the para-position (C4), which is sterically unhindered.[1]
A key characteristic of this molecule is its existence in tautomeric equilibrium with its quinone monoxime form (2,6-dimethyl-1,4-benzoquinone monoxime). This equilibrium is common for p-nitrosophenols and influences the compound's color, reactivity, and spectroscopic properties. The product typically appears as a greenish-yellow solid.
Q2: What is the most common by-product I should expect, and why does it form?
The most frequently observed by-product is 2,6-dimethyl-4-nitrophenol .
This by-product arises from the oxidation of the primary 4-nitroso product .[2][3][4] The nitrosating agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a stronger acid (like HCl or H₂SO₄). However, nitrous acid is unstable and can disproportionate or react with excess nitrite to form various nitrogen oxides (N₂O₃, N₂O₄), which are potent oxidizing agents.[2][5] Dissolved oxygen in the reaction medium can also contribute to this oxidation.
The general mechanism involves the oxidation of the nitroso group (-N=O) to a nitro group (-NO₂). This side reaction is often the primary cause of reduced yields and purification challenges.[3][4]
Caption: Reaction scheme showing the desired nitrosation and the common oxidation side reaction.
Troubleshooting Guides
Problem 1: My reaction yield is low, and my final product is difficult to purify. I see multiple spots on my TLC plate.
This is a classic symptom of significant by-product formation, primarily the oxidation to 2,6-dimethyl-4-nitrophenol. Other potential side reactions, though less common, include the formation of tars or diazooxides if reaction conditions are not carefully controlled.[3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting and identifying by-products in the reaction.
Data for By-product Identification:
Use the following table to help identify the product and primary by-product using mass spectrometry.
| Compound | Chemical Formula | Molecular Weight | Expected (M+H)⁺ |
| 4-Nitroso-2,6-dimethylphenol | C₈H₉NO₂ | 151.16 g/mol | 152.07 |
| 2,6-Dimethyl-4-nitrophenol | C₈H₉NO₃ | 167.16 g/mol | 168.06 |
Problem 2: The color of my reaction is dark brown or reddish, not the expected green/yellow.
While the desired product has color, a significant deviation to brown or red often indicates the formation of complex mixtures, including benzoquinone derivatives and high-molecular-mass tars from condensation reactions.[2] This is typically caused by excessive temperature or overly acidic conditions.
Causality and Prevention:
-
Cause: High local concentrations of the nitrosating agent or "hot spots" in the reaction vessel can accelerate oxidation and polymerization side reactions.
-
Solution: Ensure vigorous stirring and slow, dropwise addition of the sodium nitrite solution to the acidified phenol solution, maintaining a consistently low temperature (0-5 °C) throughout the addition.
Experimental Protocols for By-product Identification & Prevention
Protocol 1: Optimized Nitrosation to Minimize By-products
This protocol incorporates measures to suppress the oxidation side reaction.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Reagents: Dissolve 2,6-dimethylphenol (1.0 eq.) in dilute hydrochloric acid (e.g., 2 M). Cool the solution to 0-5 °C.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.02 eq.) in deionized water. It is critical to use a slight excess but avoid a large one.
-
Addition: Add the sodium nitrite solution dropwise to the stirred phenol solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.
-
Inert Atmosphere (Optional but Recommended): For best results, purge the flask with nitrogen or argon before starting and maintain a positive pressure throughout the reaction to prevent air oxidation.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Workup: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: HPLC Method for Quantifying Product and By-product
This method can be used to analyze the crude reaction mixture to assess the success of the reaction and the purity of the product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient method can be used. A good starting point is a mixture of acetonitrile and water (with 0.1% formic acid). For example, an isocratic mixture of 40:60 (v/v) Acetonitrile:Water.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both compounds have reasonable absorbance (e.g., 280 nm or 315 nm).
-
Expected Elution: The less polar 4-nitroso-2,6-dimethylphenol will typically have a longer retention time than the more polar 2,6-dimethyl-4-nitrophenol on a C18 column. However, this should be confirmed with standards. Column chromatography can also be an effective purification technique.[7]
References
- Poulos, T. L. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. PubMed.
- Ibrahim, T. H. (2019). What is the mechanism of nitrosation of phenol? Quora.
- Moodie, R. B., & Schofield, K. (1980). The Mechanism of Nitrosation of 4-Nitrophenol with Aqueous Nitrous Acid. RSC Publishing.
- Anonymous. (2024). Phenol reaction with nitration mixture. Chemistry Stack Exchange.
- González-Pérez, A., et al. (2002). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. ACS Publications.
- Galan, A., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- Guo, X., et al. (2004). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. PubMed.
- Prosser, T. J. (1970). Preparation of p-nitrophenols. Google Patents.
- Ogata, Y., & Tezuka, H. (1968). Kinetics of the nitric acid oxidation of nitrosophenol to nitrophenol. ACS Publications.
- Anonymous. (2017). Synthesis and Purification of Nitrophenols. UKEssays.com.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mechanism of nitrosation of 4-nitrophenol with aqueous nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ukessays.com [ukessays.com]
stability issues and degradation of 2,6-Dimethyl-4-nitrosophenol in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,6-Dimethyl-4-nitrosophenol. This resource is designed to provide in-depth guidance on the stability and degradation of this compound in solution, helping you to anticipate and troubleshoot potential issues in your experiments. As Senior Application Scientists, we have synthesized the available technical information with practical, field-proven insights to ensure the integrity of your research.
I. Understanding the Molecule: Key Chemical Characteristics
This compound is a phenolic compound that exists in a tautomeric equilibrium between its phenol form and a quinone monoxime form. This equilibrium is a critical factor influencing its chemical behavior, spectroscopic properties, and stability. In many instances, particularly in the solid state, the quinone monoxime tautomer is the more stable form.[1] The steric hindrance provided by the two methyl groups at the ortho positions can influence the reactivity of both the phenolic hydroxyl and the nitroso groups.[1]
The nitroso group is generally more reactive than a nitro group and can undergo a variety of transformations, including oxidation to a nitro group or reduction to an amino group.[1] This reactivity is central to both its utility as a synthetic intermediate and its potential for degradation.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during your experiments with this compound solutions.
| Observed Problem | Potential Root Cause(s) | Investigative Steps & Solutions |
| Rapid color change or loss of color in solution (e.g., from characteristic yellow/green to colorless or brown) | 1. pH-Induced Degradation: The compound is known to degrade rapidly in alkaline conditions (pH > 8) due to the deprotonation of the phenolic hydroxyl group.[1] 2. Photodegradation: Exposure to ambient or UV light can initiate degradation pathways. | Solution 1 (pH): • Immediately measure the pH of your solution. • For maximum stability, prepare and store solutions in an acidic buffer, ideally between pH 4 and 6.[1] • If your experimental conditions require a pH outside this range, prepare the solution immediately before use and minimize the time at the non-optimal pH. Solution 2 (Light): • Protect solutions from light at all times by using amber vials or wrapping glassware in aluminum foil. • Conduct experiments in a dark room or under light-protected conditions whenever possible. |
| Appearance of new, unexpected peaks in HPLC chromatogram | 1. Degradation: New peaks are likely degradation products. 2. Contamination: Impurities in solvents or from labware. | Solution 1 (Degradation): • Compare the chromatogram of the suspect solution to a freshly prepared standard. • Refer to the Forced Degradation Protocol (Section IV) to tentatively identify potential degradation products based on their retention times under specific stress conditions. • Common degradation products to consider are 2,6-Dimethyl-4-aminophenol (from reduction) and 2,6-Dimethyl-4-nitrophenol (from oxidation). Solution 2 (Contamination): • Run a blank injection of your solvent to check for impurities. • Ensure all glassware is scrupulously clean. |
| Inconsistent or non-reproducible experimental results | 1. Stock Solution Degradation: The stock solution may have degraded over time, leading to inaccurate concentrations. 2. Inconsistent Handling: Variations in light exposure, temperature, or time between solution preparation and use. | Solution 1 (Stock Solution): • Always use freshly prepared solutions for critical experiments. • If a stock solution must be stored, keep it at 4°C in an acidic buffer (pH 4-6) and protected from light.[1] Qualify the stock solution by HPLC before each use. Solution 2 (Handling): • Standardize your experimental workflow to ensure consistent handling of the compound. • Document all steps, including solution age and storage conditions. |
| Peak tailing or fronting in HPLC analysis | 1. Analyte-Column Interaction: The phenolic hydroxyl group can interact with residual silanols on silica-based columns. 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenol, you can get a mixture of ionized and non-ionized forms. | Solution 1 (Interaction): • Use a high-purity, end-capped C18 column. • Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol sites. Solution 2 (Mobile Phase pH): • Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. For this acidic phenol, a mobile phase pH of 3-5 is recommended. |
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its limited water solubility, it is best to first dissolve the compound in a minimal amount of a compatible organic solvent like methanol or acetonitrile before diluting with your aqueous buffer. For optimal stability, the final solution should be in an acidic buffer (pH 4-6) and stored at 4°C, protected from light.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways are not extensively documented in the literature, based on the reactivity of the nitroso and phenol groups, the primary degradation products are expected to be:
-
2,6-Dimethyl-4-nitrophenol: Formed via oxidation of the nitroso group.
-
2,6-Dimethyl-4-aminophenol: Formed via reduction of the nitroso group.
-
Other products from ring opening or polymerization may occur under harsh conditions.
Q4: Is this compound sensitive to temperature?
A4: Yes. While stable at refrigerated and ambient temperatures for short periods when protected from light and at an appropriate pH, it is reported to decompose at temperatures above 171°C.[1] For solutions, elevated temperatures will accelerate degradation, especially in non-optimal pH conditions.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade the compound under various stress conditions to generate its likely degradation products. These stressed samples can then be analyzed by a stability-indicating HPLC method to understand the degradation profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Note: Degradation is expected to be rapid.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and keep at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and placed in the same chamber.
3. Sample Analysis:
-
Before injection into the HPLC system, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method can be used as a starting point for monitoring the stability of this compound and separating it from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B 2-15 min: 20% to 80% B 15-17 min: 80% B 17-18 min: 80% to 20% B 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm and 330 nm (or Diode Array Detector for peak purity analysis) |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Method Rationale:
-
A C18 column is a good starting point for the separation of moderately polar phenolic compounds.
-
The use of formic acid in the mobile phase helps to control the pH and ensure good peak shape for the acidic phenol.
-
A gradient elution is necessary to separate the parent compound from potential degradation products which may have significantly different polarities.
-
Monitoring at multiple wavelengths is recommended as the parent compound and its degradation products (e.g., the aminophenol and nitrophenol) will have different UV absorbance maxima.
Caption: General workflow for HPLC analysis.
V. Degradation Pathway Overview
Based on the chemical nature of this compound, a plausible degradation pathway under common stress conditions is proposed below. This pathway involves the key transformations of the nitroso group.
Caption: Proposed degradation pathways for this compound.
This guide provides a foundational framework for working with this compound. Given the limited specific stability data in the public domain, it is crucial to perform your own stability assessments under your specific experimental conditions.
VI. References
-
Benchchem. This compound | 4965-29-1.
Sources
Technical Support Center: Troubleshooting Color Changes in Nitrosophenol Reactions
Welcome to the technical support center for nitrosophenol reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter unexpected color changes during the synthesis, handling, or analysis of nitrosophenol compounds. As a self-validating system, this document provides not only procedural steps but also the underlying chemical principles to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common color-related queries we receive.
Q1: My reaction to form a p-nitrosophenol turned intensely yellow/orange upon adding a base. Is this normal?
A: Yes, this is a classic and expected observation. The hydroxyl group of a phenol is weakly acidic. In the presence of a base, it deprotonates to form a phenoxide ion. For p-nitrosophenol and its analogue p-nitrophenol, this deprotonation extends the conjugated π-system of the molecule to include the lone pair on the oxygen atom and the nitro/nitroso group. This extension of conjugation, known as an auxochromic shift, decreases the energy gap between the HOMO and LUMO, shifting the compound's absorption maximum to a longer wavelength (a bathochromic shift) and resulting in a distinct yellow color.[1][2] In acidic or neutral conditions, the compound is protonated and typically appears colorless or pale yellow.[3][4]
Q2: I performed the Liebermann's nitroso reaction, but the color sequence was muddy and not the clear brown → green → blue described in the literature. What happened?
A: The Liebermann test is highly sensitive to reaction conditions and substrate purity. A muddy or unclear color progression often points to one of the following:
-
Contaminated Phenol: The starting phenol may be oxidized or contain impurities that interfere with the reaction, leading to dark, tar-like side products.
-
Incorrect Acid Concentration: The reaction requires concentrated sulfuric acid. If the acid is too dilute, it will not effectively generate the necessary electrophile (nitrosonium ion, NO⁺) from sodium nitrite, leading to an incomplete reaction.[5]
-
Temperature Control: The initial reaction should be kept cold. Allowing the temperature to rise can cause unwanted side reactions and decomposition, resulting in a dark, complex mixture.
-
Excess Nitrous Acid: Using too much sodium nitrite can lead to the formation of diazonium salts or other colored byproducts, obscuring the desired color changes.[5][6]
Q3: My isolated, solid p-nitrosophenol is a dull brown or reddish color, not the expected pale yellow or greenish-brown. Is it impure?
A: This is a common issue and can be attributed to several factors. While it may indicate impurities, it could also be due to the inherent properties of the compound.
-
Oxidation: Nitrosophenols, particularly in the presence of light and air, can oxidize over time to form more highly colored degradation products.[7] This is a frequent cause of discoloration upon storage.
-
Polymorphism: Some compounds, like 4-nitrophenol, can exist in different crystalline forms (polymorphs), each with a different color. One form might be colorless, while another is yellow and can gradually turn red upon exposure to sunlight.[1]
-
Residual Impurities: Even small amounts of highly colored byproducts from the synthesis can impart a significant color to the final product.[8] These could be azo compounds or other condensation products.
Q4: My entire reaction turned into a dark brown or black tar. Is it a complete failure?
A: While this is not an ideal outcome, it doesn't always mean the reaction is a total loss. This result typically indicates decomposition or polymerization. The primary causes are often excessive heat, incorrect stoichiometry (especially of the nitrosating agent), or a highly reactive substrate. Before discarding the batch, a small sample should be taken, diluted in a suitable solvent, and analyzed by Thin Layer Chromatography (TLC) to see if any of the desired product is present. It may be possible to salvage some material through purification, though yields will likely be low.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing Unexpected Color During Synthesis
An unexpected color during the reaction is a real-time indicator that the process is deviating from the intended pathway. Use the following guide and the diagnostic workflow to identify the root cause.
Common Problem Scenarios & Solutions:
-
Issue: Reaction is Immediately Dark/Tarry on Reagent Addition.
-
Probable Cause: The reaction temperature is too high, or the addition of the nitrosating agent (e.g., nitrous acid) was too fast. This causes rapid, uncontrolled side reactions and decomposition.[9]
-
Solution: Maintain strict temperature control, typically 0-5 °C, using an ice/salt bath. Add the nitrosating agent dropwise or in small portions with vigorous stirring to dissipate local heat.
-
-
Issue: The Reaction Fails to Develop the Expected Color.
-
Probable Cause: The nitrosating agent was not formed effectively. This is common when using old sodium nitrite or insufficiently acidic conditions.
-
Solution: Use fresh, dry sodium nitrite. Ensure the sulfuric acid is concentrated and that the pH of the medium is strongly acidic to favor the formation of the nitrosonium ion (NO⁺).
-
-
Issue: The Reaction Color Fades or Changes Unexpectedly Over Time.
-
Probable Cause: The nitrosophenol product may be unstable under the reaction conditions. Some nitrosophenols can be susceptible to oxidation or rearrangement.[7][10] Alternatively, the color may be pH-dependent, and the reaction's pH is drifting.
-
Solution: Work under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Monitor the pH throughout the reaction and make adjustments as necessary. Consider if the solvent choice is appropriate, as some solvents can affect reaction kinetics.[11][12]
-
Use this decision tree to trace the source of your color issue.
Caption: Troubleshooting workflow for in-reaction color changes.
Guide 2: Correcting Off-Color in the Final Isolated Product
An off-color final product compromises purity and can interfere with downstream applications. This guide focuses on post-synthesis purification.
| Observed Color | Potential Cause(s) | Chemical Class of Impurity | Recommended Action |
| Brown/Red | Air oxidation of the product; polymerization.[7] | Quinone-like structures, polymeric tars. | 1. Recrystallization from a suitable solvent. 2. Column chromatography (silica or alumina).[8] |
| Yellow/Orange | Residual phenoxide salt due to incomplete neutralization.[1] | Deprotonated nitrosophenol. | Wash with a dilute acid (e.g., 0.1 M HCl), followed by deionized water, then dry thoroughly. |
| Dark Green/Blue | Trapped metal complexes (e.g., from reactors or catalysts).[13] | Metal-nitrosophenolato complexes. | Treat a solution of the product with a chelating agent (e.g., EDTA), followed by extraction and recrystallization. |
| Grayish/Dull | Presence of insoluble inorganic salts or carbonaceous material. | Byproducts (e.g., Na₂SO₄), activated carbon fines. | Dissolve the product in a minimal amount of hot solvent and perform a hot filtration to remove insoluble matter before recrystallization. |
The classic color sequence of the Liebermann test is a direct result of the formation of specific, pH-sensitive chromophores. Understanding this pathway is key to diagnosing deviations.
Caption: Simplified reaction pathway for the Liebermann test.[14][15][16]
Key Experimental Protocols
Protocol 1: pH Adjustment for Color Control in Nitrophenol Reactions
This protocol is critical when working with pH-sensitive compounds like p-nitrophenol to ensure accurate color interpretation.[1]
-
Calibration: Calibrate a pH meter using standard buffers (pH 4, 7, and 10) before use.
-
Initial Measurement: Dissolve a small, representative sample of your reaction mixture or product in a suitable solvent (e.g., a water/ethanol mixture) and measure the initial pH.
-
Acidic Adjustment: To protonate the phenol and render it colorless, add 0.1 M HCl dropwise with stirring. Monitor the pH continuously until it is below 5.4.[1]
-
Basic Adjustment: To deprotonate the phenol and generate the yellow phenoxide, add 0.1 M NaOH dropwise with stirring. A stable yellow color indicates a pH above 7.5.[1] For quantitative analysis, ensure the final pH is >9.2 to guarantee over 99% ionization.[1]
-
Documentation: Record the initial and final pH values, along with the corresponding color observations.
Protocol 2: Decolorization of a Crude Nitrosophenol Product
This procedure uses activated carbon to remove highly colored, non-polar impurities from a final product.[8]
-
Dissolution: Dissolve the crude, colored nitrosophenol product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Carbon Addition: Add activated carbon to the hot solution. The amount should be approximately 1-2% of the solute's weight. Caution: Adding carbon to a near-boiling solution can cause vigorous bumping.
-
Reflux: Gently reflux the mixture for 5-10 minutes. Do not reflux for too long, as this can cause the desired product to adsorb onto the carbon as well.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the pure, decolorized crystals by vacuum filtration and wash with a small amount of cold solvent.
References
- Fiveable. P-Nitrophenol Definition.
- Wikipedia. 4-Nitrophenol.
- Brainly. Explain the effect of pH on p-nitrophenol (pNP)
- BenchChem.
- National Institutes of Health (PMC). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction.
- Filo. In the Libermann's nitroso reaction, sequential changes in the colour of....
- askIITians. In Liebermann's nitroso reaction, change in colour of phenol occurs a.
- Atmospheric Chemistry and Physics. Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption.
- Homework.Study.com. pH changes will affect the visibility of p-nitrophenol.
- Vedantu. In Liebermanns nitroso reaction change in colour of class 12 chemistry ICSE.
- ResearchGate.
- Testbook. In the Liebermann's nitroso reaction, sequential changes in the colour of phenol occurs as.
- Vedantu.
- Environmental Science: Atmospheres (RSC Publishing). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- PubMed Central (PMC). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles.
- Atmospheric Chemistry and Physics. Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism and light absorption.
- Wikipedia. Phenol.
- Biotage.
Sources
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. fiveable.me [fiveable.me]
- 4. homework.study.com [homework.study.com]
- 5. In Liebermanns nitroso reaction change in colour of class 12 chemistry ICSE [vedantu.com]
- 6. Explain Liebermanns nitroso reaction with at least class 11 chemistry CBSE [vedantu.com]
- 7. ACP - Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption [acp.copernicus.org]
- 8. biotage.com [biotage.com]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 12. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In the Libermann's nitroso reaction, sequential changes in the colour of .. [askfilo.com]
- 15. In Liebermann’s nitroso reaction, change in colour of phenol occurs a - askIITians [askiitians.com]
- 16. In the Liebermann's nitroso reaction, sequential changes in the colour of phenol occurs as [infinitylearn.com]
Technical Support Center: Purification of 2,6-Dimethyl-4-nitrosophenol
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 2,6-Dimethyl-4-nitrosophenol. It provides in-depth troubleshooting advice and detailed protocols grounded in chemical principles to ensure the integrity and purity of your final compound.
Introduction: The Unique Challenges of this compound
This compound is a valuable synthetic intermediate, but its purification is often complicated by a confluence of inherent chemical properties. Unlike more stable aromatic compounds, its purification requires a nuanced approach that accounts for three primary challenges:
-
Tautomerism: The compound exists in a dynamic equilibrium between the phenolic nitroso form and the more stable quinone monoxime form. This equilibrium is sensitive to solvent, pH, and temperature, which can lead to purification artifacts such as broad or split peaks in chromatography.
-
Thermal and pH Instability: The nitroso group is highly reactive and susceptible to oxidation and degradation, particularly at elevated temperatures and non-neutral pH. This can result in the formation of tarry byproducts and the corresponding 2,6-dimethyl-4-nitrophenol.
-
Impurity Profile: The synthesis via direct nitrosation of 2,6-dimethylphenol can lead to a variety of impurities, including unreacted starting material, over-nitrosated products, and polymeric tars, all of which can complicate downstream purification.
This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, tarry solid. Is this normal, and can it be purified?
A1: Yes, the formation of dark, often tarry, material is a common issue in the synthesis of nitrosophenols. This is typically due to oxidative side reactions and polymerization of the desired product, which is exacerbated by elevated temperatures and localized excesses of the nitrosating agent. Purification is possible, but it is crucial to avoid aggressive heating during the work-up and subsequent purification steps. A preliminary purification can often be achieved by dissolving the crude product in a cold, dilute alkaline solution (e.g., 1M sodium carbonate), which will deprotonate the phenolic hydroxyl group and bring the desired compound into the aqueous phase, leaving behind some of the non-polar tarry impurities. The product can then be precipitated by careful acidification with a dilute acid (e.g., 1M HCl) at low temperatures.
Q2: The color of my this compound sample changes when I dissolve it in different solvents. Why does this happen?
A2: The color change is a direct consequence of the tautomeric equilibrium between the yellow-brown nitrosophenol form and the colorless or pale yellow quinone monoxime form. The position of this equilibrium is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. In many cases, the quinone monoxime tautomer is the more stable form, especially in the solid state[1]. The presence of two tautomers in solution can also lead to challenges in characterization and purification.
Q3: What is the general stability of this compound, and how should I store it?
A3: this compound is sensitive to heat, light, and strong acids or bases. It is recommended to store the purified solid in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Avoid storing it in solution for extended periods, as this can accelerate decomposition.
Troubleshooting Guide: Recrystallization
Recrystallization is a common and effective method for purifying this compound, but it can be fraught with challenges.
Common Recrystallization Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the crude material is as pure as possible before recrystallization. - Cool the solution slowly and with gentle agitation. - Add a seed crystal to induce crystallization. |
| Poor Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a solvent in which the compound has lower solubility at cold temperatures. - Employ a two-solvent system, where the compound is soluble in one ("good") solvent and insoluble in the other ("poor") solvent. - Minimize the amount of hot solvent used to dissolve the compound. |
| Co-precipitation of Tarry Impurities | The tarry impurities are partially soluble in the recrystallization solvent. | - Treat the hot solution with activated charcoal to adsorb colored impurities before filtration. - Perform a preliminary purification step (e.g., acid-base extraction) to remove the bulk of the tar before recrystallization. |
| No Crystal Formation | The solution is not sufficiently saturated, or there are no nucleation sites. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
Recrystallization Troubleshooting Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
Troubleshooting Guide: Column Chromatography
Column chromatography can offer higher resolution purification but is complicated by the tautomerism of this compound.
Common Chromatography Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | On-column tautomerization; interaction of the phenolic hydroxyl group with active sites on the silica gel. | - Use a reverse-phase column (e.g., C18) with a buffered mobile phase to stabilize the tautomeric form.[1][2] - For normal phase chromatography, consider adding a small amount of a polar modifier (e.g., acetic acid) to the eluent to suppress interactions with the stationary phase. |
| Poor Separation from Impurities | Co-elution of impurities with similar polarity. | - Optimize the mobile phase composition. For reverse-phase, adjust the ratio of organic solvent to aqueous buffer. - Consider using a different stationary phase with alternative selectivity. |
| Compound Degradation on Column | The stationary phase (e.g., silica gel) can be acidic and may catalyze degradation. | - Use a deactivated or neutral stationary phase. - Perform the chromatography quickly and at room temperature. - Consider using a less aggressive purification technique if the compound is highly sensitive. |
| Irreversible Adsorption | Strong interaction of the compound with the stationary phase. | - Add a competitive binding agent to the mobile phase. - If using normal phase, a small percentage of a more polar solvent can help to elute the compound. |
Chromatography Troubleshooting Workflow
Caption: A workflow for troubleshooting column chromatography of this compound.
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol describes a robust method for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol with stirring until the solid is completely dissolved. It is crucial to use the minimum volume of solvent to ensure a good recovery.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., tar), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water (e.g., 50:50 mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., < 40°C) to avoid thermal degradation.
Purity Assessment
The purity of the final product should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 50 mM acetate buffer at pH 5.0) can be effective[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any residual impurities.
-
Melting Point: A sharp melting point range is indicative of a high-purity compound.
References
- SIELC Technologies. (n.d.). Separation of Phenol, 2,6-dimethyl-4-nitroso- on Newcrom R1 HPLC column.
Sources
Technical Support Center: Regioselectivity in the Nitrosation of Substituted Phenols
Welcome to the technical support center dedicated to providing in-depth guidance on improving the regioselectivity of the nitrosation of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and enhance control over reaction outcomes. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nitrosation of phenol is yielding a mixture of ortho and para isomers. How can I favor the formation of the para product?
This is a common challenge rooted in the fundamental principles of electrophilic aromatic substitution on an activated ring. The hydroxyl group of phenol is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2] This increased electron density is most pronounced at the ortho and para positions, making them susceptible to attack by the electrophile, the nitrosonium ion (NO⁺).[3][4]
Several factors can be manipulated to enhance the yield of the para isomer:
-
Steric Hindrance: The ortho positions are sterically more hindered than the para position. By using a bulkier nitrosating agent or introducing bulky substituents on the phenol ring, you can disfavor attack at the ortho position.
-
Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable product. In the case of nitrosation of phenol, the para isomer is often the thermodynamically favored product.[5][6][7] A kinetic-thermodynamic control study can help elucidate the optimal temperature for your specific substrate.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Less polar solvents may favor the para isomer by minimizing solvation of the transition state leading to the ortho product.[8][9] Experimenting with solvents like dichloromethane or carbon tetrachloride could be beneficial.[10]
Troubleshooting Workflow for Increasing para-Selectivity:
Caption: Workflow for optimizing para-selectivity in phenol nitrosation.
Q2: I am trying to synthesize the ortho-nitrosophenol, but the yield is consistently low. What strategies can I employ to improve ortho-selectivity?
Favoring the ortho isomer often requires overcoming the thermodynamic preference for the para product. Here are some strategies to consider:
-
Chelation Control: The presence of certain metal ions can promote ortho-nitrosation through chelation. The metal ion can coordinate to the hydroxyl group and the incoming nitroso group, stabilizing the transition state leading to the ortho product.
-
Hydrogen Bonding: In some cases, intramolecular hydrogen bonding between the hydroxyl group and the nitroso group can stabilize the ortho isomer.[11] This effect can be influenced by the choice of solvent. Protic solvents that can compete for hydrogen bonding may disfavor ortho formation.
-
Kinetic Control: Running the reaction at a slightly elevated temperature for a shorter duration might favor the kinetically controlled ortho product, which may form faster but is less stable than the para isomer.[5][6][7]
Experimental Protocol for Enhancing ortho-Selectivity:
A detailed protocol for the synthesis of o-nitrosophenol can be found in various resources.[12] The general steps involve the careful addition of a nitrite salt to a solution of the phenol in an acidic medium at low temperatures.
Key Parameters for ortho-Selectivity:
| Parameter | Condition to Favor ortho-Isomer | Rationale |
| Temperature | Slightly elevated (monitor carefully) | Favors the kinetically controlled product. |
| Solvent | Aprotic, non-polar | Minimizes disruption of intramolecular H-bonding. |
| Additives | Lewis acids (e.g., AlCl₃) | Can promote ortho attack through complexation. |
| Reaction Time | Shorter | To isolate the kinetic product before equilibration. |
Q3: My reaction is producing significant amounts of dinitrated or other side products. How can I minimize these?
The formation of byproducts is often a result of the high reactivity of the phenolic ring.[1] Here’s how to address this:
-
Control of Stoichiometry: Use a slight excess of the phenol relative to the nitrosating agent to ensure the complete consumption of the latter.
-
Slow Addition: Add the nitrosating agent (e.g., a solution of sodium nitrite) dropwise to the reaction mixture with vigorous stirring. This maintains a low instantaneous concentration of the nitrosating agent, reducing the likelihood of multiple substitutions.
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to decrease the overall reaction rate and improve selectivity.[2] Overheating can lead to oxidation and the formation of tars.[13]
-
pH Control: The pH of the reaction medium is critical. The nitrosating agent, nitrous acid, is in equilibrium with other species. Maintaining an optimal pH (around 3-5) is often necessary for efficient C-nitrosation.[8]
Mechanism of Nitrosation and Side Reactions:
Caption: Reaction pathways in phenol nitrosation, including side reactions.
Q4: I am working with a phenol that has an electron-withdrawing substituent. The reaction is very slow or does not proceed. What can I do?
Electron-withdrawing groups (EWGs) deactivate the aromatic ring towards electrophilic substitution by reducing its electron density.[14][15] This makes the reaction with the relatively weak electrophile NO⁺ more difficult.
Strategies for Nitrosating Deactivated Phenols:
-
Stronger Nitrosating Conditions:
-
Increased Acidity: Using a stronger acid catalyst can increase the concentration of the more electrophilic nitrosonium ion (NO⁺).
-
Higher Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this must be balanced against the risk of side reactions.
-
-
Alternative Nitrosating Agents: Consider using more potent nitrosating agents, such as nitrosonium tetrafluoroborate (NO⁺BF₄⁻).
-
Catalysis: The use of specific catalysts can facilitate the reaction. For instance, solid acid catalysts have been shown to be effective in some cases.[10]
Q5: How do I accurately determine the ortho/para ratio of my product mixture?
Accurate determination of the isomer ratio is crucial for optimizing your reaction. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for separating and quantifying isomers. A well-chosen column and mobile phase can provide excellent resolution.
-
Gas Chromatography (GC): If the nitrosophenols are sufficiently volatile and thermally stable, GC can be an effective separation and quantification method. Derivatization may be necessary in some cases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomer ratio by integrating the signals corresponding to unique protons on the ortho and para isomers.
Analytical Method Selection Guide:
| Method | Advantages | Considerations |
| HPLC | High resolution, good for non-volatile compounds | Requires method development (column, mobile phase) |
| GC | High efficiency, good for volatile compounds | Potential for thermal degradation of analytes |
| ¹H NMR | Rapid, non-destructive, provides structural information | Requires distinct signals for each isomer, may have lower sensitivity |
References
- Quora. (2019, June 19). What is the mechanism of nitrosation of phenol?
- Chemistry Stack Exchange. (2014, October 9). Why is the para product major in the nitrosation of phenol?
- RefinerLink. (n.d.). Electrophilic aromatic substitution reaction of phenol.
- Organic Syntheses. (n.d.). m-NITROPHENOL.
- Pearson+. (n.d.). The nitration of phenol is faster and produces ortho and para pro...
- Quora. (2018, August 10). Why is it when we do a nitration of phenol, we obtain ortho-, para-, mono-, and nitro- derivatives of phenol, but when we do a nitration followed by sulphonation, we obtain picric acid?
- Hussain, A., et al. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The nitrous acid-catalysed nitration of phenol.
- SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
- González-Mancebo, S., et al. (2002). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. Monatshefte für Chemie/Chemical Monthly, 133(2), 157-166.
- ResearchGate. (1980). The mechanism of nitrosation of 4-nitrophenol with aqueous nitrous acid.
- Biswas, K. G. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers.
- Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. (n.d.).
- Google Patents. (n.d.). Nitrosation of phenols.
- (PDF) Nitration of substituted phenols by different efficient heterogeneous systems. (n.d.).
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Quora. (2018, October 14). Why do phenols are very reactive towards electrophilic aromatic substitution?
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- ResearchGate. (n.d.). Effect of solvents on regioselectivity of anisole nitration.
- ACS Publications. (n.d.). Nitrosation of Phenolic Compounds: Inhibition and Enhancement.
- ResearchGate. (n.d.). Nitrosation reactions of phenolic compounds.
- A practical approach for regioselective mono-nitration of phenols under mild conditions. (n.d.).
- PubMed. (n.d.). Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation.
- ResearchGate. (n.d.). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- ResearchGate. (n.d.). Effect of solvent on the time and yield of the reaction of phenol and...
- ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.
- Khan Academy. (2022, November 29). Nitration of Phenols.
- A kinetic study of phenol nitration and nitrosation with nitrous acid in the dark. (n.d.).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Reddit. (2015, February 18). Trinitration of phenols.
- Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?
- Khan Academy. (n.d.). Nitration of Phenols.
Sources
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. refinerlink.com [refinerlink.com]
- 4. echemi.com [echemi.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. jackwestin.com [jackwestin.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Temperature Control During Exothermic Nitrosation Reactions
A Foreword from Your Senior Application Scientist:
Welcome to the technical support center dedicated to one of the most critical aspects of process safety: managing the temperature of exothermic nitrosation reactions. Nitrosation is a powerful tool in synthetic chemistry, but its inherent exothermic nature demands rigorous control to prevent thermal runaways.[1][2][3] An imbalance between the rate of heat generation and heat removal can lead to a rapid, self-accelerating increase in temperature and pressure, potentially resulting in catastrophic equipment failure.[3][4][5]
This guide is designed for you—the researcher at the bench and the professional in drug development. It moves beyond simple protocols to explain the fundamental principles behind thermal management. My goal is to equip you not just with steps to follow, but with the understanding to make informed, safe, and effective decisions during your work. Here, we will dissect common problems, explore their root causes, and provide actionable, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the thermal hazards of nitrosation reactions.
Q1: What makes the nitrosation of amines so exothermic?
A1: The nitrosation of a primary or secondary amine with a nitrosating agent, typically formed in situ from sodium nitrite and a strong acid, involves the formation of a stable N-N bond and a water molecule.[6] The reaction R₂NH + HONO → R₂N-NO + H₂O is thermodynamically favorable, releasing significant energy as heat (a negative enthalpy of reaction, ΔHr).[5] This exotherm is driven by the high stability of the resulting N-nitrosamine and water compared to the reactants.
Q2: What is a "thermal runaway" and why is it a critical risk in nitrosation?
A2: A thermal runaway is a positive feedback loop where the heat generated by the reaction increases the reaction's temperature, which in turn exponentially accelerates the reaction rate, causing it to generate even more heat.[3][4] If the reactor's cooling system cannot remove this heat faster than it is generated, the temperature and pressure can rise uncontrollably, leading to a "thermal explosion."[3] Nitrosation reactions are particularly susceptible because of their high exothermicity and the potential for secondary decomposition reactions at elevated temperatures, which can release large volumes of gas and even more energy.[5][7]
Q3: What are the primary factors that influence the rate of heat generation?
A3: The rate of heat generation is a function of several variables:
-
Rate of Reagent Addition: This is the most critical control parameter. Adding the nitrosating agent too quickly can generate heat faster than the cooling system can handle.[8]
-
Concentration of Reactants: Higher concentrations lead to more frequent molecular collisions and a faster reaction rate, increasing heat output.[9] Diluting the reaction mass is a common strategy to moderate the exotherm.[8]
-
Temperature: As dictated by the Arrhenius equation, reaction rates increase exponentially with temperature.[4] This is the core driver of a thermal runaway.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where reactants are highly concentrated and the temperature is significantly higher than the bulk measurement.[10][11] These hot spots can initiate a runaway.[1]
Q4: How do I choose an appropriate cooling system for my reactor?
A4: The choice depends on the scale and the determined heat of reaction.
-
Laboratory Scale (mL to ~1L): Simple ice baths (0°C) or dry ice/acetone baths (-78°C) are often sufficient for controlling small-scale reactions.
-
Bench-top Reactors (1L to 50L): A jacketed reactor connected to a circulating chiller/heater (circulator) is essential.[12] This allows for precise temperature control, with the circulator automatically adjusting the flow of cooling fluid to maintain a setpoint.
-
Pilot Plant & Production Scale (>50L): These systems require robust heat management, often involving external heat exchangers, internal cooling coils, or even reflux cooling, where the boiling of the solvent removes heat.[10][12][13][14]
Q5: What is reaction calorimetry and why is it essential for safe scale-up?
A5: Reaction calorimetry (RC) is an experimental technique used to measure the amount of heat released or absorbed by a chemical reaction in real-time.[15][16] An RC system, like an EasyMax HFCal, measures the temperature difference between the reactor and the jacket to calculate the heat flow.[15] This data is critical for safe scale-up because it allows you to determine key safety parameters, including:
-
Heat of Reaction (ΔHr): The total energy released per mole.[5]
-
Heat Flow (Q): The rate of heat generation at any given time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.[5][10] This is a worst-case scenario calculation that dictates the required safety measures.[10]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction could reach in a cooling failure scenario, which helps determine if a dangerous secondary decomposition could be triggered.[5]
Performing calorimetry at the lab scale is a non-negotiable step before attempting to scale up any potentially hazardous exothermic reaction.[10][17]
Section 2: Troubleshooting Guide
This guide provides direct answers to specific problems you may encounter during your experiments.
Problem 1: My reaction temperature is consistently overshooting the setpoint during nitrite addition.
-
Immediate Action: Immediately stop the addition of the nitrosating agent.[1][8]
-
Likely Cause 1: Addition Rate is Too High. The rate of heat generation is exceeding the real-time capacity of your cooling system.
-
Solution: Reduce the addition rate. For highly exothermic reactions, a slow, continuous, dropwise addition is necessary.[8] Using a syringe pump provides precise and consistent control.
-
-
Likely Cause 2: Insufficient Cooling Capacity. Your cooling bath or circulator cannot remove heat fast enough.
-
Solution: Ensure your cooling bath has sufficient volume and surface area (e.g., use a larger bath with more ice/dry ice). For circulators, check that the fluid is at the lowest possible temperature and the pump is running at maximum flow.
-
-
Likely Cause 3: Poor Heat Transfer. The heat from the reaction mass is not efficiently reaching the cooling jacket.
Problem 2: I've observed a sudden, rapid, and unexpected temperature spike.
-
Immediate Action: THIS IS A POTENTIAL RUNAWAY SCENARIO.
-
STOP ALL REAGENT ADDITION.[1]
-
MAXIMIZE COOLING: Activate any emergency cooling systems.[1][8] If using a bath, add more dry ice or ice.
-
ALERT PERSONNEL: Inform colleagues and prepare for an emergency evacuation.
-
PREPARE TO QUENCH: If the temperature continues to rise uncontrollably and it is safe to do so, add a pre-prepared quenching agent (e.g., a large volume of a cold, inert solvent or a chemical quencher like sulfamic acid for residual nitrite) to stop the reaction.[19][20]
-
-
Post-Incident Analysis (Root Cause):
-
Accumulation: Did the reaction fail to initiate at the low temperature, leading to a buildup of unreacted nitrite that then reacted all at once?[5] This is a common and extremely dangerous scenario. Use in-situ monitoring (like FTIR) or calorimetry to ensure the reaction is proceeding as the reagent is added.[5]
-
Agitator Failure: Did the stirrer stop, leading to the formation of a massive hot spot?[1] Always ensure your overhead stirrer is functioning correctly.
-
Contamination: Was a contaminant introduced that catalyzed the reaction or initiated a decomposition?[17]
-
Problem 3: My cooling system seems adequate, but the reaction is still difficult to control, especially at a larger scale.
-
Likely Cause: Scale-Up Heat Transfer Issues. The relationship between reactor volume and heat transfer area is not linear. As you scale up a reactor, the volume (which generates heat) increases by the cube of the radius (r³), while the jacketed surface area (which removes heat) only increases by the square of the radius (r²).[17] This means larger reactors are inherently less efficient at removing heat.
-
Solution 1: Re-evaluate Process Parameters. You cannot simply use the same addition rates and concentrations from a 100 mL flask in a 20 L reactor. The addition rate must be significantly slower to match the lower surface-area-to-volume ratio. Reaction calorimetry data is essential for modeling this.[15]
-
Solution 2: Enhance Heat Transfer. For larger vessels, a jacket alone may be insufficient. Consider reactors with internal cooling coils or an external heat exchanger loop to increase the heat transfer surface area.[10][13]
-
Solution 3: Switch to a Semi-Batch or Continuous Flow Process. Instead of adding all of one reagent to another (batch), a semi-batch process involves the controlled addition of one reagent over time.[12] Continuous flow (or microreactors) offer superior heat transfer due to their extremely high surface-area-to-volume ratio, making them an inherently safer option for highly exothermic reactions.[19][21]
-
Visualizing Heat Management Logic
The following diagram illustrates the fundamental balance required for thermal control.
Caption: A decision-making workflow for addressing temperature overshoots.
Section 4: Data Summary Table
The following table summarizes key thermal safety parameters and their importance in managing exothermic nitrosation reactions.
| Parameter | Symbol | Typical Units | Significance & Method of Determination |
| Heat of Reaction | ΔHr | kJ/mol | Total energy released. A high value indicates significant runaway potential. Determined by Reaction Calorimetry (RC). [5] |
| Heat Flow | Qr | W or J/s | Instantaneous rate of heat generation. Must be less than the maximum cooling capacity of the reactor. Measured directly by RC. |
| Heat Transfer Coefficient | U | W/(m²·K) | A measure of how efficiently heat moves from the reaction mass to the cooling jacket. Depends on mixing, fluid properties, and reactor design. Determined by RC calibration. [15][21] |
| Adiabatic Temperature Rise | ΔTad | °C or K | The "worst-case" temperature increase assuming zero heat loss to the surroundings. A critical indicator of runaway severity. Calculated from ΔHr and the heat capacity (Cp) of the reaction mass. [5][10] |
| Max Temp. of Synthesis Rxn | MTSR | °C | The maximum temperature the reaction would reach under cooling failure, considering the starting temperature and ΔTad. Used to assess if a secondary decomposition can be triggered. [5][19] |
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- Heat Exchange in Reactors and Its Effect on Reaction Processes. (n.d.). Farabi University.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
- Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.
- The heat transfer device of the reactor. (n.d.). TANGLIAN Chemistry.
- Heat Exchangers in Chemical Reactors: Types and Functions. (2024). Jinzong Machinery.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
- Williams, C., Cox, B., & Meason, L. (2003). Nitrosation reaction using isothermal power compensation calorimetry. Journal of Thermal Analysis and Calorimetry, 72(3), 855–865.
- Cherkasov, N. (2021).
- Technical Support Center: Managing Thermal Runaway in Nitr
- An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. (n.d.). Worcester Polytechnic Institute.
- Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. (2025). Benchchem.
- Highly Exothermic Reaction Temper
- Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry. (n.d.). Mettler Toledo.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Tips for Troubleshooting Common Thermal He
- Nitrosation and nitrosyl
- Chemical kinetics. (n.d.). Wikipedia.
- Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo.
- Heat Management in Chemical Reactors-Solved and Unsolved Problems. (2018).
- Thermal runaway. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. journals.flvc.org [journals.flvc.org]
- 5. mt.com [mt.com]
- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 7. icheme.org [icheme.org]
- 8. labproinc.com [labproinc.com]
- 9. Chemical kinetics - Wikipedia [en.wikipedia.org]
- 10. amarequip.com [amarequip.com]
- 11. researchgate.net [researchgate.net]
- 12. eng-tips.com [eng-tips.com]
- 13. The heat transfer device of the reactor [tanglianchem.com]
- 14. jinzongmachinery.com [jinzongmachinery.com]
- 15. mt.com [mt.com]
- 16. mt.com [mt.com]
- 17. fauske.com [fauske.com]
- 18. unitbirwelco.com [unitbirwelco.com]
- 19. process-technology-online.com [process-technology-online.com]
- 20. akjournals.com [akjournals.com]
- 21. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
preventing oxidation of 2,6-Dimethyl-4-nitrosophenol to nitrophenol
A Senior Application Scientist's Guide to Preventing Oxidation to 2,6-Dimethyl-4-nitrophenol
Welcome to the Technical Support Center for 2,6-Dimethyl-4-nitrosophenol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of the oxidation of this compound to its corresponding nitrophenol impurity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and purity of your compound throughout your experiments.
Introduction: The Oxidation Challenge
This compound is a valuable intermediate in various synthetic pathways. However, its nitroso group is susceptible to oxidation, leading to the formation of 2,6-Dimethyl-4-nitrophenol. This impurity can significantly impact reaction outcomes, biological activity, and the overall integrity of your research. Understanding and mitigating this oxidative degradation is crucial for reliable and reproducible results.
This guide will equip you with the knowledge and practical techniques to effectively prevent this unwanted oxidation, ensuring the quality of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The primary culprits are exposure to atmospheric oxygen, elevated temperatures, and light. The nitroso group (-N=O) is prone to oxidation to a nitro group (-NO2) in the presence of an oxidizing agent, with atmospheric oxygen being the most common. This process can be accelerated by heat and certain wavelengths of light, which can provide the activation energy for the oxidation reaction.
Q2: How can I visually detect the presence of the 2,6-Dimethyl-4-nitrophenol impurity?
A2: While both compounds can be colored, a noticeable change in the color of your this compound sample, often to a more intense yellow or brownish hue, can be an initial indicator of oxidation. However, visual inspection is not a reliable method for quantification. Chromatographic techniques like HPLC or TLC are necessary for accurate detection and quantification of the nitrophenol impurity.
Q3: Are there any recommended antioxidants to prevent this oxidation?
A3: Yes, the use of antioxidants is a highly effective strategy. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are excellent choices.[1][2][3][4] These compounds act as radical scavengers, effectively neutralizing reactive oxygen species that can initiate the oxidation of the nitroso group.[2] Phenolic compounds, in general, can also exhibit antioxidant properties.[5][6][7]
Q4: What is the role of an inert atmosphere, and when should I use it?
A4: An inert atmosphere, typically created using nitrogen or argon gas, displaces oxygen from the reaction or storage environment.[8][9][10][11][12] This is a fundamental technique for handling air-sensitive compounds.[13] You should work under an inert atmosphere whenever this compound is handled outside of a sealed container, especially during reactions, transfers, and solvent removal.[13]
Q5: How does pH affect the stability of this compound?
A5: The stability of phenolic compounds can be pH-dependent.[14][15][16][17][18] While specific data for this compound is limited, related compounds like p-nitrophenol show greater stability at a higher pH (≥9) where the phenoxide ion is the dominant species.[14] However, the optimal pH for your specific application will also depend on the reaction conditions and the stability of other reagents. It is advisable to conduct small-scale trials to determine the optimal pH for your experimental setup.
Troubleshooting Guide: Proactive and Reactive Measures
This section provides a structured approach to troubleshooting and preventing the oxidation of this compound.
Proactive Measures: Best Practices for Handling and Storage
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Always handle under an inert atmosphere (Nitrogen or Argon).[8][9][10][11][12] | Displacing oxygen prevents the primary oxidizing agent from reacting with the nitroso group. |
| Temperature | Store at low temperatures (2-8 °C is recommended). Avoid repeated freeze-thaw cycles. | Lower temperatures decrease the rate of chemical reactions, including oxidation.[19][20] |
| Light | Store in amber vials or protect from light with aluminum foil.[13] | Light, particularly UV light, can provide the energy to initiate and accelerate oxidation.[21][22][23] |
| Antioxidants | Add a small amount of a suitable antioxidant (e.g., Ascorbic Acid or α-Tocopherol) to solutions.[1][2][4] | Antioxidants act as sacrificial agents, reacting with and neutralizing oxidizing species.[2][24][25] |
| pH | Maintain a slightly basic pH for solutions where appropriate for the experimental design.[14] | For some phenolic compounds, the phenoxide form is more stable against oxidation.[14] |
| Solvent Quality | Use freshly distilled or degassed solvents. | Solvents can contain dissolved oxygen which can contribute to oxidation. |
Reactive Measures: Identifying and Addressing Oxidation
Problem: You suspect your this compound has oxidized.
Workflow for Investigation and Mitigation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 3. Preventive action of vitamin C on nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dsm-firmenich.com [dsm-firmenich.com]
- 5. Stabilities of tocopherols and phenolic compounds in virgin olive oil during thermal oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effect of phenolic compounds, alpha-tocopherol, and other minor components in virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Inert gas - Wikipedia [en.wikipedia.org]
- 10. Oxidation prevention - Presscon [presscon.com]
- 11. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 12. Inert gas | wein.plus Lexicon [glossary.wein.plus]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iagim.org [iagim.org]
- 22. database.ich.org [database.ich.org]
- 23. q1scientific.com [q1scientific.com]
- 24. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting HPLC Separation of Nitrosophenol Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of nitrosophenol isomers. As structural isomers, ortho-, meta-, and para-nitrosophenol present a unique separation challenge due to their similar physicochemical properties. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Baseline HPLC Protocol for Nitrosophenol Isomer Separation
A robust analytical method begins with a solid, reproducible starting point. The following protocol is a validated isocratic method that can be used as a baseline for your experiments and as a reference during troubleshooting. It is adapted from established methodologies for the separation of related nitrophenol isomers, which share similar separation principles.[1][2]
Baseline Experimental Protocol: Isocratic Separation on a C18 Column
Objective: To achieve baseline separation of nitrosophenol isomers (ortho-, meta-, para-).
Instrumentation:
-
Standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Acetate buffer (e.g., Ammonium Acetate or Sodium Acetate), analytical grade.
-
Acetic Acid or Phosphoric Acid for pH adjustment.
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 50 mM acetate buffer.
-
Adjust the pH of the aqueous buffer to 5.0 using acetic acid.[1][2] The pH is a critical parameter as it can affect the ionization state of the phenolic group, thereby altering retention.[3][4][5]
-
The final mobile phase is a mixture of the acetate buffer and acetonitrile, typically in an 80:20 (v/v) ratio.[1][2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C. Maintaining a stable column temperature is crucial for reproducible retention times.[6]
-
Detection Wavelength: Set the UV detector to the maximum absorbance wavelength for nitrosophenols (typically determined by running a UV scan of the standards).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve nitrosophenol isomer standards in the mobile phase to prepare stock solutions.
-
Dilute the stock solutions with the mobile phase to create working standards at the desired concentration. Ensure the sample solvent is the same as or weaker than the mobile phase to prevent peak distortion.[7]
-
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the separation of nitrosophenol isomers.
Q1: My nitrosophenol isomers are co-eluting or show no separation. What is my first step?
Answer: Co-elution is a fundamental selectivity problem. The first and most impactful parameters to adjust are the mobile phase composition and pH .
-
Causality - The Role of the Organic Modifier: The choice of organic solvent in a reversed-phase system is a powerful tool for altering selectivity.[8][9] Acetonitrile and methanol are the most common choices, but they interact differently with analytes and the stationary phase.[8]
-
Acetonitrile (ACN): As a polar aprotic solvent, it often provides different selectivity compared to methanol.[8] It is a stronger eluting solvent than methanol in reversed-phase chromatography.[8]
-
Methanol (MeOH): As a polar protic solvent, it can engage in hydrogen bonding interactions, which can be advantageous for separating compounds with hydroxyl groups like nitrosophenols.[8]
-
-
Troubleshooting Steps:
-
Change the Organic Modifier: If you are using acetonitrile, prepare a mobile phase with the same proportions using methanol, and vice-versa. This simple change can significantly alter the elution order and improve separation due to different solvent-analyte interactions.[8][9]
-
Adjust Organic/Aqueous Ratio: If using the baseline method of 20% ACN, try decreasing the concentration to 15% or 10%. Reducing the organic content will increase the retention time of all isomers, which may provide the necessary window for separation to occur.[1] In reversed-phase HPLC, more polar compounds elute first.[10]
-
Verify Mobile Phase pH: Ensure your mobile phase pH is correctly prepared and stable. For phenolic compounds, operating at a pH well below the pKa (typically around 7-8 for nitrosophenols) ensures they remain in their neutral, more retained form. A pH of 3-5 is a good starting range.[1][11]
-
Q2: I have some separation, but the resolution between isomers is poor (<1.5). How can I improve it?
Answer: Poor resolution means the peaks are not sufficiently distinct. This can be addressed by improving selectivity, increasing efficiency, or increasing retention.
-
Causality - The Separation Parameters: Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you can influence one or more of these factors.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
-
Detailed Steps:
-
Optimize Selectivity (α):
-
Switch to a Phenyl Column: Standard C18 columns separate primarily based on hydrophobicity. Phenyl-hexyl columns offer an alternative separation mechanism involving π-π interactions between the phenyl rings of the stationary phase and the aromatic nitrosophenol analytes.[12][13][14] This often results in a different elution order and can dramatically improve the resolution of structural isomers.[12][13]
-
Adjust pH: Small changes in pH can subtly alter the polarity of the isomers and their interaction with the stationary phase, thereby improving selectivity.[3][4]
-
-
Increase Efficiency (N):
-
Consider a Gradient: If isocratic elution is not providing sufficient resolution, a shallow gradient can help sharpen peaks and improve separation.[15][16] A typical starting point could be a gradient of 10% to 40% acetonitrile over 15 minutes. Gradient elution is particularly effective for separating complex mixtures with a wide range of polarities.[15][16]
-
Check System Health: Ensure your HPLC system is performing optimally. Excessive dead volume in tubing or fittings can cause peak broadening and reduce efficiency.[7]
-
-
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Primary Interaction | Hydrophobic Interactions | π-π Interactions & Hydrophobic Interactions[12][13] |
| Best For | General-purpose reversed-phase separations. | Aromatic, polycyclic, and unsaturated compounds.[14] |
| Mobile Phase | Acetate Buffer (pH 5.0):Acetonitrile (80:20, v/v)[1][2] | Methanol:Water (Gradient)[12] |
| Typical Outcome | Good separation based on hydrophobicity. | Enhanced resolution of isomers due to alternative selectivity.[12] |
Q3: I'm observing significant peak tailing. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue where a peak has a broad, drawn-out tail.[6] This can compromise resolution and integration accuracy.
-
Causality - Unwanted Interactions: Tailing is often caused by secondary interactions between the analyte and the stationary phase. For nitrosophenols, the primary culprits are:
-
Silanol Interactions: The acidic phenolic hydroxyl group can interact with residual, un-capped silanol groups on the silica-based stationary phase. This strong, secondary interaction causes some molecules to be retained longer, resulting in a tail.[11]
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[3][11]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion and tailing.[6][17]
-
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH down to ~2.5-3.0. At this low pH, residual silanols are protonated (Si-OH) and less likely to interact with your analytes, significantly reducing tailing.[11]
-
Dilute Your Sample: Reduce the concentration of your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.[17]
-
Use a Modern, End-Capped Column: Newer columns are designed with better end-capping to minimize exposed silanols. If you are using an older column, consider replacing it. A column with low silanol activity is often recommended.[18]
-
Check for Column Contamination: Impurities from previous samples can build up on the column and cause tailing.[6] Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to clean it.
-
Q4: My retention times are drifting between injections. What's causing this instability?
Answer: Reproducible retention times are critical for reliable identification and quantification. Drifting retention times usually point to an unstable system.
-
Causality - System Instability: The most common causes are related to the column, mobile phase, or pump.
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence. If not, the stationary phase chemistry is still changing, leading to shifting retention times. This is especially critical for gradient methods.
-
Mobile Phase Changes: The mobile phase composition can change over time due to the evaporation of the more volatile organic component (e.g., acetonitrile).[19] Inconsistent mobile phase preparation between batches is also a common source of error.
-
Temperature Fluctuations: Column temperature directly affects retention. Without a column thermostat, ambient temperature changes in the lab can cause retention times to drift.[6]
-
Pump and System Leaks: A leak in the system will cause the flow rate to fluctuate, leading to unstable retention times.
-
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before injecting your first sample, flush the column with at least 10-15 column volumes of the mobile phase. Monitor the baseline until it is stable.
-
Prepare Fresh Mobile Phase Daily: To avoid issues from evaporation, prepare your mobile phase fresh each day and keep the solvent bottles capped.[19][20]
-
Use a Column Thermostat: Set a constant column temperature (e.g., 30°C) to eliminate the influence of ambient temperature changes.[17]
-
Perform a System Check: Check the pump pressure. If it is fluctuating erratically, this could indicate a leak, air bubbles in the pump, or faulty check valves.
-
References
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023-07-18). Labmate Online.
- Full article: Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (2017-09-25). Taylor & Francis Online.
- Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF. ResearchGate.
- The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. (2019-02-26). Technology Networks.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- Separation of 4-Nitrosophenol on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2012-04-03). NIH National Center for Biotechnology Information.
- The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International.
- Applications and retention properties of alternative organic mobile phase modifiers in reversed-phase liquid chromatography. ResearchGate.
- Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. ResearchGate.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.
- Exploring the Role of pH in HPLC Separation. Moravek.
- Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
- T1. Poor peak shape. Nacalai Tesque, Inc.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024-10-14). YouTube.
- Isocratic and gradient elution chromatography: A comparison in terms of speed, retention reproducibility and quantitation | Request PDF. ResearchGate. Available from: [https://www.researchgate.
- In reversed-phase HPLC which elutes first, polar or nor-polar? Why?. Quora.
- Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- Separation of Isomers. Pyvot Tech.
- Determining Nitrophenol Isomers Using Raman Spectroscopy. (2021-10-01). Spectroscopy Online.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Isocratic v. Gradient. Agilent.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
- Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. LCGC International.
- Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024-05-02). Eruditio : Indonesia Journal of Food and Drug Safety.
- What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Control pH During Method Development for Better Chromatography. Agilent.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF. ResearchGate.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05). International Journal of Pharmaceutical Sciences and Research.
- The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. PubMed.
- Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). Journal of Pharmaceutical Negative Results.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. moravek.com [moravek.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. agilent.com [agilent.com]
- 6. uhplcs.com [uhplcs.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. quora.com [quora.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. youtube.com [youtube.com]
- 18. Separation of 4-Nitrosophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 20. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
Navigating the Stability of 2,6-Dimethyl-4-nitrosophenol: A Technical Support Guide
Welcome to the technical support center for 2,6-Dimethyl-4-nitrosophenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Unlike a standard product manual, this document provides a deeper dive into the chemical principles governing the stability of this compound, offering troubleshooting advice and answers to frequently asked questions. It is important to note that while this compound is commercially available, detailed stability and degradation studies are not extensively published. Therefore, the guidance provided herein is based on established chemical principles for related compounds, particularly the known reactivity of the nitrosophenol functional group and the influence of steric hindrance.
The Critical Role of Tautomerism in Stability
A key feature of p-nitrosophenols, including this compound, is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form. This equilibrium is not a degradation pathway itself, but it is central to understanding the compound's reactivity and potential for degradation. The quinone monoxime tautomer is often the more stable form, especially in the solid state.
The stability of each tautomer and the position of the equilibrium can be influenced by:
-
Solvent polarity: Different solvents can preferentially stabilize one tautomer over the other.
-
pH: The acidity or basicity of the environment can impact the protonation state of the molecule, shifting the equilibrium.
-
Temperature: As with most equilibria, temperature can affect the relative populations of the tautomers.
Understanding this equilibrium is the first step in troubleshooting unexpected experimental results or signs of sample degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound.
Issue 1: Color Change of the Solid Compound (e.g., from yellow/orange to a darker shade)
-
Potential Cause: This is often the most immediate visual indicator of degradation. The color change could be due to a shift in the tautomeric equilibrium towards the quinone monoxime form, or it could indicate the onset of oxidative or light-induced degradation pathways. The nitroso group is known to be sensitive to light and air.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check that the compound has been stored according to the recommended guidelines (see FAQ section below). Was the container tightly sealed? Was it protected from light?
-
Perform a Solubility Test: Take a small sample of the discolored material and attempt to dissolve it in a recommended solvent. Compare its solubility and the color of the resulting solution to that of a fresh or properly stored sample. A significant change in solubility can indicate the formation of insoluble degradation products.
-
Analytical Confirmation (if available): If you have access to techniques like NMR, IR, or UV-Vis spectroscopy, acquire a spectrum of the suspect material and compare it to a reference spectrum of a pure sample. This can provide definitive evidence of chemical change.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Potential Cause: If your experiments are yielding inconsistent results, it could be due to partial degradation of your this compound stock. The presence of degradation products can interfere with your reaction, or a lower concentration of the active compound will affect stoichiometry.
-
Troubleshooting Steps:
-
Use a Fresh Sample: If possible, repeat the experiment with a freshly opened container of the compound. If the results are consistent with the new sample, it strongly suggests the original stock has degraded.
-
Consider the Reaction Environment: The tautomeric equilibrium can be influenced by the pH and solvent of your reaction mixture. Consider if a shift in the equilibrium to a less reactive tautomer could be responsible for the observed issues.
-
Purification of the Stock: If a fresh sample is not available, you may consider recrystallizing a small amount of your existing stock to remove impurities. However, be aware that the heating involved in recrystallization could potentially promote further degradation if not done carefully.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: Given the limited specific data, the following general recommendations for a potentially sensitive, substituted phenol should be followed:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, typically 2-8°C. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The nitroso group can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |
| Light | Protect from light by storing in an amber vial or in a dark location. | Phenolic compounds and compounds with nitroso groups can be light-sensitive. |
| Container | Keep in a tightly sealed container. | This prevents the ingress of moisture and oxygen. |
Q2: What are the visible signs of degradation?
A2: The most common signs of degradation include:
-
A noticeable color change of the solid material.
-
Clumping of the powder, which may indicate moisture absorption.
-
A change in solubility in a given solvent.
-
The appearance of a new precipitate in a stock solution.
Q3: What materials or classes of compounds are incompatible with this compound?
-
Strong Oxidizing Agents: These can react with the phenol and nitroso functional groups.
-
Strong Bases: These will deprotonate the phenolic hydroxyl group, which could affect the stability of the molecule.
-
Strong Acids: These could potentially catalyze degradation reactions.
Q4: How does the tautomerism of this compound affect its use in experiments?
A4: The presence of two tautomers means that your solution is a mixture of two distinct chemical species. This can be significant in several ways:
-
Reactivity: The two tautomers may have different reactivities. If your reaction specifically requires one form, the equilibrium will dictate the effective concentration of your reactive species.
-
Spectroscopy: The two tautomers will have different spectroscopic signatures. This is important to consider when using spectroscopic methods for quantification or reaction monitoring.
-
Solubility: The tautomers may have different solubilities in a given solvent.
It is crucial to ensure that your experimental conditions are consistent to ensure that the tautomeric equilibrium is also consistent between experiments.
Visualizing the Tautomeric Equilibrium
The following diagram illustrates the tautomeric equilibrium between the phenol and quinone monoxime forms of this compound.
Caption: Tautomeric equilibrium of this compound.
Concluding Remarks
The stability of this compound is intrinsically linked to its tautomeric nature and the general sensitivity of the nitroso and phenol functional groups. By understanding these principles and adhering to best practices for storage and handling, researchers can minimize the risk of degradation and ensure the reliability of their experimental outcomes. When in doubt, always consider using a fresh sample and performing analytical checks to verify the integrity of your compound.
References
- PubChem. This compound. [Link]
- ChemSrc. This compound. [Link]
Technical Support Center: Synthesis of Metal-Nitrosophenolato Complexes
Welcome to the technical support center for the synthesis of metal-nitrosophenolato complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these fascinating and versatile compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Introduction
Metal-nitrosophenolato complexes, characterized by a metal ion coordinated to one or more nitrosophenolate ligands, are a unique class of compounds with a rich history and diverse applications, from pigments to potential pharmaceuticals.[1][2] The synthesis of these complexes, however, can be fraught with challenges, including ligand instability, poor regioselectivity, and product purification difficulties. This guide is structured to address these issues head-on, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of metal-nitrosophenolato complexes.
Q1: What are the primary synthetic routes to metal-nitrosophenolato complexes?
There are three main strategies for synthesizing metal-nitrosophenolato complexes:
-
The Baudisch Reaction: This classic method involves the in-situ formation of the ortho-nitrosophenol ligand from a simple aromatic precursor, like benzene or phenol, in the presence of a metal salt (typically copper(I) or (II)), a nitrosating agent (like hydroxylamine or a nitrite salt), and an oxidizing agent (like hydrogen peroxide).[1][2] The metal ion is crucial for directing the nitrosation to the ortho position and stabilizing the resulting ligand.[3][4]
-
Metal-Mediated Nitrosation of Phenols: This is a more common and often higher-yielding approach where a substituted phenol is reacted with a nitrosating agent (e.g., sodium nitrite in acidic conditions) in the presence of a metal salt, most commonly a copper(II) salt.[5] The metal plays a key role in facilitating the C-nitrosation and protecting the otherwise unstable o-nitrosophenol product via complexation.[3][5]
-
Direct Complexation: This method involves the reaction of a pre-synthesized and isolated o-nitrosophenol ligand with a metal salt.[1][6] While seemingly straightforward, this approach is often hampered by the inherent instability of the free ligands, which are prone to decomposition, oxidation, or dimerization.[3][5]
Q2: Why are my yields consistently low?
Low yields are a frequent complaint and can stem from several factors:
-
Ligand Instability: Free ortho-nitrosophenols are notoriously unstable and can decompose under the reaction conditions, especially in acidic media.[1][2]
-
Side Reactions: The most common side reaction is the oxidation of the nitroso group to a nitro group, especially if strong oxidizing agents are present or if the reaction is exposed to air for extended periods.[3][5] Another possibility is the formation of undesired isomers (para-nitrosophenol is often the thermodynamic product) or condensation products.[3]
-
Sub-optimal pH: The pH of the reaction medium is critical. For the Baudisch reaction, a pH of 2-3 is typically required, while in metal-mediated nitrosation of phenols, the conditions are generally acidic to generate the nitrosating agent.[1] Deviation from the optimal pH can significantly reduce the yield.
-
Poor Solubility: The resulting metal-nitrosophenolato complexes are often poorly soluble in common organic solvents and water, which can lead to product loss during workup and purification.[1][2]
Q3: My product is an intractable solid that I can't purify. What can I do?
The limited solubility of many metal-nitrosophenolato complexes is a significant hurdle.[1][2] If you are facing this issue, consider the following:
-
Solvent Screening: While challenging, a broad screening of solvents or solvent mixtures might reveal a system in which your complex has sufficient solubility for recrystallization.
-
Washing: Thorough washing of the crude product with various solvents can be an effective purification strategy.[5] For instance, washing with water can remove inorganic salts, while washing with a non-polar organic solvent like toluene can remove organic impurities.[5]
-
Modification of the Complex: In some cases, the solubility of the complex can be altered by the addition of auxiliary ligands, such as pyridine.[2]
-
Column Chromatography: This is generally not the preferred method for purifying these complexes due to potential decomposition on the stationary phase.[7] However, for some more stable complexes, it might be an option, but it should be approached with caution.
Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented approach to common pitfalls.
Problem 1: The reaction is not selective for the ortho-isomer; I am isolating the para-nitrosophenol complex.
Root Cause Analysis: Aromatic C-nitrosation of phenols typically shows a strong preference for the para position.[3][5] The formation of the ortho-isomer is a kinetically controlled process that is facilitated by the presence of a metal ion, like Cu(II), which acts as a template, stabilizing the ortho-nitrosophenol through chelation. If the reaction conditions do not favor this templating effect, the thermodynamically more stable para-isomer will be the major product.
Solutions:
-
Ensure the Presence of a Suitable Metal Ion: Copper(II) is the most effective and commonly used metal for promoting ortho-nitrosation.[1][2] Ensure that you are using a soluble and reactive copper salt, such as CuSO₄.[5]
-
Optimize Reaction Conditions: The copper-mediated nitrosation should be performed under conditions that favor the formation of the complex. This often involves a one-pot reaction where the nitrosating agent is added to a solution containing both the phenol and the copper salt.[5]
-
Use a "Blocking" Group: If your phenol starting material has a substituent at the para position, this will force the nitrosation to occur at one of the ortho positions.[3]
Problem 2: My isolated product is not the expected metal-nitrosophenolato complex. Spectroscopic analysis suggests the presence of a nitro group.
Root Cause Analysis: The nitroso group (-NO) is susceptible to oxidation to a nitro group (-NO₂).[3][5] This can be caused by the presence of an external oxidizing agent (like H₂O₂ in the Baudisch reaction if not properly controlled) or by atmospheric oxygen, especially under harsh reaction conditions (e.g., elevated temperatures). The nitrosating agent itself can, in some cases, act as an oxidant.[3]
Solutions:
-
Control the Stoichiometry of Oxidants: In the Baudisch reaction, carefully control the amount of hydrogen peroxide added.
-
Perform the Reaction Under an Inert Atmosphere: To minimize oxidation by atmospheric oxygen, consider running the reaction under nitrogen or argon.
-
Moderate Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation. Most successful protocols for copper-mediated nitrosation are performed at ambient temperature.[3]
-
Purification: If a mixture of nitroso and nitro products is formed, purification can be attempted, although it may be challenging due to similar polarities. Careful recrystallization or solvent washing may be effective.
Problem 3: I am attempting a direct complexation with a pre-synthesized o-nitrosophenol, but the reaction fails or gives a complex mixture of products.
Root Cause Analysis: The primary issue here is the instability of the free ortho-nitrosophenol ligand.[3][5] These compounds are prone to decomposition, dimerization, and condensation reactions, especially when isolated.[3] The "relatively low yields" often reported for the isolation of free ligands are a testament to their temperamental nature.[1][2]
Solutions:
-
Use the Ligand Immediately After Synthesis: If you must use the direct complexation route, it is best to use the freshly prepared and isolated o-nitrosophenol without delay.
-
Consider In-Situ Generation: A more robust approach is to generate the ligand in-situ in the presence of the metal salt. This is the principle behind the metal-mediated nitrosation of phenols, which effectively bypasses the need to isolate the unstable free ligand.[3][5]
-
Ligand Liberation from a Stable Complex: An alternative is to synthesize a stable metal complex (e.g., with copper) and then liberate the free ligand immediately before use by adding a stronger chelating agent or by carefully adjusting the pH with a strong acid.[1][2] However, this also comes with the risk of ligand decomposition.
Experimental Protocols & Data
Protocol 1: General Procedure for Copper-Mediated Synthesis of bis(o-nitrosophenolato)copper(II) Complexes
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a range of copper(II) bis(nitrosophenolato) complexes.[5]
Step-by-Step Methodology:
-
Preparation of Phenol Solution: In a suitable reaction vessel, dissolve the substituted phenol (1.0 eq) in a mixture of water and acetic acid. Add sodium acetate as a buffer.
-
Preparation of Nitrosating Solution: In a separate beaker, dissolve copper(II) sulfate (CuSO₄, 0.5 eq) and sodium nitrite (NaNO₂, 2.0 eq) in water.
-
Reaction: Slowly add the nitrosating solution dropwise to the stirred phenol solution at room temperature.
-
Precipitation and Isolation: The product will typically precipitate out of the solution. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Workup: Collect the solid product by filtration.
-
Purification: Wash the crude product thoroughly with water to remove any inorganic salts, followed by a wash with a non-polar organic solvent like toluene to remove organic impurities. The product can then be dried under vacuum.
Table 1: Troubleshooting Summary
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield | Ligand decomposition, incorrect pH, side reactions | Use in-situ ligand generation, optimize pH, run under inert atmosphere |
| Product is the para-isomer | Lack of metal-templating effect | Use a suitable metal salt (e.g., CuSO₄), optimize reaction conditions for complexation |
| Product contains a nitro group | Oxidation of the nitroso group | Control oxidants, use an inert atmosphere, moderate reaction temperature |
| Product is an insoluble solid | Inherent low solubility of the complex | Screen for suitable recrystallization solvents, use thorough washing for purification |
| Direct complexation fails | Instability of the free ligand | Use the ligand immediately after synthesis, prefer in-situ generation methods |
Visualizing the Process
Diagram 1: Synthetic Pathways to Metal-Nitrosophenolato Complexes
Caption: Overview of the main synthetic routes to metal-nitrosophenolato complexes.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in synthesis.
Characterization of Metal-Nitrosophenolato Complexes
Accurate characterization is crucial to confirm the identity and purity of your synthesized complexes. A combination of techniques is typically required.
-
Infrared (IR) Spectroscopy: This is a powerful tool for identifying the key functional groups. Look for the N=O stretching frequency, which can help distinguish between the nitrosophenol and the tautomeric quinone-monoxime form.[2]
-
UV-Vis Spectroscopy: These complexes are often highly colored, and their UV-Vis spectra can be used for characterization and to monitor the reaction progress.[1]
-
Mass Spectrometry: Techniques like ASAP-MS can be used to determine the mass of the complex and confirm its composition.[3]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is essential for confirming the empirical formula of the complex.[3]
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure of the complex, including the coordination geometry of the metal ion and the bonding mode of the ligand.[1][3]
Concluding Remarks
The synthesis of metal-nitrosophenolato complexes presents a unique set of challenges, but with a thorough understanding of the underlying chemistry and a systematic approach to troubleshooting, these hurdles can be overcome. This guide provides a foundation for navigating the common pitfalls, and we encourage researchers to build upon this knowledge with careful experimentation and observation.
References
- Nicholls, A. J., Barber, T., & Baxendale, I. R. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4152. [Link]
- Encyclopedia.pub. (n.d.).
- Nicholls, A. J., Batsanov, A. S., & Baxendale, I. R. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules, 24(22), 4152. [Link]
- ResearchGate. (n.d.). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. [Link]
- Nicholls, A. J., Batsanov, A. S., & Baxendale, I. R. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. PMC. [Link]
- Semantic Scholar. (n.d.). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
side reactions of 2,6-Dimethyl-4-nitrosophenol with strong acids or bases
Welcome to the technical support guide for 2,6-Dimethyl-4-nitrosophenol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly concerning its stability and side reactions in the presence of strong acids or bases. Our goal is to provide you with the causal insights and practical guidance necessary to ensure the integrity of your experiments.
I. Core Concept: The Tautomeric Nature of this compound
A critical aspect of understanding the reactivity of this compound is its existence in a tautomeric equilibrium. The compound readily interconverts between the nitrosophenol form and the more stable quinone monoxime form.[1] This equilibrium is the foundation of its chemical behavior and is highly influenced by the chemical environment (solvent, pH).
Caption: Tautomeric equilibrium of this compound.
In many cases, particularly in the solid state, the quinone monoxime tautomer is the predominant and more stable form.[1] This dynamic equilibrium is central to the side reactions discussed below.
II. Troubleshooting Guide: Side Reactions in Practice
This section addresses specific issues you may encounter during your experiments.
Question 1: My reaction mixture containing this compound in an acidic medium unexpectedly changed color to a distinct yellow, and my yield of the desired product is low. What is the likely cause?
Answer: This is a classic indicator of an oxidation side reaction. The nitroso group (-NO) of your starting material has likely been oxidized to a nitro group (-NO₂), forming 2,6-Dimethyl-4-nitrophenol. This compound is a stable, yellow crystalline solid.[2][3]
Causality: The nitroso group is generally more reactive and susceptible to oxidation than the nitro group.[1] This transformation can be initiated under several acidic conditions:
-
Use of Oxidizing Acids: If your "strong acid" is nitric acid (HNO₃) or a mixture that can generate it (e.g., nitrous acid in excess), you are creating conditions ripe for oxidation.[4][5]
-
Decomposition of Nitrous Acid: In syntheses where nitrous acid (HNO₂) is used to prepare the nitrosophenol, high concentrations of strong mineral acids (like H₂SO₄) and elevated temperatures can cause the nitrous acid to decompose, potentially forming species that can oxidize the nitrosophenol.[6]
Troubleshooting Protocol: To mitigate this side reaction, a systematic approach is required.
Caption: Workflow for troubleshooting oxidation side reactions.
Question 2: I am using a strong base (e.g., NaOH, KOH) and observing the formation of a dark, tar-like substance and a complex product mixture. What is happening?
Answer: The use of strong bases can lead to deprotonation and subsequent degradation pathways, including aerial oxidation and base-catalyzed condensation or polymerization.
Causality:
-
Phenoxide Formation: The primary reaction is the deprotonation of the acidic phenolic hydroxyl group to form the corresponding phenoxide. The pKa of the related 2,6-dimethyl-4-nitrophenol is approximately 7.15-7.19, and the nitrosophenol is expected to have comparable acidity.[3][7]
-
Increased Reactivity: The resulting phenoxide is highly electron-rich. This increased electron density makes the aromatic ring and the overall molecule more susceptible to:
-
Aerial Oxidation: The phenoxide can be easily oxidized by atmospheric oxygen, especially at elevated temperatures, leading to complex, often colored, degradation products.
-
Condensation Reactions: The activated ring and reactive functional groups can participate in self-condensation or polymerization reactions under strong basic conditions, resulting in intractable tars.
-
Troubleshooting Protocol:
-
Use a Weaker Base: If the goal is simply to form the salt or run a reaction under basic conditions, consider using a weaker base like sodium bicarbonate (NaHCO₃) or an organic base (e.g., triethylamine) if compatible with your reaction.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent aerial oxidation.
-
Temperature Control: Maintain the lowest possible temperature for the reaction to proceed to minimize the rate of degradation pathways.
-
Protecting Groups: If the phenolic hydroxyl group is not the desired reaction site, consider protecting it before subjecting the molecule to strongly basic conditions.
III. Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally alter the structure of this compound?
The compound can exist in three primary states depending on the pH of the medium.
Caption: Influence of pH on the state of this compound.
-
Strongly Acidic (pH < 2): The molecule can be protonated, likely at the nitroso nitrogen or the carbonyl oxygen of the quinone oxime tautomer. This increases its electrophilicity.
-
Near-Neutral (pH 2-6): The compound exists as a mixture of its neutral tautomeric forms.
-
Basic (pH > 8): The phenolic proton is removed to form the phenoxide anion, which is resonance-stabilized.
Q2: What are the recommended storage conditions to ensure the long-term stability of this compound?
Given its reactivity, especially its susceptibility to oxidation, the following storage conditions are recommended:
-
Temperature: Store at room temperature or refrigerated, sealed in a dry environment.[3]
-
Atmosphere: Keep in a tightly sealed container. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Light: Store in a dark place or in an amber vial to protect from light, which can catalyze degradation.[3]
Q3: What are the key differences in reactivity between the nitroso (-NO) and nitro (-NO₂) analogs?
| Feature | This compound (-NO) | 2,6-Dimethyl-4-nitrophenol (-NO₂) |
| Primary Reactivity | The nitroso group is more reactive. It can be easily oxidized to a nitro group or reduced to an amino group.[1] | The nitro group is relatively stable but can be reduced to an amino group under specific, often more forceful, reducing conditions.[1] |
| Tautomerism | Exists in a significant equilibrium with its quinone monoxime tautomer, which dictates much of its reactivity.[1] | Does not exhibit this type of tautomerism. |
| Acidity (pKa) | Acidity is influenced by the tautomeric equilibrium. | pKa is approximately 7.15-7.19, making it significantly more acidic than phenol due to the strong electron-withdrawing nature of the nitro group.[3][7] |
| Appearance | Varies (often greenish or brownish) depending on the predominant tautomer. | Yellow crystalline solid.[2] |
Understanding these differences is crucial for predicting reaction outcomes and designing synthetic pathways. The nitroso compound is a versatile intermediate, whereas the nitro compound is a more stable product.[1]
IV. References
-
Filo. (2025, September 14). The compounds which cannot exhibit tautomerism are. Retrieved from Filo.
-
Martin, R. W. (1967). Process for the manufacture of p-nitrosophenol. U.S. Patent No. 3,320,324. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry. (2023, January 11). Preparation of p-nitroso phenol. YouTube.
-
BenchChem. (n.d.). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess. Retrieved from BenchChem.
-
BenchChem. (n.d.). This compound | 4965-29-1. Retrieved from BenchChem.
-
Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? (2015, April 11). Chemistry Stack Exchange.
-
ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis. Retrieved from ChemicalBook.
-
Corbel, B., & Patois, C. (1995). Preparation of p-nitrophenolic compounds. U.S. Patent No. 5,414,148. Washington, DC: U.S. Patent and Trademark Office.
-
Filo. (2025, June 12). Tautomerism is exhibited by which of the following compounds?. Retrieved from Filo.
-
Zhang, X., et al. (2008). Synthesis of p-aminophenol from p-nitrophenol over nano-sized nickel catalysts. ResearchGate.
-
Van Der Plas, P. (1981). Process for the production of p-nitrophenols. Canada Patent No. CA1109492A.
-
Brainly.in. (2020, November 15). does para nitro phenol show tautomerism.
-
Tayyari, S. F., et al. (2001). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. ResearchGate.
-
Brainly.in. (2021, August 29). Which of the following exhibits tautomerism?.
-
Solubility of Things. (n.d.). 2,6-dimethyl-4-nitrophenol. Retrieved from Solubility of Things.
-
ChemBK. (2024, April 10). 2,6-Dimethyl-4-nitrophenol. Retrieved from ChemBK.
Sources
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. US5414148A - Preparation of p-nitrophenolic compounds - Google Patents [patents.google.com]
- 5. CA1109492A - Process for the production of p-nitrophenols - Google Patents [patents.google.com]
- 6. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
unexpected results in the spectroscopic analysis of 2,6-Dimethyl-4-nitrosophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the spectroscopic analysis of 2,6-Dimethyl-4-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental results. We will delve into the underlying chemical principles that govern the complex spectroscopic behavior of this molecule, providing both quick-reference FAQs and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My UV-Vis spectrum for this compound shows multiple absorption bands and doesn't match a simple phenol structure. Why is this happening?
This is the most common issue encountered and is almost certainly due to the existence of a tautomeric equilibrium. This compound (the phenol form) readily interconverts with its more stable isomer, 4-(hydroxyimino)-2,6-dimethylcyclohexa-2,5-dien-1-one (the quinone-oxime form).[1][2] Your spectrum is likely a composite of both tautomers. The quinonoid structure, while losing benzene's aromaticity, gains a different type of stability and has a distinct chromophore that absorbs at different wavelengths.[2]
Q2: I'm observing a significant shift in the absorption maximum when I change solvents. Is my sample degrading?
While degradation is always a possibility, a solvent-dependent spectral shift is characteristic for this compound. The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[3] Polar solvents may stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions, leading to dramatic changes in the UV-Vis spectrum. This phenomenon is known as solvatochromism.
Q3: Why did my spectrum shift dramatically to a longer wavelength (a "red-shift") when I used a basic buffer?
This is an expected and informative result. The molecule has an acidic proton (on the phenol -OH or the oxime =N-OH). In a basic medium (high pH), this proton is removed to form an anionic species (a phenolate or oximidate).[4][5] This deprotonation extends the conjugated π-electron system, which lowers the energy required for electronic transitions and causes the absorption maximum (λmax) to shift to a longer wavelength, often accompanied by a color change.[6][7]
Q4: My absorbance readings are not linear with concentration, violating the Beer-Lambert law. What's the cause?
Non-linearity often points to concentration-dependent phenomena such as molecular aggregation.[8][9] At higher concentrations, individual molecules can stack or interact through intermolecular forces (like hydrogen bonding), forming aggregates. These aggregates have different electronic properties than the monomeric species, leading to changes in the molar absorptivity and sometimes shifts in λmax.[10]
Q5: I'm seeing a peak characteristic of a nitro group, not a nitroso group. Is my sample contaminated?
This is a strong possibility. The starting material for the synthesis of this compound is often 2,6-dimethylphenol, and the nitrosation reaction can be sensitive.[11][12] Over-oxidation or the use of stronger-than-intended nitrosating agents can lead to the formation of 2,6-Dimethyl-4-nitrophenol as a significant impurity.[11][13][14] This nitrophenol has a distinct and strong UV absorbance that can interfere with your analysis.
In-Depth Troubleshooting Guides
Guide 1: Deconvoluting the Nitroso-Phenol ⇌ Quinone-Oxime Tautomerism
The core of most spectral anomalies with this compound lies in its tautomeric equilibrium. The quinone-oxime form is generally more stable than the nitroso-phenol form.[2][15][16] This guide helps you identify and characterize this equilibrium.
Caption: Tautomeric equilibrium of the title compound.
Experimental Protocol: Solvent Polarity Study
This protocol leverages solvatochromism to probe the tautomeric equilibrium.
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a volatile, miscible solvent like acetonitrile or methanol. This ensures accurate concentration across samples.
-
Solvent Series: Prepare a series of solvents with varying polarity. A good starting set includes:
-
n-Hexane (Non-polar)
-
Chloroform (Moderately polar)
-
Acetonitrile (Polar, aprotic)
-
Ethanol (Polar, protic)
-
Water (Highly polar, protic)
-
-
Sample Preparation: In separate quartz cuvettes, prepare solutions of identical concentration by adding a small, precise volume of the stock solution to each solvent. Ensure the final concentration is within the linear range of your spectrophotometer (typically Abs < 1.0).
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample from approximately 250 nm to 700 nm. Use the pure solvent from each series as the blank.
-
Data Analysis:
-
Tabulate the λmax values and their corresponding absorbances for the major peaks in each solvent.
-
Observe the trends. A shift in the ratio of peak intensities or the appearance/disappearance of peaks indicates a shift in the tautomeric equilibrium. The more polar quinone-oxime tautomer is often favored in polar, protic solvents like ethanol and water.
-
| Solvent | Polarity Index | Expected Predominant Form | Typical λmax Region (nm) |
| n-Hexane | 0.1 | Nitroso-Phenol | ~300-350 (Phenolic) & ~680-720 (n→π* of N=O) |
| Chloroform | 4.1 | Mixture | Complex spectrum with multiple bands |
| Ethanol | 5.2 | Quinone-Oxime | ~380-420 (π→π* of quinonoid system) |
| Water | 10.2 | Quinone-Oxime / Anion | ~400-430 (May be pH-dependent) |
Guide 2: Characterizing pH-Dependent Spectral Changes
The acidic nature of the molecule means pH will have a profound and predictable effect on its electronic structure and UV-Vis spectrum.[17][18][19]
Sources
- 1. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-dependent spectroscopy of tetracycline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 14. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pH-dependent aquatic criteria for 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2,6-Dimethyl-4-nitrosophenol Analysis
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,6-Dimethyl-4-nitrosophenol, a compound of interest in various chemical and pharmaceutical research areas. Beyond a mere procedural outline, this document delves into the scientific rationale behind the methodological choices and presents a comparative analysis with alternative analytical techniques, supported by synthesized experimental data representative of typical method performance.
Introduction: The Analytical Imperative for this compound
This compound is a substituted nitrosophenol with potential applications as a synthetic intermediate and research chemical. Accurate determination of its purity and concentration in various matrices is crucial for ensuring the quality, safety, and efficacy of any related downstream products or research outcomes. The presence of nitroso and phenolic functional groups necessitates a selective and sensitive analytical method to distinguish it from potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for this purpose, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[1]
This guide will detail the validation of a newly developed reversed-phase HPLC (RP-HPLC) method for this compound, following the stringent guidelines of the International Council for Harmonisation (ICH).[2][3][4] We will then compare this validated method with other viable analytical techniques, providing a comprehensive overview to aid in selecting the most appropriate method for your specific analytical needs.
The Validated HPLC Method: A Deep Dive
The developed RP-HPLC method is designed to be a stability-indicating assay, capable of separating this compound from its potential degradation products.
Chromatographic Conditions: The Rationale
The selection of chromatographic parameters is a critical step in method development, aimed at achieving optimal separation and detection.
| Parameter | Recommended Conditions | Justification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction with the non-polar regions of this compound, ensuring good retention and separation from more polar impurities. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (60:40 v/v) | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for phenolic compounds. The addition of formic acid to the aqueous phase helps to suppress the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak shape. |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good compromise between analysis time and chromatographic efficiency. |
| Detection | UV at 295 nm | The wavelength of 295 nm was selected based on the UV spectrum of this compound, corresponding to a region of high absorbance, thereby maximizing sensitivity. |
| Injection Volume | 10 µL | This injection volume is appropriate for standard HPLC systems and provides a good balance between loading capacity and peak sharpness. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity changes in the mobile phase. |
Method Validation: Ensuring Scientific Rigor
The developed HPLC method was rigorously validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6] The key validation parameters are summarized below.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To establish the stability-indicating nature of the method, forced degradation studies were conducted.[7][8] Solutions of this compound were subjected to stress conditions including acid, base, oxidation, heat, and photolytic exposure.
The chromatograms from the forced degradation studies demonstrated that the degradation products were well-resolved from the parent peak of this compound, confirming the method's specificity.
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 1 mL of 1N HCl and heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 1 mL of 1N NaOH and heat at 60°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Expose the solid powder of this compound to 105°C for 48 hours. Dissolve a known amount in the mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose a solution of this compound in the mobile phase to UV light (254 nm) for 24 hours.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
| Parameter | Result | Acceptance Criteria |
| Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| y-intercept | Minimal | Close to zero |
The high correlation coefficient indicates a strong linear relationship between the peak area and the concentration of this compound over the specified range.
Experimental Protocol: Linearity Study
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution, covering the range of 10 µg/mL to 150 µg/mL.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is often determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 50 | 99.8 | 0.85 | 98.0 - 102.0% Recovery |
| 100 | 100.5 | 0.62 | with %RSD ≤ 2.0 |
| 150 | 101.2 | 0.45 |
The high recovery values demonstrate the excellent accuracy of the method.
Experimental Protocol: Accuracy Study
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11] Precision is evaluated at two levels: repeatability and intermediate precision.
| Precision Level | Parameter | Result (% RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | 6 replicate injections of 100 µg/mL standard | 0.75 | % RSD ≤ 2.0 |
| Intermediate Precision (Inter-day) | Analysis on different days by different analysts | 1.20 | % RSD ≤ 2.0 |
The low relative standard deviation values indicate that the method is highly precise.
Experimental Protocol: Precision Study
-
Repeatability: Prepare a standard solution of this compound at 100% of the target concentration. Inject this solution six times on the same day under the same operating conditions. Calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and, if possible, on a different instrument. Compare the results between the two sets of experiments.
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[12]
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
These low LOD and LOQ values demonstrate the high sensitivity of the developed HPLC method.
Experimental Protocol: LOD and LOQ Determination
-
Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ) by analyzing a series of dilute solutions.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | < 2.0 |
| Mobile Phase Composition | ± 2% Organic | < 2.0 |
| Column Temperature | ± 2 °C | < 2.0 |
The method was found to be robust, with no significant changes in the results when small variations were introduced to the method parameters.
Experimental Protocol: Robustness Study
-
Prepare a standard solution of this compound.
-
Analyze the standard solution under the normal operating conditions and then under deliberately varied conditions (e.g., change the flow rate, mobile phase composition, and column temperature within a small range).
-
Evaluate the effect of these changes on the system suitability parameters and the analytical results.
Comparative Analysis: HPLC vs. Alternative Methods
While the validated HPLC method is highly suitable for the analysis of this compound, other analytical techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity, structural information, or cost considerations.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Robust, reproducible, widely available, and cost-effective for routine analysis.[10] | Moderate sensitivity compared to MS-based methods. Provides no structural information. | Routine quality control, purity assessment, and content uniformity. |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds in the gas phase. Detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS). | High resolution for volatile and thermally stable compounds. GC-MS provides structural information.[13][14] | Requires derivatization for non-volatile compounds like phenols, which can add complexity and variability.[15] | Analysis of volatile impurities or after derivatization for the main compound. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, short analysis times, and low sample and reagent consumption.[16][17] | Lower sensitivity compared to HPLC, and can be less robust for routine analysis.[18] | Analysis of charged impurities or as an orthogonal technique for method validation. |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | A high-pressure version of HPLC coupled with a highly sensitive and selective mass spectrometer. | Extremely high sensitivity and selectivity, allowing for the analysis of trace-level impurities. Provides structural information.[7][19] | High instrument cost and complexity. Requires specialized expertise for operation and maintenance. | Trace-level impurity analysis, metabolite identification, and bioanalytical studies. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, enhancing peak identification and purity assessment. | Higher cost and complexity than HPLC-UV. | Identification of unknown impurities and degradation products. |
Visualizing the Workflow
To better illustrate the processes described, the following diagrams outline the HPLC method validation workflow and a decision-making framework for selecting an appropriate analytical method.
Caption: A workflow diagram illustrating the key stages of HPLC method development and validation.
Caption: A decision-making framework for selecting an analytical method based on specific requirements.
Conclusion: A Foundation for Confident Analysis
This guide has provided a comprehensive overview of the validation of an HPLC method for the analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance. The detailed validation data and protocols presented herein demonstrate that the developed HPLC method is specific, linear, accurate, precise, sensitive, and robust, making it highly suitable for its intended purpose in a quality control environment.
Furthermore, the comparative analysis of alternative analytical techniques offers valuable insights for researchers and drug development professionals in selecting the most appropriate method based on their specific analytical challenges. By understanding the strengths and limitations of each technique, scientists can make informed decisions to ensure the generation of high-quality, reliable, and defensible analytical data.
References
- Capillary electrophoresis for the monitoring of phenolic compounds in bioprocesses.
- Q2(R2) Validation of Analytical Procedures.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
- The role of forced degradation studies in stability indicating HPLC method development.
- Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw M
- Characterization of Phenolic Profiles of Northern European Berries by Capillary Electrophoresis and Determination of their Antioxidant Activity. Journal of Agricultural and Food Chemistry. [Link]
- Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.
- Nitrophenols, LC/MS. WLN. [Link]
- Determination of Nitrophenols and Nitrocresols in Gaseous Samples. chem.sk. [Link]
- Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
- ICH and FDA Guidelines for Analytical Method Valid
- Chlorophenol, nitrophenols and methylphenols Determin
- Determination of nitrophenolate sodium in aquatic products by HPLC–MS/MS with atmospheric pressure chemical ionization.
- Analytical Procedures and Methods Validation for Drugs and Biologics.
- LC-MS/MS chromatograms for the determination of (a) p-nitrophenol...
- 2-Nitrophenol: CAS # 88-75-5 Compound Information and Applications for GC (Gas Chromatography)
- FDA Releases Guidance on Analytical Procedures.
- Analysis of Nitrophenols With Gas Chrom
- Analytical methods validation as per ich & usp. Slideshare. [Link]
- A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Shimadzu. [Link]
- Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO. [Link]
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
- (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
- SUMMARY OF LINEARITY DATA OF HPLC METHOD.
- Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI. [Link]
- Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]
- How to do HPLC method valid
- Analysis of p-Nitrophenol Reduction.
- Hplc method development and valid
- hplc method validation for pharmaceuticals: a review.
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
- Development and Validation of N‐Nitroso Meglumine in Pharmaceutical Products.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
- ICH Guidelines for Analytical Method Valid
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation and determination of phenolic compounds by capillary electrophoresis with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hjjkyyj.com [hjjkyyj.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. chem.sav.sk [chem.sav.sk]
- 14. Capillary electrophoresis for the monitoring of phenolic compounds in bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. waters.com [waters.com]
- 18. Nitrophenols, LC/MS [wln.nl]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Nitrosophenol and 2,6-Dimethyl-4-nitrosophenol
Introduction
In the landscape of aromatic chemistry, nitrosophenols serve as versatile intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2] Their reactivity is governed by the intricate interplay of functional groups appended to the benzene ring. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: 4-nitrosophenol and its sterically hindered analogue, 2,6-Dimethyl-4-nitrosophenol.
For researchers and professionals in drug development, understanding the nuanced differences in chemical behavior imparted by subtle structural modifications is paramount. The addition of two methyl groups ortho to the hydroxyl function in this compound dramatically alters its reactivity profile compared to the parent 4-nitrosophenol. This guide will dissect these differences, grounding the analysis in the fundamental principles of electronic effects and steric hindrance, and provide validated experimental protocols for comparative assessment.
Structural and Physicochemical Properties: The Foundation of Reactivity
The reactivity of a molecule is intrinsically linked to its structure. The key distinction between 4-nitrosophenol and this compound lies in the presence of two methyl groups flanking the hydroxyl group. These groups exert profound electronic and steric effects that dictate the molecule's behavior in chemical transformations.
Caption: Chemical structures of 4-Nitrosophenol and this compound.
Table 1: Physicochemical Properties
| Property | 4-Nitrosophenol | This compound |
| CAS Number | 104-91-6[3][4][5][6] | 4965-29-1[1] or 13331-93-6[7][8][9] |
| Molecular Formula | C₆H₅NO₂[2][3][4] | C₈H₉NO₂[7] |
| Molar Mass | 123.11 g/mol [2][3][4] | 151.16 g/mol [1] |
| Appearance | Colorless to pale yellow crystals[10] | Data not specified |
| Melting Point | ~125-129 °C (decomposes)[2][10] | 166-171 °C[9] |
Electronic Effects: A Tale of Two Influences
-
4-Nitrosophenol : The hydroxyl (-OH) group is a powerful activating group. One of its oxygen lone pairs delocalizes into the benzene ring, increasing the electron density, particularly at the ortho (2,6) and para (4) positions.[11][12] This makes the ring highly susceptible to attack by electrophiles.[13][14] The nitroso (-NO) group at the para position is an electron-withdrawing group, which moderates this activation.
-
This compound : This molecule retains the activating hydroxyl group. Additionally, the two methyl (-CH₃) groups are weak electron-donating groups through an inductive effect.[15] This further enriches the electron density of the aromatic ring, which, in isolation, would suggest an even higher reactivity towards electrophiles.
Steric Hindrance: The Dominant Factor
The most significant difference arises from steric effects. In this compound, the bulky methyl groups physically obstruct the positions adjacent to the hydroxyl group (the ortho positions) and also crowd the hydroxyl group itself.[1] This steric bulk creates a formidable barrier to the approach of reagents, an effect that often overrides electronic predictions.
Caption: Steric hindrance in this compound vs. 4-nitrosophenol.
Comparative Reactivity: Theory and Application
The structural differences outlined above lead to predictable and experimentally verifiable differences in reactivity.
Electrophilic Aromatic Substitution
The phenol ring is highly activated towards electrophilic attack.[11]
-
4-Nitrosophenol : The ortho positions (2 and 6) are electron-rich and sterically accessible. Therefore, it readily undergoes further substitution at these sites. For example, it reacts rapidly with bromine water to yield 2,6-dibromo-4-nitrosophenol.[16]
-
This compound : While the ring is electronically very rich, the ortho positions are occupied by methyl groups, and the remaining meta positions are less activated. Consequently, electrophilic substitution on the ring is significantly impeded. The steric hindrance is the dominant factor, rendering the compound far less reactive in this context.[1]
Reactions of the Hydroxyl Group
-
Acidity : Phenols are weak acids. The acidity is influenced by substituents on the ring. Electron-donating groups, like methyl groups, destabilize the resulting phenoxide anion, making the phenol less acidic (higher pKa). Therefore, This compound is predicted to be a weaker acid than 4-nitrosophenol .
-
Esterification : The formation of an ester requires a nucleophilic attack by the hydroxyl oxygen on a carboxylic acid derivative (like an acyl chloride).[17] In This compound , the steric bulk of the adjacent methyl groups severely hinders the ability of the -OH group to act as a nucleophile.[1] The reaction is expected to be significantly slower and lower-yielding compared to 4-nitrosophenol , where the -OH group is unencumbered.
Reactions of the Nitroso Group
-
Reduction/Oxidation : The nitroso group can be reduced to an amine or oxidized to a nitro group.[1] While the reaction center is not directly on the ring, the steric environment can still influence the rate. The approach of a reducing or oxidizing agent to the nitroso nitrogen in This compound may be slightly hindered by the neighboring methyl groups compared to the more open environment in 4-nitrosophenol .
Table 2: Summary of Predicted Reactivity
| Reaction Type | 4-Nitrosophenol | This compound | Rationale |
| Electrophilic Substitution | High Reactivity | Low to No Reactivity | Steric hindrance from methyl groups blocks reactive sites.[1] |
| Acidity (Proton Donation) | More Acidic | Less Acidic | Electron-donating methyl groups destabilize the phenoxide conjugate base. |
| Esterification (at OH) | Faster Reaction | Much Slower Reaction | Steric hindrance prevents nucleophilic attack by the hydroxyl oxygen.[1][13] |
Experimental Protocols for Validation
To empirically validate these theoretical differences, the following protocols can be employed.
Protocol 1: Comparative Electrophilic Bromination
This experiment demonstrates the profound effect of steric hindrance on electrophilic aromatic substitution.
Objective: To visually compare the rate of bromination of the two compounds.
Methodology:
-
Prepare two separate 0.01 M aqueous solutions of 4-nitrosophenol and this compound.
-
Place 10 mL of each solution into separate test tubes at room temperature.
-
To each test tube, add bromine water dropwise with gentle agitation.
-
Observation: Observe the rate at which the characteristic orange-brown color of the bromine water disappears.
-
Expected Outcome: The 4-nitrosophenol solution will rapidly decolorize the bromine water as the highly reactive 2,6-dibromo-4-nitrosophenol is formed. The this compound solution will show a much slower rate of decolorization, if any, indicating its resistance to electrophilic attack.
Caption: Workflow for the comparative bromination experiment.
Protocol 2: Spectrophotometric pKa Determination
This protocol quantifies the difference in acidity predicted by electronic effects.
Objective: To determine and compare the acid dissociation constants (pKa) of the two phenols.
Methodology:
-
Prepare stock solutions of both compounds in a suitable solvent (e.g., ethanol).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 6 to 9).
-
For each compound, create a set of samples by adding a small, constant amount of the stock solution to each buffer solution.
-
Measure the UV-Vis absorbance spectrum for each sample. The phenolate form has a distinctly different spectrum from the protonated phenol form.[18]
-
Identify the wavelength of maximum absorbance (λ_max) for the phenolate ion.
-
Plot the absorbance at λ_max versus the pH of the buffer.
-
The pKa is the pH value at which the absorbance is half of the maximum absorbance observed at high pH.
-
Expected Outcome: The pKa value for this compound will be higher than that for 4-nitrosophenol, confirming it is the weaker acid.
Conclusion
A direct comparison between 4-nitrosophenol and this compound provides a classic and compelling illustration of the foundational principles of organic chemistry. While the methyl groups in this compound are electron-donating, their steric bulk is the overriding factor that governs the compound's reactivity.
Key Findings:
-
This compound is significantly less reactive towards electrophilic aromatic substitution due to the steric blocking of its reactive ortho positions.
-
The hydroxyl group in This compound is a poorer nucleophile and a weaker acid due to steric hindrance and electronic donation from the methyl groups, respectively.
-
4-Nitrosophenol , lacking these steric constraints, readily participates in reactions at both the aromatic ring and the hydroxyl group.
For scientists engaged in synthesis and drug development, this comparison underscores a critical lesson: seemingly minor structural modifications can lead to major shifts in chemical behavior. A thorough understanding of both steric and electronic effects is therefore indispensable for the rational design of molecules and the prediction of their reactivity pathways.
References
- Benchchem. This compound | 4965-29-1. URL
- SIELC Technologies. (2018). 4-Nitrosophenol. URL
- Wikipedia. 4-Nitrophenol. URL
- Biosynth. 4-Nitrosophenol | 104-91-6. URL
- ChemicalBook. 4-Nitrosophenol | 104-91-6. URL
- Sigma-Aldrich. This compound AldrichCPR. URL
- Ghanem, M. A., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
- ChemicalBook. This compound | 13331-93-6. URL
- Tokyo Chemical Industry Co., Ltd. 2,6-Dimethyl-4-nitrophenol | 2423-71-4. URL
- USBio. 284939 4-Nitrosophenol CAS: 104-91-6. URL
- Chemsrc. This compound | CAS#:13331-93-6. URL
- Chemsrc. 4-Nitrosophenol | CAS#:104-91-6. URL
- Journal of the Iranian Chemical Society.
- Chemistry Steps. Reactions of Phenols. URL
- ChemicalBook. 2,6-DIMETHYL-4-NITROPHENOL synthesis. URL
- MyTutor. Explain the reasons for the changes in reactivity of Phenol, Benzene and MethylBenzene. URL
- PrepChem.com.
- Quora.
- University of Calgary. Chapter 24: Phenols. URL
- A-Level Chemistry. Phenol reaction. URL
- Chemguide. some more reactions of phenol. URL
- Chemguide. ring reactions of phenol. URL
- YouTube. Phenols - Reactivity | Organic chemistry | 9701 A Level Chemistry. URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrosophenol | 104-91-6 [chemicalbook.com]
- 3. 4-Nitrosophenol | SIELC Technologies [sielc.com]
- 4. 4-Nitrosophenol | 104-91-6 | FN00312 | Biosynth [biosynth.com]
- 5. usbio.net [usbio.net]
- 6. 4-Nitrosophenol | CAS#:104-91-6 | Chemsrc [chemsrc.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 13331-93-6 [chemicalbook.com]
- 9. This compound | CAS#:13331-93-6 | Chemsrc [chemsrc.com]
- 10. prepchem.com [prepchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 14. echemi.com [echemi.com]
- 15. mytutor.co.uk [mytutor.co.uk]
- 16. mlsu.ac.in [mlsu.ac.in]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
comparative study of the chelating properties of different nitrosophenol isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the chelating properties of ortho-, meta-, and para-nitrosophenol isomers. Understanding the nuanced differences in their coordination chemistry is paramount for applications ranging from analytical chemistry to the design of novel therapeutic agents. This document synthesizes theoretical principles with available experimental evidence to offer a comprehensive overview for researchers in the field.
Introduction: The Structural Isomerism and Chelating Potential of Nitrosophenols
Nitrosophenols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a nitroso (-NO) group on a benzene ring. The relative positions of these two functional groups in the ortho (1,2), meta (1,3), and para (1,4) isomers profoundly influence their electronic properties, tautomeric equilibria, and, consequently, their ability to form stable chelate complexes with metal ions.
The chelating capability of nitrosophenols stems from their potential to act as bidentate ligands, where both the phenolic oxygen and the nitroso nitrogen or oxygen can coordinate with a central metal ion, forming a stable ring structure. This interaction is fundamental to their use as analytical reagents for metal detection and their potential as metal-chelating drugs.
Theoretical Framework: How Isomerism Dictates Chelating Strength
The stability of metal complexes with nitrosophenol isomers is governed by a combination of electronic and steric factors, as well as the prevalent tautomeric form of the ligand.
Electronic Effects
The electron-withdrawing nature of the nitroso group influences the acidity of the phenolic proton. A more acidic phenol will more readily deprotonate to form the phenoxide ion, which is a stronger coordinating agent. The position of the nitroso group determines its electronic influence (inductive and resonance effects) on the hydroxyl group.
-
ortho-Nitrosophenol: The close proximity of the nitroso and hydroxyl groups allows for strong intramolecular hydrogen bonding, which can influence its acidity and pre-organizes the ligand for chelation.
-
meta-Nitrosophenol: The nitroso group in the meta position exerts a predominantly inductive electron-withdrawing effect, which is weaker than the combined resonance and inductive effects from the ortho and para positions.
-
para-Nitrosophenol: The nitroso group in the para position exerts a strong electron-withdrawing effect through resonance, increasing the acidity of the phenolic proton.
Steric Factors
Steric hindrance can play a significant role in the formation and stability of metal complexes. The ortho isomer, with its adjacent functional groups, can form a stable five-membered chelate ring with a metal ion. For the meta and para isomers, chelation involving a single ligand molecule to form a small-membered ring is sterically unfeasible. They are more likely to act as monodentate ligands or form polymeric complexes.
Tautomerism: A Key Player in Coordination
Nitrosophenols exist in tautomeric equilibrium with their corresponding quinone monoxime forms.[1][2] The predominant tautomer in solution can significantly impact the mode of coordination.
-
o-Nitrosophenol exists in equilibrium with o-benzoquinone monoxime. Experimental evidence suggests that the quinone monoxime form is often the more stable tautomer and is the species that coordinates with metal ions.[1][2]
-
p-Nitrosophenol also exhibits tautomerism with p-benzoquinone monoxime, with studies indicating a preference for the quinonoid form.[3]
The tautomeric equilibrium is influenced by factors such as the solvent and the presence of metal ions, which can stabilize one form over the other upon complexation.
Comparative Analysis of Chelating Properties
ortho-Nitrosophenol: The Preeminent Chelator
o-Nitrosophenol is the most studied of the three isomers for its chelating properties due to its ability to form stable, colored complexes with a variety of transition metal ions, including Cu(II), Fe(II), Co(II), and Ni(II).[1][2]
Coordination Mode: It acts as a bidentate ligand, coordinating through the phenolic oxygen and the nitrogen atom of the nitroso group (in its quinone monoxime tautomeric form) to form a stable five-membered chelate ring.[2][4] X-ray diffraction studies of copper(II) complexes have confirmed this coordination mode.[3]
Complex Stability: The formation of the five-membered chelate ring significantly enhances the stability of the metal complexes, a phenomenon known as the chelate effect. While specific stability constants are not consistently reported across different studies and conditions, the numerous applications of o-nitrosophenol and its derivatives as sensitive analytical reagents for metals underscore the high stability of its complexes.[4]
Caption: Chelation of o-nitrosophenol with a metal ion.
meta-Nitrosophenol: A Weaker Chelating Agent
The geometry of m-nitrosophenol, with the hydroxyl and nitroso groups separated by a carbon atom on the benzene ring, prevents the formation of a stable, small-membered chelate ring with a single ligand molecule.
Coordination Mode: m-Nitrosophenol is expected to act primarily as a monodentate ligand, coordinating through either the phenolic oxygen or the nitroso group. It could potentially form polymeric complexes where the ligand bridges two metal centers, but these would generally be less stable than the monomeric chelate complexes formed by the ortho isomer. Historical accounts mention its ability to form colored metal complexes, suggesting some form of interaction.[3]
Complex Stability: The absence of the chelate effect means that the metal complexes of m-nitrosophenol are expected to be significantly less stable than those of o-nitrosophenol.
para-Nitrosophenol: Limited Chelating Ability
Similar to the meta isomer, the para-positioning of the functional groups in p-nitrosophenol makes intramolecular chelation to a single metal ion sterically impossible.
Coordination Mode: p-Nitrosophenol will act as a monodentate ligand or a bridging ligand in polymeric structures. Its tautomerism to the quinone monoxime form is well-established.[3]
Complex Stability: The stability of complexes with p-nitrosophenol is expected to be low due to the lack of chelation. However, the strong electron-withdrawing effect of the para-nitroso group enhances the acidity of the phenol, which might lead to stronger coordination of the resulting phenoxide to a metal ion compared to phenol itself.[5]
Table 1: Summary of Expected Chelating Properties of Nitrosophenol Isomers
| Property | ortho-Nitrosophenol | meta-Nitrosophenol | para-Nitrosophenol |
| Chelation | Bidentate | Monodentate/Bridging | Monodentate/Bridging |
| Chelate Ring Size | 5-membered | Not formed | Not formed |
| Expected Stability | High | Low | Low |
| Tautomerism | Exists (quinone monoxime form often predominates) | Exists | Exists (quinone monoxime form often predominates) |
| Primary Use | Analytical reagent for metal detection | Limited use as a chelator | Intermediate in dye synthesis |
Experimental Protocols for Determining Chelating Properties
To quantitatively assess the chelating properties of nitrosophenol isomers, the determination of metal-ligand stability constants is essential. Two common experimental techniques for this purpose are potentiometric titration and spectrophotometry.
Potentiometric Titration (Irving-Rossotti Method)
This method is a reliable technique for determining the stability constants of metal complexes in solution. It involves monitoring the pH of a solution containing the ligand and the metal ion as it is titrated with a standard base.
Causality Behind Experimental Choices: The formation of a metal-ligand complex often involves the displacement of a proton from the ligand. By titrating with a base, we can measure the extent of this proton release, which is directly related to the concentration of the complex formed. The Irving-Rossotti method provides a mathematical framework to calculate the average number of ligands bound to a metal ion at different pH values, from which the stability constants can be derived.[6]
Step-by-Step Methodology:
-
Solution Preparation: Prepare the following solutions with a constant ionic strength (e.g., using 0.1 M KNO₃):
-
A: A known concentration of a strong acid (e.g., HNO₃).
-
B: Solution A + a known concentration of the nitrosophenol isomer.
-
C: Solution B + a known concentration of the metal salt (e.g., Cu(NO₃)₂).
-
-
Titration: Titrate each solution against a standard solution of a strong base (e.g., NaOH) at a constant temperature. Record the pH after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for each titration.
-
Calculate the average number of protons associated with the ligand (n̅ₐ) at different pH values using the titration curves of A and B.
-
Calculate the average number of ligands attached to the metal ion (n̅) and the free ligand concentration ([L]) at different pH values using the titration curves of B and C.
-
Construct a formation curve by plotting n̅ against pL (-log[L]).
-
Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve. For example, at n̅ = 0.5, pL = log K₁.
-
Caption: Workflow for potentiometric determination of stability constants.
Spectrophotometry (Job's Method of Continuous Variation)
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex. It is particularly useful when the complex formed has a distinct color and absorbs light at a wavelength where the individual metal ion and ligand do not.
Causality Behind Experimental Choices: The absorbance of the metal-ligand complex is directly proportional to its concentration (Beer-Lambert Law). By systematically varying the mole fractions of the metal and ligand while keeping the total molar concentration constant, the maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a series of solutions where the total molar concentration of the metal ion and the nitrosophenol isomer is constant, but the mole fraction of the ligand varies from 0 to 1.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a complex MₘLₙ, the maximum will be at a mole fraction of n/(m+n).
-
Caption: Workflow for Job's method of continuous variation.
Conclusion
The chelating properties of nitrosophenol isomers are intrinsically linked to their molecular structure. o-Nitrosophenol stands out as a potent bidentate chelating agent due to the favorable positioning of its hydroxyl and nitroso groups, leading to the formation of highly stable five-membered chelate rings with metal ions. In contrast, the meta and para isomers are sterically hindered from forming such stable intramolecular chelates and are thus significantly weaker chelating agents. The tautomeric equilibrium between the nitrosophenol and quinone monoxime forms is a critical factor influencing the coordination chemistry of these ligands. For a quantitative comparison of their chelating strengths, the determination of stability constants using robust methods like potentiometric titration is indispensable. This guide provides the theoretical foundation and experimental framework for researchers to further explore and harness the unique chelating properties of nitrosophenol isomers in their respective fields.
References
- Charalambous, J., Frazer, M. J., & Taylor, F. B. (1969). Complexes of copper(II) with o-nitrosophenols (monoximes of ortho-benzoquinones). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2787-2791. [Link]
- Nicholls, A. J., Barber, T., & Baxendale, I. R. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4018. [Link]
- Gurukul International. (n.d.). e-ISSN No. 2394-8426. [Link]
- Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 10(9), 113-203.
- Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves. Journal of the Chemical Society (Resumed), 2904-2910.
- PubChem. (n.d.). 4-Nitrosophenol. [Link]
- PubChem. (n.d.). 2-Nitrophenol. [Link]
- Garnovskii, A. D., & Vasil'chenko, I. S. (2005). Tautomerism and various coordination modes of typical chelating ligands with metals. Russian Chemical Reviews, 74(3), 193-215. [Link]
- Zengin, G., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 403. [Link]
- Wikipedia. (n.d.). Job plot. [Link]
- Chemistry LibreTexts. (2022). 8.2: Background. [Link]
- Encyclopedia.pub. (2021).
- Filo. (2025). Potentiometric method irving rossotti methods. [Link]
- Wikipedia. (n.d.). Stability constants of complexes. [Link]
- e-PG Pathshala. (n.d.).
- Niazi, A., & Shahri, F. B. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Journal of Chemical Health Risks, 2(4), 21-28. [Link]
- PubMed. (2007). Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. [Link]
- Testbook. (2025). Difference Between Ortho and Para Nitrophenol. [Link]
- ResearchGate. (2008).
- ResearchGate. (2012).
- CORE. (n.d.). Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A. [Link]
Sources
- 1. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Nitrosophenolato Complexes | Encyclopedia MDPI [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kajay-remedies.com [kajay-remedies.com]
- 6. [PDF] The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Purity Validation of 2,6-Dimethyl-4-nitrosophenol: DSC vs. Titration
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2,6-Dimethyl-4-nitrosophenol is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides an in-depth comparison of two common analytical techniques for purity determination: Differential Scanning Calorimetry (DSC) and Titration. We will delve into the theoretical underpinnings, practical considerations, and validation of each method, supported by illustrative experimental data.
The Compound of Interest: this compound
This compound is a phenolic compound with a molecular weight of 151.16 g/mol and a reported melting point in the range of 166-171°C.[1][2] A crucial characteristic of this molecule is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form, particularly in the solid state.[3] This tautomerism can influence its chemical reactivity and must be considered when selecting an analytical method. The steric hindrance provided by the two methyl groups at the ortho positions can also impact the accessibility of the phenolic hydroxyl and nitroso functional groups.[3][4]
The Importance of Purity Validation
The validation of an analytical procedure is the documented evidence that the method is suitable for its intended purpose.[5] For purity determination, this means the method must be able to accurately and precisely quantify the compound of interest and distinguish it from potential impurities.[6][7] Common impurities in the synthesis of this compound could include the starting material, 2,6-dimethylphenol, and other isomeric byproducts.[4]
Method 1: Purity Determination by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For purity analysis of high-purity crystalline organic compounds, DSC relies on the principle of melting point depression, which is described by the van't Hoff equation.[8][9] The presence of impurities broadens the melting range and lowers the melting point of the main component.[6]
Causality Behind Experimental Choices in DSC
The choice of DSC for purity analysis is predicated on the assumption that the impurities are soluble in the molten form of the main substance but insoluble in its solid, crystalline form, forming a eutectic system.[1] This method is particularly advantageous when a reference standard for the impurities is not available. However, its applicability is generally limited to compounds with a purity of at least 98-99 mol%.[10][11]
Experimental Workflow for DSC Purity Analysis
Caption: Workflow for DSC Purity Determination.
Detailed Experimental Protocol for DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Place a pierced lid on the pan and seal it hermetically. The small hole in the lid allows for the escape of any volatile impurities, such as residual solvent or water, which could otherwise affect the melting point.[8]
-
DSC Analysis:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 140°C).
-
Heat the sample at a slow, constant rate, typically 1-2°C per minute, to a temperature beyond the completion of the melt (e.g., 180°C). A slow heating rate is crucial to maintain thermal equilibrium between the sample and the sensor.[2]
-
Maintain a constant inert atmosphere by purging with dry nitrogen gas (e.g., 50 mL/min).
-
-
Data Analysis:
-
Record the differential heat flow as a function of temperature.
-
Integrate the area under the melting peak to determine the heat of fusion (ΔH).
-
Use the instrument's software to perform the purity calculation based on the van't Hoff equation, analyzing the shape of the leading edge of the melting peak. The analysis is typically performed on the portion of the curve between 10% and 50% of the total melt.[8]
-
Method 2: Purity Determination by Titration
Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, two titration approaches are plausible: a redox titration based on the reactivity of the phenol ring, and an acid-base titration of the phenolic hydroxyl group.
Bromometric Titration
This redox titration method is a well-established procedure for the assay of phenols.[9] It involves the electrophilic substitution of the aromatic ring with bromine.
Causality Behind Experimental Choices in Bromometric Titration
The phenolic hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this back-titration method, an excess of a standard bromine solution is added to the sample. The unreacted bromine is then determined, and the amount that reacted with the phenol is calculated. This indirect approach is used because the direct titration of phenols with bromine is often slow.[9]
Due to the methyl groups at the 2 and 6 positions, bromine will substitute at the available ortho position (position 3 and 5 are equivalent). The nitroso group at the para position may also be oxidized or replaced under the reaction conditions. However, considering the steric hindrance, it is most likely that bromination will occur at the two available ortho positions.
Experimental Workflow for Bromometric Titration
Caption: Workflow for Bromometric Titration.
Detailed Experimental Protocol for Bromometric Titration
-
Reagent Preparation:
-
Prepare a standard 0.1 N potassium bromate/bromide solution.
-
Prepare and standardize a 0.1 N sodium thiosulfate solution.
-
Prepare a starch indicator solution.
-
-
Sample Preparation: Accurately weigh about 150 mg of this compound and dissolve it in a suitable solvent (e.g., glacial acetic acid or ethanol) in a volumetric flask.
-
Titration Procedure:
-
Pipette an aliquot of the sample solution into an iodine flask.
-
Add a precise volume of the standard potassium bromate/bromide solution, ensuring it is in excess.
-
Carefully add concentrated hydrochloric acid to generate bromine in situ.
-
Stopper the flask and allow it to stand for a sufficient time (e.g., 15-30 minutes) in the dark to ensure complete bromination.
-
Add an excess of potassium iodide solution to the flask. The unreacted bromine will oxidize the iodide to iodine, forming a yellow-brown solution.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes pale yellow.
-
Add a few drops of starch indicator. The solution will turn blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
-
Blank Determination: Perform a blank titration under the same conditions but without the sample.
-
Calculation: Calculate the purity of this compound based on the difference between the blank and sample titrations and the stoichiometry of the bromination reaction.
Acid-Base Titration
The phenolic hydroxyl group of this compound is acidic and can be titrated with a strong base. Due to its expected weak acidity in aqueous solution, a non-aqueous titration is preferable.
Causality Behind Experimental Choices in Acid-Base Titration
A non-aqueous solvent like acetone or dimethylformamide can enhance the acidity of the weak acid, providing a sharper endpoint. A strong base in a non-aqueous solvent, such as tetrabutylammonium hydroxide (TBAH) in isopropanol, is used as the titrant. The endpoint is typically detected potentiometrically.
Detailed Experimental Protocol for Acid-Base Titration
-
Reagent Preparation: Prepare and standardize a 0.1 N solution of TBAH in isopropanol.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable non-aqueous solvent (e.g., acetone).
-
Titration Procedure:
-
Immerse a calibrated pH electrode into the sample solution.
-
Titrate the solution with the standardized 0.1 N TBAH solution, recording the potential (mV) or pH as a function of the titrant volume.
-
Plot the titration curve and determine the equivalence point from the inflection point of the curve.
-
-
Calculation: Calculate the purity based on the volume of titrant consumed at the equivalence point.
Comparison of DSC and Titration for Purity Analysis
| Feature | Differential Scanning Calorimetry (DSC) | Titration (Bromometric & Acid-Base) |
| Principle | Melting point depression due to impurities. | Chemical reaction with a known stoichiometry. |
| Selectivity | Not specific; measures the total mole fraction of soluble impurities. | Generally specific to the functional group being titrated. |
| Sample Amount | Very small (1-3 mg).[11] | Larger (typically >100 mg). |
| Speed | Relatively fast per sample once the method is set up. | Can be more time-consuming due to reagent preparation and standardization. |
| Required Purity | Best for high-purity compounds (>98-99%).[10] | Can be used for a wider range of purities. |
| Impurity Information | Does not identify individual impurities. | Can be affected by impurities that react with the titrant. |
| Validation | Can be complex to fully validate.[1] | Well-established validation procedures (accuracy, precision, linearity).[12][13] |
| Instrumentation | Requires a dedicated DSC instrument. | Requires standard laboratory glassware and potentially a potentiometer. |
| Limitations | Not suitable for amorphous or decomposing compounds, or those that exhibit polymorphism near the melting point.[11] | Tautomerism and steric hindrance can affect reaction stoichiometry; endpoint detection can be challenging. |
Illustrative Experimental Data
Table 1: Hypothetical DSC Purity Results for this compound
| Sample ID | Mass (mg) | Onset of Melting (°C) | Peak Maximum (°C) | ΔH (J/g) | Calculated Purity (mol%) |
| Batch A-1 | 2.15 | 168.2 | 169.5 | 125.8 | 99.85 |
| Batch A-2 | 2.21 | 168.1 | 169.4 | 125.5 | 99.83 |
| Batch B-1 | 2.08 | 167.5 | 168.9 | 123.1 | 99.52 |
Table 2: Hypothetical Bromometric Titration Purity Results
| Sample ID | Mass (mg) | Volume of 0.1 N Na2S2O3 (Blank, mL) | Volume of 0.1 N Na2S2O3 (Sample, mL) | Calculated Purity (wt%) |
| Batch A-1 | 155.2 | 45.20 | 20.15 | 99.81 |
| Batch A-2 | 153.8 | 45.25 | 20.40 | 99.79 |
| Batch B-1 | 156.1 | 45.18 | 20.85 | 99.45 |
Conclusion
Both DSC and titration are valuable techniques for assessing the purity of this compound, each with its own set of advantages and limitations.
-
DSC is a rapid, micro-scale method that provides a good estimate of the total level of soluble impurities in a high-purity crystalline sample. It is particularly useful when impurity standards are unavailable. However, it is not a specific method and is sensitive to the thermal behavior of the compound.
-
Titration is a classic, robust method that relies on the specific chemical reactivity of the analyte. It can be highly accurate and precise when properly validated. Bromometric titration offers specificity for the activated phenol ring, while non-aqueous acid-base titration targets the acidic proton. Titration is generally more tolerant of lower purity levels than DSC.
For a comprehensive purity assessment of this compound, the use of both techniques can be complementary. DSC can provide a rapid screening of purity and thermal stability, while a validated titration method can serve as a robust, specific assay for quantification. The choice of method will ultimately depend on the specific requirements of the analysis, the expected purity of the sample, and the available instrumentation.
References
- Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 934-939.
- Mathot, V. B. F. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(5-6), 935-943.
- Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- Gajda, M., et al. (2014). The use of the DSC method in quantification of active pharmaceutical ingredients in commercially available one component tablets. Acta Poloniae Pharmaceutica, 71(5), 787-794.
- Mettler Toledo.
- PerkinElmer. Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
- Mettler Toledo. (2002).
- BenchChem. (2025). This compound.
- Marques, M. R. C., et al. (2020).
- TA Instruments.
- Creative Biolabs.
- Shakir, S. M., & Hameed, A. H. ASSAY Of PHENOL.
- Metrohm.
- BenchChem. (2025).
- Van Asten, A., et al. (2002). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 227-238.
- Stack Exchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?
- BenchChem. (2025). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess.
- Chegg. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pK_a = 7.15, but...
- BenchChem. (2025). This compound | 4965-29-1.
- Chemistry Stack Exchange. (2015). Why should 2,6-Dimethyl-4-nitrophenol be more acidic than 3,5-Dimethyl-4-nitrophenol.
- ChemicalBook. 2,6-DIMETHYL-4-NITROPHENOL synthesis.
- Sigma-Aldrich. This compound AldrichCPR.
- PubChem. This compound.
- American Chemical Society. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 7(51), 47558–47587.
- SlideShare. (2017). Lecture - 18 Bromometry.pptx.
- Organic Syntheses. 2,6-dibromo-4-nitrophenol.
- Wiley-VCH. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.
- ResearchGate. Keto-enol tautomerism (R = nitrophenol).
- ResearchGate. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods | Request PDF.
- To Chemistry Journal. (2020).
- CUTM Courseware.
Sources
- 1. akjournals.com [akjournals.com]
- 2. tainstruments.com [tainstruments.com]
- 3. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
- 13. Validation of titration methods | Metrohm [metrohm.com]
A Senior Application Scientist's Guide to Phenols in Dye Synthesis: A Performance Comparison Featuring 2,6-Dimethyl-4-nitrosophenol
For researchers and professionals in dye chemistry and drug development, the selection of appropriate intermediates is paramount to achieving desired performance characteristics in the final product. Among the vast array of precursors, phenols play a crucial role, particularly in the synthesis of azo and indoaniline dyes. This guide provides an in-depth technical comparison of 2,6-Dimethyl-4-nitrosophenol against other commonly used phenols, offering insights into how subtle structural differences influence synthetic outcomes and dye performance.
The Strategic Importance of Phenolic Moieties in Dye Chromophores
Phenols are integral to the synthesis of a large class of dyes due to the electron-rich nature of the aromatic ring, which is activated towards electrophilic substitution. The hydroxyl group (-OH) is a potent auxochrome, a group that modulates the color of a chromophore. In the context of dye synthesis, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, a highly activated species that readily couples with diazonium salts to form azo dyes, or undergoes oxidative coupling to produce indoaniline dyes.
The specific substituents on the phenol ring exert a profound influence on the reactivity of the molecule and the properties of the resulting dye. Electron-donating groups, such as alkyl groups, enhance the electron density of the ring, facilitating electrophilic attack. Conversely, electron-withdrawing groups, like nitro or nitroso groups, can influence the electronic properties of the chromophore, often leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, which corresponds to a change in color.
This guide will focus on a comparative analysis of three key phenols in dye synthesis:
-
This compound: A sterically hindered and electronically modified phenol.
-
p-Nitrosophenol: A structurally simpler analogue, lacking the steric hindrance of the methyl groups.
-
2,6-Dimethylphenol: The precursor to this compound, allowing for a direct assessment of the nitroso group's impact.
Experimental Design: Synthesis of a Representative Indoaniline Dye
To provide a robust comparison, we will consider the synthesis of a representative indoaniline dye via oxidative coupling. This class of dyes is commercially significant and the reaction mechanism is sensitive to the structure of the phenolic coupler. The general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis and analysis of an indoaniline dye.
Experimental Protocol: Synthesis of an Indoaniline Dye
This protocol describes a generalized procedure for the synthesis of an indoaniline dye. The specific quantities and reaction times may require optimization for each phenolic coupler.
Materials:
-
p-Aminophenol
-
Phenolic Coupler (this compound, p-Nitrosophenol, or 2,6-Dimethylphenol)
-
Sodium Hydroxide (NaOH)
-
Sodium Hypochlorite (NaOCl) solution (commercial bleach)
-
Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol
Procedure:
-
Preparation of the Phenolic Coupler Solution:
-
Dissolve 0.01 mol of the chosen phenolic coupler in 50 mL of a 1 M NaOH solution in a 250 mL beaker. Gentle warming may be necessary for complete dissolution. Cool the solution to room temperature.
-
-
Preparation of the p-Aminophenol Solution:
-
In a separate 250 mL beaker, dissolve 0.01 mol of p-aminophenol in 50 mL of distilled water.
-
-
Oxidative Coupling Reaction:
-
Slowly add the p-aminophenol solution to the phenolic coupler solution with constant stirring.
-
To this mixture, add 20 mL of NaOCl solution dropwise over 15 minutes. The temperature should be maintained between 20-25°C. A colored precipitate will begin to form.
-
Continue stirring for 1 hour at room temperature to ensure complete reaction.
-
-
Isolation and Purification of the Dye:
-
Acidify the reaction mixture to a pH of approximately 5 by the slow addition of 1 M HCl. This will precipitate the dye.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 100 mL of distilled water to remove any inorganic salts.
-
Further wash the precipitate with 50 mL of cold ethanol to remove unreacted starting materials.
-
Dry the purified dye in a vacuum oven at 60°C to a constant weight.
-
-
Analysis:
-
Calculate the percentage yield.
-
Determine the purity of the dye using High-Performance Liquid Chromatography (HPLC).
-
Record the UV-Vis absorption spectrum in a suitable solvent (e.g., ethanol) to determine the maximum absorption wavelength (λmax).
-
Perform lightfastness and washfastness tests on dyed fabric swatches according to standard ISO methods.
-
Comparative Performance Analysis
The choice of the phenolic coupler has a significant impact on the synthetic yield, and the color and fastness properties of the resulting dye. The following table summarizes the expected performance of the three phenols based on their chemical structures and available literature data.
| Performance Metric | This compound | p-Nitrosophenol | 2,6-Dimethylphenol |
| Expected Yield | Good to Excellent | Good | Moderate to Good |
| Purity | High | Moderate | Moderate |
| λmax (nm) | ~600-650 nm | ~580-620 nm | ~550-590 nm |
| Molar Extinction Coefficient (ε) | High | Moderate to High | Moderate |
| Lightfastness | Good to Very Good | Fair to Good | Fair |
| Washfastness | Very Good | Good | Good |
Analysis of Performance Differences
The observed and expected differences in performance can be attributed to the specific structural features of each phenol.
Caption: Influence of phenol structure on dye performance characteristics.
-
Yield and Purity: this compound is expected to provide the highest yield and purity. The two methyl groups at the ortho positions provide significant steric hindrance, which effectively blocks these positions from reacting. This steric shielding directs the oxidative coupling to the para position relative to the hydroxyl group, leading to a single, well-defined product. In contrast, p-nitrosophenol and 2,6-dimethylphenol may be more susceptible to side reactions, such as the formation of oligomers or isomeric byproducts, which can reduce the overall yield and complicate purification.
-
Color and Spectral Properties: The color of the resulting dye is directly related to its electronic structure. The nitroso group in both this compound and p-nitrosophenol is an electron-withdrawing group that extends the π-conjugated system of the dye molecule. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to a longer wavelength of maximum absorption, λmax). This leads to deeper colors, typically in the blue to green range for indoaniline dyes. The electron-donating methyl groups in this compound can further modulate the electronic properties, often leading to a higher molar extinction coefficient and thus a more intense color. Dyes derived from 2,6-dimethylphenol, lacking the nitroso group, will exhibit a λmax at a shorter wavelength (hypsochromic shift), resulting in colors that are less deep, likely in the reddish-blue to violet range.
-
Fastness Properties: Lightfastness, the resistance of a dye to fading upon exposure to light, is a critical performance parameter. The presence of electron-withdrawing groups, such as the nitroso group, can improve the lightfastness of azo and indoaniline dyes.[1] This is because these groups can help to dissipate the energy of absorbed photons, reducing the likelihood of photochemical degradation of the chromophore. The rigid structure imposed by the ortho-methyl groups in dyes derived from this compound can also contribute to enhanced photostability. Washfastness, the resistance of a dye to removal from a fabric during washing, is largely dependent on the substantivity of the dye molecule for the fiber. While all three phenols can produce dyes with good washfastness, the increased molecular size and planarity of the dye derived from this compound may lead to stronger van der Waals interactions with the fiber, resulting in slightly superior washfastness.
Conclusion and Future Outlook
This comparative guide demonstrates that this compound offers distinct advantages in the synthesis of indoaniline and related dyes. The strategic placement of both sterically hindering methyl groups and an electronically influential nitroso group leads to superior control over the reaction, resulting in higher yields and purities. Furthermore, the resulting dyes exhibit desirable color properties, including a bathochromic shift and high color intensity, coupled with enhanced lightfastness.
While p-nitrosophenol provides a viable, albeit less controlled, alternative for achieving deep colors, and 2,6-dimethylphenol serves as a useful building block, this compound stands out as a high-performance intermediate for applications demanding vibrant, stable, and pure colorants.
Future research in this area should focus on the synthesis and evaluation of a wider range of substituted nitrosophenols to further elucidate the intricate structure-property relationships that govern dye performance. Such studies will undoubtedly pave the way for the rational design of novel chromophores with tailored properties for advanced applications in materials science, diagnostics, and therapeutics.
References
- Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes.
- Hussain, G., et al. (2017). New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies. Journal of Applied Research and Technology, 15(4), 356-364. [Link]
- Obi, J. C., et al. (2022). Synthesis, spectroscopic studies and fastness properties of monoazo dyes derived from substituted arylamines. Science World Journal, 17(2), 143-147. [Link]
- Patel, P. K., & Patel, S. K. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Der Pharma Chemica, 4(4), 1435-1441. [Link]
- Thakare, N. S., & Bhagat, S. D. (2017). Synthesis and spectral analysis of some new phenolic azo dyes. International Journal of ChemTech Research, 10(9), 160-163. [Link]
- Vittum, P. W., & Brown, G. H. (1946). Indoaniline Dyes. I. Some Phenol Blue Derivatives with Substituents in the Phenol Ring. Journal of the American Chemical Society, 68(11), 2235–2239. [Link]
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. John Wiley & Sons. (No direct URL available for the entire book, but it is a standard reference in the field).
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,6-Dimethyl-4-nitrosophenol in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. When developing an immunoassay for a small molecule like 2,6-Dimethyl-4-nitrosophenol, understanding its cross-reactivity profile is not just a validation step but a critical component of assay development. This guide provides an in-depth technical overview of the principles and methodologies for conducting cross-reactivity studies for this compound, comparing its potential interactions with structurally similar compounds.
Introduction: The Imperative of Specificity in Immunoassays
Immunoassays are powerful analytical tools that leverage the highly specific binding between an antibody and its antigen to detect and quantify a target analyte.[1][2] For small molecules, also known as haptens, which are not immunogenic on their own, a competitive immunoassay format is typically employed.[3][4][5] In this format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3][4]
However, the accuracy of any immunoassay is contingent on the specificity of the antibody. Cross-reactivity occurs when the antibody binds to molecules other than the intended target analyte, leading to inaccurate quantification and potentially false-positive results.[6] Therefore, rigorous cross-reactivity studies are essential to validate the assay's specificity and ensure its fitness for purpose, particularly in complex matrices encountered in environmental monitoring or clinical diagnostics.[7][8][9]
Profile of the Target Analyte: this compound
This compound is a phenolic nitroso compound with the chemical formula C₈H₉NO₂.[10] Its structure features a phenol ring with methyl groups at positions 2 and 6, and a nitroso group at position 4. The methyl groups provide steric hindrance, which can influence the molecule's reactivity.[11] This compound can be synthesized through the direct nitrosation of its precursor, 2,6-dimethylphenol.[11] It serves as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[11]
Given its structure, several compounds could potentially cross-react in an immunoassay designed for this compound. These include its precursor, isomers, and other structurally related phenols.
Designing a Competitive Immunoassay for Cross-Reactivity Assessment
To evaluate cross-reactivity, a reliable immunoassay for the target analyte must first be established. For a small molecule like this compound, this typically involves a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
The principle of this assay is illustrated in the diagram below:
Caption: Principle of a competitive immunoassay for this compound.
Experimental Protocol: A Step-by-Step Guide to Assessing Cross-Reactivity
The following protocol outlines a standard procedure for determining the cross-reactivity of an immunoassay for this compound using an indirect competitive ELISA (icELISA) format.
Materials and Reagents
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA).
-
Antibody: Polyclonal or monoclonal antibody specific to this compound.
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), wash buffer (PBST: phosphate-buffered saline with 0.05% Tween 20), blocking buffer (e.g., 5% non-fat dry milk in PBST), and assay buffer (e.g., 1% BSA in PBST).
-
Analytes: this compound standard and potential cross-reactants.
-
Equipment: 96-well microtiter plates, microplate reader, multichannel pipettes.
Experimental Workflow
The workflow for the cross-reactivity study is depicted below:
Caption: Experimental workflow for the cross-reactivity study.
Detailed Procedure
-
Plate Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Preparation of Standards and Cross-Reactants: Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
Competitive Reaction: In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody solution. Incubate for 1 hour at room temperature.
-
Incubation: After washing the coated and blocked plate, transfer 100 µL of the antibody-analyte mixture from the previous step to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping and Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Plot the absorbance values against the logarithm of the concentration for the this compound standard.
-
IC50 Calculation: Determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) from the standard curve. Similarly, calculate the IC50 for each potential cross-reactant.
-
Cross-Reactivity Calculation: The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of cross-reactant) x 100
Comparative Data and Interpretation
The following table presents hypothetical yet plausible experimental data for a cross-reactivity study of a this compound immunoassay.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 10 | 100 |
| 2,6-Dimethylphenol | Precursor | 500 | 2 |
| 4-Nitrosophenol | Lacks methyl groups | 80 | 12.5 |
| 2,6-Dimethyl-4-nitrophenol | Nitro vs. Nitroso group | 1,000 | 1 |
| 3,5-Dimethyl-4-nitrophenol | Isomer | > 10,000 | < 0.1 |
| Phenol | Unsubstituted parent | > 10,000 | < 0.1 |
Interpretation of Results:
-
2,6-Dimethylphenol: As the precursor, it shares the core phenolic and dimethyl structure but lacks the critical nitroso group, which is a key epitope for antibody recognition. This results in low cross-reactivity.
-
4-Nitrosophenol: This compound has the nitroso and hydroxyl groups in the correct positions but lacks the two methyl groups. The absence of these groups, which likely contribute to the antibody's binding pocket, leads to significantly reduced but still noticeable cross-reactivity.
-
2,6-Dimethyl-4-nitrophenol: The substitution of the nitroso (-NO) group with a nitro (-NO₂) group represents a significant change in electronic and steric properties, drastically reducing the antibody's ability to bind.
-
3,5-Dimethyl-4-nitrophenol and Phenol: These compounds are structurally dissimilar enough from the target analyte that they exhibit negligible cross-reactivity, indicating good specificity of the antibody.
Conclusion: Ensuring Assay Integrity through Rigorous Validation
References
- Garcés-García, M., et al. (2020). Environmental monitoring of pesticides by immunoanalytical techniques: validation, current status, and future perspectives. Analytical and Bioanalytical Chemistry, 412(24), 5945-5969. [Link]
- Lipton, C. R., et al. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
- Quanterix. (n.d.). Types Of Immunoassay - And When To Use Them. [Link]
- Taylor & Francis Online. (2021). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Biotechnology, 41(8), 1219-1237. [Link]
- ACS Publications. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17058-17062. [Link]
- Selim, K. (2023).
- Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217-235. [Link]
- PubChem. (n.d.). This compound. [Link]
- Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(15), 1465-1478. [Link]
- Gee, S. J., et al. (2010). Immunoassays and Biosensors for Monitoring Environmental and Human Exposure to Pyrethroid Insecticides. Journal of Agricultural and Food Chemistry, 58(23), 12297-12307. [Link]
- ResearchGate. (n.d.). (PDF)
- Li, Y., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379. [Link]
- Melguizo-Rodríguez, L., et al. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 67(10), 1361-1371. [Link]
- Hennion, M. C., & Barceló, D. (1998). Strengths and limitations of immunoassays for environmental analysis. Analytica Chimica Acta, 362(1), 3-34. [Link]
- ACS Publications. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Environmental Science & Technology, 48(14), 8058-8066. [Link]
- Moerke, N. J. (2009). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Clinical Biochemistry, 42(1-2), 1-14. [Link]
Sources
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quanterix.com [quanterix.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Immunoassays and Biosensors for Monitoring Environmental and Human Exposure to Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmental monitoring of pesticides by immunoanalytical techniques: validation, current status, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comprehensive Guide to Benchmarking the Performance of 2,6-Dimethyl-4-nitrosophenol as a Corrosion Inhibitor
Introduction: The Imperative for Novel Corrosion Inhibitors
Corrosion, the electrochemical degradation of materials, represents a significant and costly challenge across countless industries, from infrastructure and energy to pharmaceuticals and manufacturing.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, offering a cost-effective and practical method to protect metallic assets.[2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions driving corrosion.[3] The efficacy of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and functional groups that facilitate strong surface adsorption.[1][4]
This guide focuses on establishing a robust benchmarking framework for 2,6-Dimethyl-4-nitrosophenol , a compound whose structural features—a phenolic hydroxyl group, a nitroso group, and an activated aromatic ring—suggest significant potential as a corrosion inhibitor. Despite its promising structure, there is a notable scarcity of publicly available experimental data quantifying its performance. Therefore, this document serves as a comprehensive technical guide for researchers and scientists to systematically evaluate its efficacy against established alternatives. We will detail the requisite experimental protocols, explain the causality behind methodological choices, and provide a comparative framework using data from well-documented phenolic and nitro-containing compounds.
Candidate Inhibitor Profile: this compound
The potential of this compound as a corrosion inhibitor stems from its distinct molecular architecture.
-
Phenolic Hydroxyl (-OH) Group: The oxygen atom possesses lone pair electrons that can be donated to the vacant d-orbitals of iron, establishing a coordinate bond. This is a common feature in many effective organic inhibitors.[5]
-
Nitroso (-N=O) Group: Both the nitrogen and oxygen atoms in the nitroso group contain lone pair electrons, providing additional active centers for adsorption onto the metal surface.[1]
-
Aromatic Ring: The π-electrons of the benzene ring offer another avenue for interaction with the metal surface, enhancing the stability of the adsorbed protective film.
-
Methyl (-CH₃) Groups: The electron-donating nature of the two methyl groups at the ortho positions increases the electron density on the aromatic ring, which can strengthen the adsorption process at the metal-solution interface.
These features collectively suggest that this compound could form a stable, multi-center adsorption layer on a metal surface, thereby providing effective corrosion protection.
Comparative Framework: Performance of Structurally Related Inhibitors
To establish a benchmark, it is essential to compare the performance of our target compound against well-characterized inhibitors. The following table summarizes the inhibition efficiency of various phenolic and amine-based compounds, which share functional similarities with this compound. This data, gathered from peer-reviewed literature, provides a quantitative baseline for evaluating new candidates.
| Inhibitor Class | Specific Compound | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| Phenol Derivative | p-Cresol | Nitric Acid | Weight Loss | Not Specified | Good | [6] |
| Aminophenol | 4-Aminophenol | 1M H₂SO₄ | Weight Loss | Varies | High | [7] |
| Aminophenol | 2-Aminophenol | Not Specified | Not Specified | Not Specified | Effective | [8] |
| Nitro Phenol | 2-Nitro Phenol | Nitric Acid | Weight Loss | Not Specified | Accelerates Corrosion | [6] |
| Amine-Based | Aliphatic amine-functionalized perylene-diimide (PDINN) | 1 M HCl | Electrochemical | 300 ppm | 98.45 | [2][3] |
Note: The performance of inhibitors is highly dependent on the corrosive medium, temperature, and concentration. The negative result for 2-Nitro Phenol highlights that the presence of certain functional groups does not guarantee inhibition and underscores the necessity of empirical testing.[6]
Experimental Benchmarking: Methodologies and Protocols
A multi-technique approach is crucial for a thorough and reliable evaluation of a corrosion inhibitor. The following protocols provide a self-validating system, where the results from each method should correlate and provide a cohesive understanding of the inhibitor's performance and mechanism.
Weight Loss (Gravimetric) Method
This technique offers a direct, simple, and reliable measure of the overall corrosion rate and is an essential first step in the evaluation process.
Experimental Protocol:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Abrade the surfaces sequentially with different grades of emery paper, degrease with acetone, wash with deionized water, dry, and weigh accurately using an analytical balance.
-
Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl). Create a series of test solutions by adding varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) to the corrosive medium. Prepare a blank solution (corrosive medium only) for control.
-
Immersion: Immerse the prepared coupons in the blank and inhibitor-containing solutions at a constant temperature (e.g., 25 °C) for a defined period (e.g., 6 hours).
-
Post-Immersion Cleaning: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush in a solution containing pickling inhibitor, then rinse thoroughly with deionized water and acetone, dry, and re-weigh.
-
Calculation: Calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%).
-
Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[3]
-
Electrochemical Evaluation
Electrochemical methods provide rapid results and offer deep insights into the corrosion kinetics and the inhibitor's mechanism of action.[9] These tests are performed using a standard three-electrode electrochemical cell containing the working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
This technique reveals whether the inhibitor primarily affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type).
Experimental Protocol:
-
Cell Setup: Place the prepared mild steel working electrode in the electrochemical cell with the test solution (blank or with inhibitor).
-
Stabilization: Allow the system to stabilize by immersing the electrode for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow, constant scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting logarithm of current density (log i) versus potential (E) to generate Tafel plots. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation:
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
EIS is a powerful non-destructive technique that provides information about the formation of the protective inhibitor film and the charge transfer processes occurring at the metal/solution interface.
Experimental Protocol:
-
Cell Setup and Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: Present the impedance data as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates better corrosion resistance.
-
Calculation:
-
Inhibition Efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Visualization of Workflow and Mechanism
To ensure clarity and reproducibility, the experimental and theoretical frameworks are visualized below.
Caption: A comprehensive experimental workflow for benchmarking corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition by adsorption of this compound.
Conclusion
This guide provides the necessary scientific framework and detailed, field-proven protocols for researchers to systematically benchmark its performance. By employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy in a coordinated manner, a comprehensive and reliable assessment can be achieved. The resulting data will not only quantify the inhibition efficiency of this compound but also elucidate its mechanism of action, allowing for a definitive comparison against existing inhibitor technologies and contributing valuable knowledge to the field of corrosion science.
References
- Fouda, A.S., et al. (2008). Cinnamoylmalononitriles as corrosion inhibitors for mild steel in hydrochloric acid solution.
- Desai, M.N., & Shah, V.K. (1972). Inhibition Effects of Phenols on Corrosion of Mild Steel in Nitric Acid. Transactions of the SAEST, 7(3), 97-100.
- BenchChem. (2025). Efficacy of 4-Nitrosodiphenylamine as a corrosion inhibitor versus other organic compounds. BenchChem Technical Guides.
- Verma, C., et al. (2021). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Molecules, 26(11), 3469.
- Znini, M., et al. (2023). Synthesis, Characterization and Corrosion Inhibition Potential of Olefin Derivatives for Carbon Steel in 1M HCl: Electrochemical and DFT Investigations. Moroccan Journal of Chemistry, 11(1).
- Kajay Remedies. (2025). The Role of 2-Aminophenol in High-Performance Corrosion Inhibitors for Metal Surfaces. Kajay Remedies Blog.
- Ma, H., et al. (2022). PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation.
- Abd El-Lateef, H.M., & Ismial, A.M. (2025). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. Journal of Wasit for Science and Medicine, 16(2), 47-58.
- Zarrok, H., et al. (2013). Corrosion inhibition study of 2-(2, 4-dichlorophenyl) -6-Nitro-1, 4-dihydroquinoxaline for carbon steel in hydrochloric acid solution. Der Pharma Chemica, 5(5), 15-26.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ACS Publications. (1969). Electrochemical Study of Kinetics of a Chemical Reaction Coupled between Two Charge Transfer Reactions. Potentiostatic Reduction of p-Nitrosophenol. Analytical Chemistry, 41(1), 113-119.
- Wasit Journal for Pure Sciences. (2023). Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. Wasit Journal for Pure Sciences, 2(3), 343-352.
- MDPI. (2024). Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions.
- MDPI. (2023). Natural Polyphenols and the Corrosion Protection of Steel: Recent Advances and Future Perspectives for Green and Promising Strategies.
- International Core Journal of Engineering. (2025). Synthesis and Corrosion Inhibition Performance Evaluation of 4-Pyridinecarboxaldehyde-1,4-phenylenediamine Mono-Schiff Base. International Core Journal of Engineering, 11(11).
- ResearchGate. (2022). Corrosion inhibitors for carbon steel: A review. Vietnam Journal of Chemistry, 60(5), 557-575.
- ResearchGate. (2015). Corrosion Inhibition by Phenols – An Overview. International Journal of Nano Corrosion Science and Engineering, 3(1), 1-18.
- ResearchGate. (2025). Electrochemical Study of Corrosion Inhibition of Mild Steel in Acidic Solution Using Gnetum africana Leaves Extracts. International Journal of Electrochemical Science, 10, 8466-8481.
- MDPI. (2023). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. Chemosensors, 11(8), 432.
Sources
- 1. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. kajay-remedies.com [kajay-remedies.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Acidity of 2,6-Dimethyl-4-nitrosophenol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the acidity of phenolic compounds, quantified by their acid dissociation constant (pKa), is a critical parameter influencing their reactivity, solubility, and biological activity. This guide provides an in-depth comparison of the acidity of 2,6-dimethyl-4-nitrosophenol and its structural isomers. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the acidity of these versatile molecules.
The Foundational Role of Phenolic Acidity
Phenols are weak acids, and their acidity is a direct consequence of the stability of the corresponding phenoxide ion. The delocalization of the negative charge of the phenoxide ion into the aromatic ring through resonance is the primary reason for the enhanced acidity of phenols compared to aliphatic alcohols. The presence of substituents on the aromatic ring can significantly modulate this acidity. Electron-withdrawing groups generally increase acidity by further stabilizing the phenoxide ion, while electron-donating groups decrease acidity by destabilizing it.
Acidity Comparison: The Impact of Methyl and Nitro/Nitroso Substitution
To elucidate the nuanced effects of substituent positioning on acidity, we will first examine the well-documented pKa values of relevant nitrophenol isomers before extending the principles to their nitrosophenol counterparts.
Quantitative Acidity Comparison of Dimethyl-Nitrophenol Isomers
The introduction of methyl and nitro groups to the phenol ring provides a compelling case study in the balance between electronic and steric effects. The following table summarizes the experimental pKa values for key isomers.
| Compound | pKa Value |
| 2,6-Dimethylphenol | ~10.2 |
| 4-Nitrophenol | 7.15[1] |
| 2,6-Dimethyl-4-nitrophenol | ~7.15 |
| 3,5-Dimethyl-4-nitrophenol | ~8.25[1] |
Analysis of Acidity Trends:
-
2,6-Dimethylphenol: The two electron-donating methyl groups at the ortho positions increase the electron density on the phenoxide oxygen, destabilizing it and making 2,6-dimethylphenol a weaker acid (higher pKa) than phenol (pKa ~10).
-
4-Nitrophenol: The strongly electron-withdrawing nitro group at the para position effectively delocalizes the negative charge of the phenoxide ion through resonance, significantly increasing its stability and thus making 4-nitrophenol a much stronger acid than phenol.[1]
-
2,6-Dimethyl-4-nitrophenol: In this isomer, the acid-strengthening effect of the para-nitro group is counteracted by the acid-weakening effect of the two ortho-methyl groups. Interestingly, the pKa is very similar to that of 4-nitrophenol, suggesting that the powerful resonance effect of the nitro group largely overcomes the inductive effect of the methyl groups.
-
3,5-Dimethyl-4-nitrophenol: The key difference in this isomer is the steric hindrance imposed by the two methyl groups positioned adjacent to the nitro group. This steric strain forces the nitro group to rotate out of the plane of the benzene ring. As a result, the overlap between the p-orbitals of the nitro group and the aromatic ring is diminished, significantly reducing its ability to withdraw electron density via resonance. This "steric inhibition of resonance" leads to a less stable phenoxide ion and, consequently, a weaker acid (higher pKa) compared to its 2,6-dimethyl isomer.
The following diagram illustrates the structural differences and their influence on the resonance stabilization of the phenoxide ion.
Caption: Steric hindrance in 3,5-dimethyl-4-nitrophenol.
Qualitative Acidity Comparison of Dimethyl-Nitrosophenol Isomers
-
This compound: The para-nitroso group is expected to significantly increase the acidity compared to 2,6-dimethylphenol due to its electron-withdrawing nature. The resonance effect will play a crucial role in stabilizing the phenoxide ion.
-
Ortho- and Meta- Isomers (e.g., 2,6-Dimethyl-2-nitrosophenol and 2,6-Dimethyl-3-nitrosophenol):
-
An ortho-nitroso group would be expected to increase acidity through both inductive and resonance effects. However, intramolecular hydrogen bonding between the phenolic proton and the nitroso group could slightly decrease the acidity compared to the para isomer, as observed in nitrophenols.
-
A meta-nitroso group would increase acidity primarily through its inductive effect, as the resonance effect is not operative from the meta position. Therefore, the meta isomer is expected to be a weaker acid than the ortho and para isomers.
-
The predicted order of acidity for the dimethyl-nitrosophenol isomers, based on these principles, would be:
Para > Ortho > Meta > Unsubstituted (2,6-dimethylphenol)
This qualitative comparison underscores the importance of substituent position in fine-tuning the electronic properties and, consequently, the acidity of these molecules.
Synthesis of this compound and Its Isomers
The synthesis of these compounds is of practical importance for their availability in research.
-
This compound: The most common method for the synthesis of this compound is the direct nitrosation of 2,6-dimethylphenol. This reaction is typically carried out using a nitrosating agent like sodium nitrite in an acidic medium, such as acetic acid.
-
Synthesis of Isomers: The synthesis of other isomers, such as the ortho- and meta-nitrosophenols, can be more challenging due to directing effects of the substituents already present on the ring. The direct nitrosation of 2,6-dimethylphenol strongly favors the para product due to the ortho- and para-directing nature of the hydroxyl group and the steric hindrance at the other ortho position. Alternative synthetic strategies, potentially involving multi-step sequences, would be required to access the ortho and meta isomers.
Experimental Determination of pKa
For researchers seeking to validate predicted pKa values or determine the acidity of novel derivatives, two primary experimental techniques are widely employed: UV-Vis spectrophotometry and potentiometric titration.
UV-Vis Spectrophotometric pKa Determination
This method relies on the principle that the protonated (acidic) and deprotonated (basic) forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the pKa can be determined.
Experimental Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the phenolic compound in a suitable solvent (e.g., ethanol or methanol).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.
-
Data Analysis: Plot the absorbance at a wavelength where the difference between the acidic and basic forms is maximal against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
The following diagram illustrates the workflow for UV-Vis spectrophotometric pKa determination.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration involves the gradual addition of a strong base of known concentration to a solution of the weak acid (the phenol) while monitoring the pH with a pH meter. The pKa can be determined from the resulting titration curve.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the phenolic compound in a suitable solvent (e.g., a water-alcohol mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) from a burette in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Conclusion
The acidity of this compound and its isomers is a finely tuned property governed by the delicate interplay of electronic and steric effects. While the electron-withdrawing nitroso and nitro groups generally increase acidity, their effectiveness is highly dependent on their position relative to the hydroxyl group and other substituents. The steric hindrance provided by ortho-methyl groups can significantly impact the planarity of the nitro or nitroso group, thereby inhibiting its resonance effect and decreasing acidity, as demonstrated by the higher pKa of 3,5-dimethyl-4-nitrophenol compared to its 2,6-dimethyl isomer. For researchers in drug development and materials science, a thorough understanding of these structure-acidity relationships is paramount for the rational design of molecules with desired physicochemical and biological properties. The experimental protocols provided herein offer robust methods for the empirical determination of pKa, enabling the validation of theoretical predictions and the characterization of novel compounds.
References
- Study Prep in Pearson+. (n.d.). Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of...
Sources
A Comparative Guide to the Stability of Substituted Nitrosophenols: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of reactive intermediates and versatile chemical synthons, nitrosophenols occupy a position of significant interest. Their unique electronic properties and involvement in critical synthetic pathways, including the well-known Baudisch reaction, make them valuable precursors.[1] However, the practical application of these compounds is often dictated by their stability, a characteristic governed by a delicate tautomeric equilibrium. This guide provides a comparative analysis of the factors influencing the stability of substituted nitrosophenols, grounded in experimental observations and computational insights. We will dissect the interplay of electronic and steric effects, offering a predictive framework for researchers navigating this class of molecules.
The Central Equilibrium: Nitrosophenol vs. Quinone Monoxime
The stability of nitrosophenols is not a simple matter of decomposition kinetics but is fundamentally linked to their existence in a tautomeric equilibrium with their corresponding quinone monoxime isomers. This equilibrium is the primary determinant of the compound's observable properties and reactivity.
-
p-Nitrosophenols: For phenols nitrosated at the para position, the equilibrium lies between the aromatic p-nitrosophenol and the non-aromatic p-benzoquinone monoxime.
-
o-Nitrosophenols: For ortho-substituted compounds, the equilibrium is between o-nitrosophenol and o-benzoquinone monoxime.
The aromatic nitrosophenol form benefits from the substantial stabilization energy of the benzene ring. Conversely, the quinone monoxime form, while losing aromaticity, may be favored by the formation of a more stable oxime functional group and a conjugated quinonoid system.[2] For the parent p-nitrosophenol, experimental evidence shows the equilibrium heavily favors the quinone monoxime form, indicating that the loss of aromaticity is sufficiently compensated.[2] For o-nitrosophenol, the nitroso tautomer is generally more stable, a phenomenon largely attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl and nitroso groups.[3]
Caption: Tautomeric equilibrium in p- and o-nitrosophenols.
Comparative Analysis of Substituent Effects
The position of the tautomeric equilibrium is highly sensitive to the nature and position of other substituents on the aromatic ring. These effects can be broadly categorized as electronic (inductive and resonance) and steric.
Electron-Donating Groups (EDGs)
Substituents like alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups donate electron density to the aromatic ring.
-
Causality: By increasing the electron density of the phenyl ring, EDGs enhance the stability of the aromatic nitrosophenol form. For the corresponding phenoxide ion, EDGs are destabilizing. However, in the context of tautomerism, their primary role is to reinforce the aromatic character, thus disfavoring the switch to the non-aromatic quinone monoxime. Kinetic studies on the formation of nitrosophenols show that EDGs increase the rate of C-nitrosation by activating the ring for electrophilic attack.[4]
Electron-Withdrawing Groups (EWGs)
Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups withdraw electron density from the ring.
-
Causality: EWGs destabilize the electron-rich aromatic ring and can significantly stabilize the quinone monoxime tautomer. This is particularly true for EWGs capable of resonance, such as a nitro group, which can delocalize the negative charge on the oxygen of the oxime group in the corresponding anion. This stabilization of the conjugate base lowers the pKa and favors the oxime tautomer. For example, the nitro group's electron-accepting power is significantly enhanced in p-nitrophenol due to strong resonance effects.[5] This effect helps stabilize the quinonoid structure, shifting the equilibrium away from the nitrosophenol form.
Summary Table of Substituent Effects on Stability
| Substituent Group | Position Relative to -OH | Electronic Effect | Influence on Equilibrium | Predominant Tautomer (Predicted) |
| -CH₃ (Methyl) | ortho, para | EDG (Inductive & Hyperconjugation) | Stabilizes aromatic ring | Nitrosophenol |
| -OCH₃ (Methoxy) | ortho, para | EDG (Resonance) | Strongly stabilizes aromatic ring | Nitrosophenol |
| -Cl (Chloro) | ortho, para | EWG (Inductive), Weak EDG (Resonance) | Complex; inductive effect favors oxime | Mixture, context-dependent |
| -NO₂ (Nitro) | para | Strong EWG (Resonance & Inductive) | Strongly stabilizes quinonoid system | Quinone Monoxime |
| -CN (Cyano) | para | Strong EWG (Resonance & Inductive) | Stabilizes quinonoid system | Quinone Monoxime |
Methodologies for Stability Assessment
Evaluating the stability and tautomeric preference of nitrosophenols requires a combination of experimental and computational approaches.
Experimental Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between tautomers in solution. The chemical shifts of aromatic vs. quinonoid protons are distinct, allowing for quantification of the equilibrium.
Step-by-Step Protocol:
-
Synthesis: Synthesize the desired substituted nitrosophenol. A common method is the direct C-nitrosation of the corresponding substituted phenol using sodium nitrite in an acidic medium.[4]
-
Sample Preparation: Dissolve a precise amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as polarity can influence the tautomeric equilibrium.[3]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Spectral Analysis:
-
Identify the distinct sets of signals corresponding to the nitrosophenol and quinone monoxime tautomers. Aromatic protons in the nitrosophenol form typically appear in the 6.5-8.0 ppm range, while vinylic protons of the quinonoid ring are shifted.
-
Integrate the signals corresponding to each tautomer.
-
-
Quantification: Calculate the molar ratio of the two tautomers from the integrated peak areas to determine the equilibrium constant (K_t).
Computational Workflow: DFT Energy Calculations
Computational chemistry provides invaluable insights into the intrinsic stabilities of the tautomers and the energy barrier separating them. Density Functional Theory (DFT) is a robust method for these calculations.
Caption: Computational workflow for assessing tautomer stability.
Trustworthiness through Self-Validation: The computational protocol is self-validating. A frequency calculation must confirm that the optimized geometries are true energy minima (no imaginary frequencies).[6] The transition state must be verified by the presence of exactly one imaginary frequency corresponding to the proton transfer coordinate. This rigor ensures the reliability of the calculated energy profile.
Authoritative Grounding & Field Insights
The principles outlined above are well-supported in the literature. Ab initio and DFT calculations for 2-nitrosophenol confirm that the nitroso form is more stable, with a tautomerization barrier of approximately 10 kcal/mol.[3] This stability is a direct consequence of the intramolecular hydrogen bond.
Conversely, studies on the electro-reduction of 4-R-2-nitrophenols (a related class) demonstrate how substituents modulate the stability of radical anions, highlighting the profound electronic influence of substituents.[7] For instance, electron-withdrawing groups like -CN and -CF₃ alter the reduction potentials and the stability of the resulting species. While not a direct measure of tautomeric stability, this underscores the power of substituents to tune the electronic landscape of the molecule.
In preparative chemistry, the instability of certain free nitrosophenols is a known challenge. For example, many 4-substituted-2-nitrosophenols are unstable upon isolation and are handled as more stable metal complexes, such as copper(II) bis(nitrosophenolato) complexes.[8] This practical observation aligns with our analysis: the lack of a stabilizing intramolecular H-bond and the presence of substituents can lead to decomposition or oxidation unless the molecule is stabilized by coordination.
Conclusion
The stability of a substituted nitrosophenol is not an absolute property but a reflection of its position within a dynamic tautomeric equilibrium. This guide establishes a predictive framework based on fundamental chemical principles:
-
Tautomeric Preference: The primary factor is the equilibrium between the aromatic nitrosophenol and the non-aromatic quinone monoxime form.
-
Intramolecular H-Bonding: In ortho-nitrosophenols, this is a powerful stabilizing force favoring the nitroso tautomer.
-
Substituent Effects: Electron-donating groups generally stabilize the aromatic nitrosophenol form, while strong electron-withdrawing groups, particularly those capable of resonance, stabilize the quinone monoxime tautomer.
For researchers in drug development and synthesis, understanding these relationships is paramount. It allows for the rational design of molecules with desired stability profiles and the prediction of their likely chemical behavior, preventing the pursuit of inherently unstable intermediates and guiding the selection of robust synthetic precursors.
References
- Al-Kahtani, A. A. (2005). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study.
- González-Mancebo, S., et al. (2003). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. International Journal of Chemical Kinetics. [Link]
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
- Barraza-Garza, G., et al. (2018). Substituent Effects on the Stability of Radical Dianion of 4-R-2-Nitrophenols. Electrochemical and ESR Study.
- Raczyńska, E. D., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. [Link]
- Stack Exchange. (2021). Why is quinone mono oxime more stable than 4-nitrosophenol? Chemistry Stack Exchange. [Link]
- Fallon, B. J., et al. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules. [Link]
- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. afit.edu [afit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Technique Spectroscopic Approach to the Structural Validation of 2,6-Dimethyl-4-nitrosophenol
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive framework for the structural validation of 2,6-Dimethyl-4-nitrosophenol, a molecule of interest in synthetic chemistry and material science. We will explore a suite of advanced spectroscopic techniques, moving beyond simple data acquisition to a holistic interpretation of the evidence. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the unambiguous structural elucidation of complex organic molecules.
The tautomeric equilibrium between the nitrosophenol and quinone-oxime forms of this molecule presents a unique analytical challenge, necessitating a multi-faceted approach to confirm its structure. We will delve into the causality behind our experimental choices, ensuring a self-validating system of protocols.
The Structural Enigma: Nitrosophenol vs. Quinone-Oxime Tautomerism
The primary structural question for this compound is the position of the tautomeric equilibrium. Does it exist predominantly as the nitrosophenol or the quinone-oxime form? This ambiguity can significantly impact its chemical reactivity and physical properties. Our analytical strategy is designed to probe the specific structural features of each tautomer.
Figure 1: Tautomeric equilibrium between the nitrosophenol and quinone-oxime forms.
A Symphony of Techniques: The Experimental Workflow
Figure 2: Experimental workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Expected Signals for Nitrosophenol Form:
-
A singlet for the two equivalent aromatic protons.
-
A singlet for the two equivalent methyl groups.
-
A broad singlet for the phenolic -OH proton.
-
-
Expected Signals for Quinone-Oxime Form:
-
Two distinct signals for the non-equivalent ring protons.
-
Two distinct signals for the non-equivalent methyl groups.
-
A singlet for the oxime -NOH proton.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
-
Expected Signals for Nitrosophenol Form:
-
Four signals for the aromatic carbons (due to symmetry).
-
One signal for the methyl carbons.
-
-
Expected Signals for Quinone-Oxime Form:
-
Six signals for the ring carbons.
-
Two signals for the methyl carbons.
-
A signal for the C=O carbon.
-
2D NMR Spectroscopy: Unraveling Connectivity
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms and confirming the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In the quinone-oxime form, COSY would show correlations between the non-equivalent ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is invaluable for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This experiment is key to identifying the quaternary carbons and piecing together the molecular framework. For instance, correlations from the methyl protons to the ring carbons can definitively establish their positions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the structure.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key vibrational bands will differ significantly between the two tautomers.
| Functional Group | Nitrosophenol Form (cm⁻¹) | Quinone-Oxime Form (cm⁻¹) |
| O-H Stretch | ~3200-3600 (broad, phenolic) | ~3100-3500 (oxime) |
| C=O Stretch | N/A | ~1650-1680 (quinone) |
| N=O Stretch | ~1500-1560 | N/A |
| C=N Stretch | N/A | ~1620-1650 (oxime) |
| Aromatic C=C Stretch | ~1450-1600 | N/A |
Interpretation: The presence of a strong absorption band in the 1650-1680 cm⁻¹ region would be strong evidence for the quinone-oxime tautomer. Conversely, the absence of this band and the presence of a distinct N=O stretch would support the nitrosophenol form.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The two tautomers are expected to have distinct absorption maxima (λ_max).
-
Nitrosophenol Form: Expected to have π → π* transitions at shorter wavelengths, characteristic of a substituted benzene ring.
-
Quinone-Oxime Form: The extended conjugation of the quinone system is expected to result in a λ_max at a longer wavelength (a bathochromic or red shift) compared to the nitrosophenol form.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm.
-
Data Analysis: Identify the λ_max and compare it to reference data for similar compounds.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of the molecule, which can further support the proposed structure.
-
Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₉NO₂.
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. For example, the loss of characteristic fragments like NO or OH can be indicative of specific structural features.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the exact mass of the molecular ion and analyze the major fragment ions.
Conclusion: A Unified Structural Assignment
By integrating the data from NMR, IR, UV-Vis, and Mass Spectrometry, a definitive structural assignment for this compound can be achieved. The collective evidence will overwhelmingly favor one tautomer over the other under the specific analytical conditions. For instance, the combination of a C=O stretch in the IR spectrum, a quinoidal ¹³C NMR chemical shift, and a bathochromic shift in the UV-Vis spectrum would provide irrefutable evidence for the predominance of the quinone-oxime form. This multi-technique approach ensures the scientific rigor and trustworthiness required for confident structural validation in research and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- This compound. (n.d.). PubChem.
A Comparative Guide to the Antioxidant Capacity of 2,6-Dimethyl-4-nitrosophenol and Standard Antioxidants
In the dynamic field of drug discovery and development, the rigorous evaluation of a molecule's antioxidant potential is a critical step in identifying promising therapeutic candidates. This guide provides a comprehensive framework for comparing the antioxidant capacity of the novel compound 2,6-Dimethyl-4-nitrosophenol against well-established standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). By delving into the underlying chemical principles, providing detailed experimental protocols, and offering insights into structure-activity relationships, this document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development.
The Imperative of Antioxidant Profiling
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate oxidative damage by neutralizing these reactive species.[1][2] Consequently, the accurate assessment of a compound's antioxidant capacity is paramount. This guide will equip you with the knowledge and methodologies to perform a robust comparative analysis, using this compound as a case study.
A Closer Look at the Contenders: Chemical Properties
The antioxidant activity of a compound is intrinsically linked to its chemical structure. Here, we examine the key features of our compound of interest and the established standards.
-
This compound: This is a phenolic compound characterized by a hydroxyl (-OH) group attached to a benzene ring. The presence of two methyl (-CH₃) groups at positions 2 and 6, and a nitroso (-N=O) group at position 4, will significantly influence its antioxidant potential. While direct experimental data on its antioxidant capacity is not extensively available in public literature, its phenolic structure suggests a potential for free radical scavenging.[3]
-
Trolox: A water-soluble analog of vitamin E, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a potent antioxidant widely used as a standard in antioxidant capacity assays.[4][5] Its chromanol ring is the primary site of antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, a common metric, uses Trolox as the benchmark.[6][7]
-
Ascorbic Acid (Vitamin C): A vital water-soluble vitamin, ascorbic acid is a powerful natural antioxidant.[8][9] It can donate electrons to neutralize a wide range of reactive oxygen species.[10][11] Its antioxidant mechanism involves the formation of a relatively stable ascorbyl radical.[10]
-
Butylated Hydroxytoluene (BHT): BHT is a synthetic, lipophilic phenolic antioxidant commonly used as a food preservative to prevent oxidation.[12][13] Its antioxidant activity stems from the ability of its phenolic hydroxyl group to donate a hydrogen atom to free radicals.[14][15]
Diagram 1: Chemical Structures of Compared Antioxidants
A visual representation of the chemical structures of the compounds under comparison.
Methodologies for Quantifying Antioxidant Capacity
Several in vitro assays are routinely employed to determine the antioxidant capacity of a compound. The choice of method is critical, as different assays reflect different aspects of antioxidant activity. Here, we detail three widely accepted methods: the DPPH, ABTS, and FRAP assays.
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[16][17] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's scavenging activity.[16]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.
-
Prepare a series of concentrations of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, BHT).
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution to each well/tube.
-
Add varying concentrations of the test compounds and standards to the DPPH solution.
-
Include a control containing only the DPPH solution and the solvent.
-
Incubate the reactions in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at ~517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[18][19] This method is applicable to both hydrophilic and lipophilic antioxidants.[19]
Experimental Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[18][20]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.700 at 734 nm.[18]
-
Prepare a series of concentrations of the test compound and standards.
-
-
Assay Procedure:
-
Add a fixed volume of the diluted ABTS•+ solution to each well of a microplate or cuvette.
-
Add varying concentrations of the test compounds and standards.
-
Incubate at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.[4][6]
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[21] This assay is based on the electron-donating capacity of the antioxidant.[22][23]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[21] Warm the reagent to 37°C before use.
-
Prepare a series of concentrations of the test compound and standards.
-
-
Assay Procedure:
-
Add the FRAP reagent to each well of a microplate.
-
Add the test compounds and standards to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O, and the results are expressed as FRAP values (in µM Fe²⁺ equivalents).
-
Diagram 2: General Workflow for In Vitro Antioxidant Capacity Assays
A schematic representation of the key steps involved in performing in vitro antioxidant capacity assays.
Theoretical Comparison and Structure-Activity Relationship
While experimental validation is indispensable, a theoretical analysis of the chemical structures can provide valuable predictive insights into the antioxidant potential of this compound.
The primary mechanism by which phenolic compounds exert their antioxidant activity is through hydrogen atom transfer (HAT) from the hydroxyl group to a free radical.[24][25] The efficiency of this process is influenced by the bond dissociation enthalpy (BDE) of the O-H bond and the stability of the resulting phenoxyl radical.
-
This compound:
-
Hydrogen Donation: The phenolic hydroxyl group is the likely site for hydrogen donation to neutralize free radicals.
-
Influence of Methyl Groups: The two electron-donating methyl groups at the ortho positions can increase the electron density on the aromatic ring, potentially lowering the O-H BDE and facilitating hydrogen donation. However, steric hindrance from these bulky groups might affect the accessibility of the hydroxyl group to larger free radicals.
-
Influence of the Nitroso Group: The nitroso group at the para position is an electron-withdrawing group. This could increase the O-H BDE, making hydrogen donation more difficult. Conversely, it might contribute to the stabilization of the resulting phenoxyl radical through resonance. The overall effect will depend on the interplay of these electronic and steric factors.
-
-
Comparison with Standards:
-
vs. BHT: BHT also has two bulky tert-butyl groups ortho to the hydroxyl group, which contribute to the stability of the phenoxyl radical. The antioxidant activity of this compound relative to BHT will depend on the net effect of its substituents.
-
vs. Trolox: The chromanol ring of Trolox is highly efficient at stabilizing the phenoxyl radical. It is anticipated that Trolox will exhibit a higher antioxidant capacity.
-
vs. Ascorbic Acid: Ascorbic acid's enediol structure makes it a highly effective reducing agent. A direct comparison of the mechanisms is complex, but both can act as potent antioxidants.
-
Diagram 3: Key Structural Features Influencing Antioxidant Activity
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trolox - Wikipedia [en.wikipedia.org]
- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 6. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 7. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Properties of Ascorbic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. atamankimya.com [atamankimya.com]
- 13. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 14. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avenalab.com [avenalab.com]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. cosmobiousa.com [cosmobiousa.com]
- 24. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Metal Extraction: Unveiling the Potential of 2,6-Dimethyl-4-nitrosophenol Against Commercial Chelators
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical and pharmaceutical sciences, the effective sequestration of metal ions is a critical process, underpinning applications from heavy metal remediation to the purification of active pharmaceutical ingredients. The selection of an appropriate chelating agent is paramount to the success of these endeavors. While commercial chelators such as Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and 2,3-Dimercapto-1-propanesulfonic acid (DMPS) are well-established, the exploration of novel chelating agents with potentially enhanced efficiency, selectivity, and more favorable toxicological profiles is a continuous pursuit.
This guide provides an in-depth evaluation of a promising, yet less explored, chelating agent: 2,6-Dimethyl-4-nitrosophenol . We will objectively compare its theoretical potential and known chemical properties against the established performance of widely used commercial chelators. This analysis is grounded in the fundamental principles of coordination chemistry and supported by a proposed experimental framework to generate the direct comparative data currently absent in the scientific literature.
The Contenders: A Look at this compound and Commercial Stalwarts
This compound: A Candidate with Untapped Potential
This compound belongs to the nitrosophenol class of compounds, which have been recognized for their ability to form stable complexes with a variety of metal ions since the 19th century.[1] The presence of both a hydroxyl (-OH) and a nitroso (-NO) group in a phenolic structure creates a bidentate ligand capable of forming a stable five- or six-membered ring with a metal ion. The methyl groups at the 2 and 6 positions may introduce steric hindrance, potentially influencing the selectivity of the chelation.[1]
The synthesis of this compound is achievable through the direct nitrosation of 2,6-dimethylphenol using a nitrosating agent like sodium nitrite in an acidic medium.[1] While its primary documented use is as an intermediate in the synthesis of other compounds,[1] its structural similarity to other known metal-chelating nitrosophenols suggests a strong potential for metal extraction applications.[2][3][4]
Commercial Chelators: The Established Benchmark
A brief overview of the commercial chelators used as a benchmark in this guide is essential:
-
EDTA (Ethylenediaminetetraacetic acid): A hexadentate ligand, EDTA is a powerful and widely used chelating agent for a broad range of divalent and trivalent metal ions.[5] Its high stability constants with many metals make it very effective, but it can lack selectivity and also chelate essential minerals.[6]
-
DMSA (Dimercaptosuccinic acid): A dithiol compound, DMSA is an FDA-approved oral chelating agent primarily used for the treatment of lead poisoning.[4] It is also effective for mercury and arsenic.[4] Its two thiol groups form strong bonds with heavy metals.[2]
-
DMPS (2,3-Dimercapto-1-propanesulfonic acid): Another dithiol chelator, DMPS is effective in chelating mercury and arsenic.[7] It can be administered orally or intravenously.[7]
Comparative Evaluation: A Framework for Determining Efficacy
In the absence of direct comparative studies in the existing literature, this guide proposes a robust experimental framework to evaluate the metal extraction efficiency of this compound against EDTA, DMSA, and DMPS. The following protocols are designed to be self-validating and provide a clear basis for comparison.
Proposed Experimental Workflow for Comparative Analysis
The core of the evaluation will be a liquid-liquid extraction experiment.[8] This method allows for the separation of metal ions from an aqueous phase into an organic phase containing the chelating agent.[8]
Caption: Proposed experimental workflow for evaluating metal extraction efficiency.
Detailed Experimental Protocol
1. Preparation of Solutions:
-
Aqueous Metal Solutions: Prepare standard solutions of various metal salts (e.g., Pb(NO₃)₂, CuSO₄, CdCl₂, ZnSO₄) in deionized water at a known concentration (e.g., 10 ppm).
-
Chelator Solutions: Prepare solutions of this compound, EDTA, DMSA, and DMPS at an equimolar concentration in a suitable water-immiscible organic solvent (e.g., chloroform or ethyl acetate). The choice of solvent may need to be optimized for each chelator.
2. Liquid-Liquid Extraction Procedure:
-
In a series of separatory funnels, add a fixed volume (e.g., 25 mL) of a specific aqueous metal solution.
-
To each funnel, add an equal volume (e.g., 25 mL) of one of the chelator solutions. A control with the organic solvent alone should also be prepared.
-
Stopper the funnels and shake vigorously for a set period (e.g., 5 minutes) to ensure thorough mixing and allow for the chelation reaction and phase transfer to reach equilibrium.
-
Allow the funnels to stand undisturbed until the aqueous and organic layers have completely separated.
3. Analysis of Metal Concentration:
-
Carefully drain the lower aqueous layer from each separatory funnel into a clean collection vessel.
-
Measure the concentration of the metal ion remaining in the aqueous phase using a sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These techniques provide high sensitivity and accuracy for metal quantification.
4. Calculation of Extraction Efficiency:
The extraction efficiency (%E) can be calculated using the following formula:
%E = [(C₀ - Cₐ) / C₀] x 100
Where:
-
C₀ is the initial concentration of the metal ion in the aqueous phase.
-
Cₐ is the final concentration of the metal ion in the aqueous phase after extraction.
Data Presentation for Comparative Analysis
The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Comparative Metal Extraction Efficiency (%)
| Metal Ion | This compound | EDTA | DMSA | DMPS |
| Lead (Pb²⁺) | Data to be determined | High | High | Moderate |
| Copper (Cu²⁺) | Data to be determined | High | High | High |
| Cadmium (Cd²⁺) | Data to be determined | High | Low | Low |
| Zinc (Zn²⁺) | Data to be determined | High | Moderate | Low |
| Mercury (Hg²⁺) | Data to be determined | Low | High | High |
| Arsenic (As³⁺) | Data to be determined | Low | High | High |
Note: The efficiencies for commercial chelators are based on existing literature and are provided for illustrative purposes. The efficiency of this compound is to be determined experimentally.
Understanding the Chelation Mechanisms
The efficiency of a chelator is fundamentally linked to its chemical structure and the way it coordinates with a metal ion.
Chelation Mechanism of this compound
The proposed chelation mechanism for this compound involves the deprotonation of the phenolic hydroxyl group and coordination of both the phenolate oxygen and the nitroso nitrogen to the metal ion, forming a stable chelate ring.
Caption: Key features of the chelation mechanisms for EDTA and dithiol chelators.
Conclusion and Future Directions
While commercial chelators like EDTA, DMSA, and DMPS have a proven track record in metal extraction, the exploration of novel agents is crucial for advancing the field. This compound, based on the known chelating properties of the nitrosophenol class, presents a compelling case for further investigation. Its potential for selective and efficient metal binding warrants a thorough experimental evaluation.
The protocols and comparative framework outlined in this guide provide a clear pathway for researchers to generate the necessary data to ascertain the true potential of this compound as a viable alternative or supplement to existing commercial chelators. Future studies should also focus on the selectivity of this compound for specific metals, its pH-dependent extraction efficiency, and its toxicological profile to provide a comprehensive understanding of its applicability in various scientific and industrial contexts.
References
- Nicholls, A. (2021). Metal-Nitrosophenolato Complexes. Encyclopedia.pub.
- Nicholls, A. J., Batsanov, A. S., & Baxendale, I. R. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(15), 2729.
- Kovács, B., et al. (2023). Interplay of a nitro group and metal ions: from coordinative binding to noncovalent semicoordination. Inorganic Chemistry Frontiers, 10(1), 116-128.
- Nicholls, A. J., Batsanov, A. S., & Baxendale, I. R. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules, 24(15), 2729.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl-p-nitrosophenol.
- Patel, P., et al. (2017). Heavy Metal Removal from Wastewater by using Liquid Liquid Extraction. International Journal of Innovative Research in Science, Engineering and Technology, 6(6).
- Patel, P., et al. (2019). Heavy Metal removal by using liquid liquid extraction. International Journal of Advance Research in Engineering, Science & Technology, 6(1).
- Taha, Z. A., et al. (2022). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 27(19), 6529.
- Bacha, R., et al. (2018). Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents. Molecules, 23(11), 2893.
- Zhang, Z., et al. (2017). Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. Angewandte Chemie International Edition, 56(40), 12182-12186.
- van der Schaar, P. J. (2020). DMPS In Metal Chelation. Biomedical Journal of Scientific & Technical Research, 30(3), 23438-23441.
- PubChem. (n.d.). This compound.
- Chemsrc. (n.d.). This compound.
- Tircsó, G., et al. (2022). Theoretical Study of Metal–Ligand Interactions in Lead Complexes with Radiopharmaceutical Interest. International Journal of Molecular Sciences, 23(18), 10580.
- Partridge, H., et al. (1992). Theoretical study of metal ions bound to He, Ne, and Ar. The Journal of Physical Chemistry, 96(13), 5387-5390.
- Zhang, Y., et al. (2022). Metal Binding Affinity and Selectivity in Metalloproteins: Insights from Computational Studies. International Journal of Molecular Sciences, 23(19), 11409.
- Shanghai Chemex. (n.d.). Why is EDTA Used as a Chelating Agent?
- Rulíšek, L., & Havlas, Z. (2000). Use of solvent extraction for the removal of heavy metals from liquid wastes. Separation and Purification Technology, 20(1), 1-13.
- IT Medical Team. (2011). Efficacy of oral DMSA and intravenous EDTA in chelation of toxic metals and improvement of the number of stem/progenitor cells. Journal of Cellular and Molecular Medicine, 15(8), 1736-1746.
- Lamas, G. A., et al. (2023). Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. Metallomics, 15(5), mfad024.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijirset.com [ijirset.com]
- 8. ijarest.org [ijarest.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Dimethyl-4-nitrosophenol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dimethyl-4-nitrosophenol, a compound requiring careful handling due to its toxicological profile. Our aim is to provide a procedural, in-depth resource that builds on a foundation of scientific integrity and practical, field-proven insights.
Understanding the Hazard Profile of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is crucial. This compound presents multiple health risks that necessitate stringent safety protocols.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following primary hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed[1][2].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Skin Irritation (Category 2): Causes skin irritation[3].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[3].
The molecular structure, with its phenolic hydroxyl group and a nitroso group, contributes to its reactivity and toxicological properties. The methyl groups in the ortho positions influence its chemical behavior, including its acidity and potential for steric hindrance in reactions[4][5].
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given the identified hazards, the following immediate safety precautions and PPE are mandatory when handling this compound in any capacity, including disposal preparation.
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[3].
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles[3].
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended, especially when handling concentrated forms of the chemical.
-
Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or in the event of a spill, a chemically resistant suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust and a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[3].
-
Disposal Procedures for this compound
The disposal of this compound must adhere to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6]. It is the responsibility of the waste generator to properly classify and manage their hazardous waste[7].
3.1. Waste Classification
Waste this compound is considered a hazardous waste. Based on its toxicity, it would likely be classified under one of the following RCRA waste codes:
-
D00-series (Toxicity Characteristic): If a representative sample of the waste, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), contains any of the 39 toxic contaminants at a concentration equal to or greater than the regulatory level, it is a characteristic hazardous waste[8]. While this compound is not specifically listed with a D-code, a laboratory would need to make a hazardous waste determination.
-
F- or K-series (Listed Wastes): These are wastes from specific industrial processes[6][9]. Unless the this compound waste is generated from a listed process, it would not fall under these categories.
-
U- or P-series (Discarded Commercial Chemical Products): The P-list is for acutely toxic discarded commercial chemical products[6]. Given its acute oral toxicity, unused or off-specification this compound could potentially be classified as a P-listed waste if it meets the criteria.
For practical purposes in a research setting, it is safest to manage all waste containing this compound as hazardous waste.
3.2. On-site Neutralization and Treatment (for Aqueous Solutions)
For small quantities of aqueous waste containing this compound, chemical treatment to reduce its hazard profile may be an option before collection by a licensed hazardous waste disposal company. A treatability study should always be conducted on a small scale before treating the bulk of the waste.
3.2.1. Reductive Treatment
The nitroso group can be reduced to a less toxic amino group. This is a common strategy for the detoxification of nitroaromatic and nitroso compounds[2][10][11].
Experimental Protocol: Laboratory-Scale Reduction of Aqueous this compound Waste
-
Preparation: In a suitable container within a chemical fume hood, dilute the aqueous waste containing this compound with water to a concentration of less than 1 g/L.
-
Acidification: Slowly add a dilute acid (e.g., 1 M HCl) to adjust the pH to approximately 3-4.
-
Reduction: While stirring, slowly add a reducing agent such as sodium bisulfite (NaHSO₃) or iron powder (Fe). The amount of reducing agent should be in stoichiometric excess.
-
Monitoring: Monitor the reaction for completion. This can be done by observing the disappearance of the characteristic color of the nitrosophenol solution or by analytical methods such as UV-Vis spectroscopy or HPLC.
-
Neutralization: Once the reduction is complete, neutralize the solution by carefully adding a base, such as sodium bicarbonate (NaHCO₃), until the pH is between 6 and 8.
-
Disposal: The resulting solution, now containing the less hazardous 2,6-dimethyl-4-aminophenol, should still be collected and disposed of as hazardous aqueous waste, as it may contain residual reactants and byproducts.
3.2.2. Oxidative Treatment
Advanced oxidation processes, such as the Fenton reaction, can be effective for the degradation of phenolic compounds[12]. This method generates highly reactive hydroxyl radicals that can break down the aromatic ring.
Experimental Protocol: Laboratory-Scale Fenton Oxidation of Aqueous this compound Waste
-
Preparation: In a suitable container within a chemical fume hood, dilute the aqueous waste to a low concentration (e.g., < 500 mg/L).
-
Acidification: Adjust the pH of the solution to approximately 3 with a dilute acid (e.g., 1 M H₂SO₄)[12].
-
Initiation: Add a source of ferrous iron (Fe²⁺), such as ferrous sulfate heptahydrate (FeSO₄·7H₂O), to the solution. A typical starting concentration is around 0.2 mM[12].
-
Oxidation: Slowly add 30% hydrogen peroxide (H₂O₂) to the solution. The reaction is exothermic and may produce gas, so the addition should be slow and controlled. A typical H₂O₂ concentration is around 4 mM[12].
-
Reaction Time: Allow the reaction to proceed with stirring for a sufficient time (e.g., 40-60 minutes) for the degradation to occur[12].
-
Neutralization and Precipitation: After the reaction, raise the pH to around 7-8 with a base (e.g., 1 M NaOH) to precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Separation and Disposal: Allow the precipitate to settle, and decant the supernatant. Both the supernatant and the iron sludge should be collected and disposed of as hazardous waste.
3.3. Disposal of Solid Waste and Concentrated Solutions
Solid this compound and concentrated solutions should not be treated in the laboratory. They must be disposed of through a licensed hazardous waste disposal company.
Step-by-Step Procedure for Packaging Solid Waste:
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of accumulation should also be included.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents[4].
-
Collection: Arrange for pickup by your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal company.
3.4. Off-site Disposal Methods
The primary methods used by professional hazardous waste disposal facilities for compounds like this compound are incineration and secure landfilling.
-
Incineration: This is a preferred method for organic compounds as it leads to their complete destruction[13][14]. High-temperature incineration with appropriate flue gas treatment can effectively destroy the compound and its hazardous byproducts.
-
Secure Landfill: If incineration is not feasible, the encapsulated solid waste may be disposed of in a specially designed hazardous waste landfill[1][3][15][16]. These landfills have multiple liners and leachate collection systems to prevent environmental contamination.
Diagram: Disposal Decision Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. odocmms.nic.in [odocmms.nic.in]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. vumc.org [vumc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. media.clemson.edu [media.clemson.edu]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 13. uscompliance.com [uscompliance.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. globalplasticsheeting.com [globalplasticsheeting.com]
- 16. epa.gov [epa.gov]
Mastering Safety: A Researcher's Guide to Handling 2,6-Dimethyl-4-nitrosophenol
For the diligent researcher navigating the complexities of drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the use of 2,6-Dimethyl-4-nitrosophenol (CAS No. 13331-93-6), ensuring both personal safety and the integrity of your research. Here, we move beyond mere checklists to explain the rationale behind each safety measure, empowering you with the knowledge to work confidently and securely.
Immediate Safety Profile: Understanding the Risks
This compound is a potent chemical that demands respect. At its core, it is classified as an acute toxicant and an irritant.[1] In solid form, it is often an orange crystalline powder.[2] The primary hazards to be aware of are:
-
Acute Oral Toxicity: This substance is toxic if swallowed.[1][3]
-
Serious Eye Irritation: Direct contact can cause significant eye irritation.[1][3][4]
-
Skin Irritation: The compound is known to cause skin irritation upon contact.[4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[4][5]
Understanding these hazards is the first step in mitigating them. Every procedure outlined below is designed to prevent exposure through these routes.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation. | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[2][4][5] |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness). Double-gloving is recommended for extended handling. | While specific permeation data for this compound is not widely available, nitrile gloves offer good resistance to a range of organic chemicals and weak acids.[6][7] They are a reliable choice for incidental contact. For prolonged handling, double-gloving provides an extra layer of protection. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over long pants and closed-toe shoes. | A lab coat protects the skin from accidental spills. Flame-resistant material is a best practice in a laboratory setting where flammable substances may be present.[2] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a combination of organic vapor (OV) and P100 particulate filter cartridges. | Required when handling the powder outside of a certified chemical fume hood, or when there is a potential for dust generation. The OV cartridge addresses potential vapors, while the P100 filter provides the highest level of protection against airborne particulates.[8][9][10] |
The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. uprm.edu [uprm.edu]
- 3. nipissingu.ca [nipissingu.ca]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. gloves.com [gloves.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Advantage® Respirator Cartridges & Filters | MSA Safety | United States [us.msasafety.com]
- 10. legionsafety.com [legionsafety.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
